molecular formula C11H8N2 B103162 3-Methylquinoline-2-carbonitrile CAS No. 19051-05-9

3-Methylquinoline-2-carbonitrile

Cat. No.: B103162
CAS No.: 19051-05-9
M. Wt: 168.19 g/mol
InChI Key: VOAMRGQXHVSGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoline-2-carbonitrile is a valuable chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. The quinoline-2-carbonitrile structure is a key precursor and core moiety in synthesizing compounds evaluated as potential dual inhibitors of kinase targets such as EGFR and HER2, which are crucial in cancer cell proliferation . Research into related quinoline-3-carbonitrile derivatives has demonstrated promising broad-spectrum antibacterial activity, with studies indicating DNA gyrase as a probable mechanism of action, a established target for quinoline-based antibiotics . The quinoline core is a privileged structure in drug discovery, known for its ability to bind biological targets and its presence in numerous FDA-approved drugs . As such, this compound serves as a critical intermediate for researchers designing and synthesizing new bioactive molecules for investigating anticancer and antibacterial pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAMRGQXHVSGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320480
Record name 3-methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19051-05-9
Record name 19051-05-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinoline-2-carbonitrile: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline-2-carbonitrile, a substituted quinoline derivative, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 3-position and a nitrile group at the 2-position of the quinoline ring system creates a unique electronic and steric profile, offering potential for novel molecular interactions and applications. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, spectroscopic signature, and safety considerations, to support its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a defined melting point, indicating a crystalline structure.[3] A summary of its key physical and chemical identifiers is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 19051-05-9[4]
Molecular Formula C₁₁H₈N₂[4][5]
Molecular Weight 168.20 g/mol [4]
Melting Point 130–131 °C[3]
Appearance White solid[3]
Boiling Point Not available[4]
Solubility Data not widely available, but likely soluble in common organic solvents.

Synthesis of this compound

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. The Friedländer synthesis and its variations are among the most common and effective methods.[6][7][8][9]

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[6][7] For the synthesis of 3-methyl-2-cyanoquinolines, a potential pathway would involve the reaction of a 2-aminobenzaldehyde or 2-aminophenyl ketone with propionitrile.

A documented method for the preparation of this compound is through a domino nitro reduction-Friedländer heterocyclization.[3] This approach utilizes a 2-nitrobenzaldehyde and an active methylene compound in the presence of a reducing agent. The in situ reduction of the nitro group to an amine is immediately followed by the Friedländer condensation to form the quinoline ring.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [3]

This is a representative protocol based on the cited literature and may require optimization.

  • Reaction Setup: To a solution of the appropriate 2-nitrobenzaldehyde in a suitable solvent (e.g., acetic acid), add the active methylene compound (e.g., an activated ketone).

  • Reduction: Introduce a reducing agent, such as iron powder in acetic acid (Fe/AcOH), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to facilitate both the reduction of the nitro group and the subsequent cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound as a white solid.

Domino Nitro Reduction-Friedländer Synthesis Workflow

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected and reported spectral data are crucial for its identification and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration. This peak is typically observed in the region of 2200-2260 cm⁻¹. A reported value for this absorption is 2223 cm⁻¹.[3] Other characteristic peaks would include those for aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl group. Based on the structure, one would anticipate signals in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the methyl protons in the upfield region. A published ¹H NMR spectrum in CDCl₃ shows a singlet at δ 9.01 ppm, and multiplets in the range of δ 7.70-8.04 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon framework. The spectrum of this compound is expected to display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The nitrile carbon would appear in the range of δ 115-125 ppm. The quaternary carbons of the quinoline ring will also be present, along with the signals for the aromatic CH carbons and the methyl carbon. Based on related structures, the methyl carbon would likely appear in the upfield region (δ 15-25 ppm).[8][10][11]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 168, corresponding to its molecular weight. The fragmentation pattern would be characteristic of the quinoline ring system and the substituents. Common fragmentation pathways for quinolines involve the loss of HCN from the molecular ion.[6][12][13][14][15] The presence of the methyl and nitrile groups would also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃•) or the entire nitrile group.

Potential Applications and Biological Activity

The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities.[16][17][18][19] While specific biological studies on this compound are not extensively reported, its structural features suggest potential for investigation in several therapeutic areas.

  • Anticancer Activity: Many quinoline-carbonitrile derivatives have been investigated as potential anticancer agents.[1][8][20] The nitrile group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The methyl group can provide favorable steric and electronic contributions to enhance binding affinity.

  • Antimicrobial Activity: Quinolone and quinoline derivatives are well-known for their antibacterial properties.[9][19] The planarity of the quinoline ring allows for intercalation with DNA, a mechanism of action for some antimicrobial agents.

  • Enzyme Inhibition: The nitrogen atom in the quinoline ring and the nitrile group can act as ligands for metal ions in the active sites of metalloenzymes, suggesting a potential for enzyme inhibitory activity.

Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined chemical structure and physical properties. Its synthesis can be achieved through established methods like the Friedländer synthesis. The spectroscopic data provide a clear signature for its identification. While specific applications are yet to be fully explored, the presence of the quinoline-carbonitrile scaffold suggests that this molecule holds promise as a building block for the development of novel therapeutic agents and functional materials. Further research into its biological activity and material properties is encouraged to unlock its full potential.

References

  • Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. (n.d.). MDPI.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • Interpretation of mass spectra. (n.d.).
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules.
  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • 3-Methylquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). RSC Publishing.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). SpringerLink.
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • 3-Isoquinolinecarbonitrile. (n.d.). PubChem.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). YouTube.
  • This compound. (n.d.). PubChem.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). RSC Publishing.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. (n.d.). ResearchGate.
  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (n.d.). RSC Publishing.
  • 3-Methylquinoline | C10H9N | CID 11926. (n.d.). PubChem.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Biological activities of quinoline derivatives. (n.d.). PubMed.
  • Safety data sheet. (n.d.).
  • This compound | C11H8N2 | CID 338331. (n.d.). PubChem.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Reissert reaction. (n.d.). Wikipedia.
  • Quinoline, 3-methyl-. (n.d.). NIST WebBook.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. (n.d.).
  • Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives. (n.d.). ResearchGate.
  • Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. (n.d.). PubMed.
  • Reissert Reaction. (n.d.). Cambridge University Press.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. (n.d.). PubMed.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). SpringerLink.
  • Reissert indole synthesis. (n.d.). Wikipedia.
  • 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 3-Quinolinecarbonitrile | C10H6N2 | CID 93177. (n.d.). PubChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021, November 15). HETEROCYCLES.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). IUCrData.

Sources

An In-depth Technical Guide to 3-Methylquinoline-2-carbonitrile (CAS: 19051-05-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline-2-carbonitrile is a heterocyclic organic compound featuring a quinoline core functionalized with a methyl group at the 3-position and a nitrile group at the 2-position. This arrangement of functional groups makes it a valuable and reactive building block in synthetic organic and medicinal chemistry. The quinoline scaffold itself is a "privileged structure," frequently found in natural products, pharmaceuticals, and functional materials.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed synthetic methodologies with mechanistic considerations, spectroscopic characterization, reactivity profile, and potential applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a research setting.

Compound Profile and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is provided below. These properties are essential for planning reactions, purification, and analytical characterization.

PropertyValueSource
CAS Number 19051-05-9[4]
Molecular Formula C₁₁H₈N₂[4]
Molecular Weight 168.19 g/mol [4]
IUPAC Name This compound
InChI Key VOAMRGQXHVSGNM-UHFFFAOYSA-N[4]
Canonical SMILES CC1=C(C=C2C=CC=CC2=N1)C#N
Appearance (Predicted) Off-white to yellow solid
Boiling Point (Predicted) >300 °C
Melting Point (Predicted) >100 °C
logP (Predicted) ~2.5-3.0

Note: Most physical properties are predicted based on the structure, as extensive experimental data for this specific compound is not widely published. Experimental verification is recommended.

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field in organic chemistry. For this compound, the most logical and efficient approach is a variation of the Friedländer annulation .

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbon adjacent to an electron-withdrawing group, such as a carbonyl or nitrile).[4][5][6][7] This reaction can be catalyzed by either acid or base.[4]

For the target molecule, the reactants would be 2-aminobenzaldehyde and propionitrile (also known as ethyl cyanide).

Proposed Synthetic Pathway: Friedländer Annulation

The reaction proceeds through an initial condensation followed by a cyclodehydration to form the aromatic quinoline ring.

Friedlander_Synthesis reactant1 2-Aminobenzaldehyde intermediate Aldol-type Adduct reactant1->intermediate Step 1: Condensation reactant2 Propionitrile reactant2->intermediate plus1 + intermediate2 Dehydrated Intermediate (α,β-unsaturated imine) intermediate->intermediate2 - H₂O conditions1 Base Catalyst (e.g., KOH, NaOEt) intermediate->conditions1 product 3-Methylquinoline- 2-carbonitrile intermediate2->product Step 2: Cyclization conditions2 - H₂O (Cyclodehydration) product->conditions2

Caption: Proposed Friedländer synthesis of this compound.

Causality Behind Experimental Choices:

  • Reactants: 2-Aminobenzaldehyde provides the benzene ring and the nitrogen atom for the quinoline core. Propionitrile provides the C2, C3, the methyl group, and the nitrile group. The α-methylene group (CH₂) in propionitrile is activated by the adjacent electron-withdrawing nitrile group, making its protons acidic enough to be removed by a base.

  • Catalyst: A base catalyst (like potassium hydroxide or sodium ethoxide) is typically used to deprotonate the α-methylene group of the nitrile, forming a carbanion.[4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-aminobenzaldehyde. An acid catalyst could also be used, which would first protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][7]

  • Solvent & Temperature: The reaction is often performed in a high-boiling solvent like ethanol or DMF, or even neat, with heating to drive the dehydration and cyclization steps to completion.[8]

Step-by-Step Experimental Protocol (Illustrative)
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzaldehyde (1.0 eq) and a suitable solvent such as ethanol (5-10 mL per mmol of aldehyde).

  • Reagent Addition: Add propionitrile (1.2-1.5 eq) to the flask. A slight excess ensures the complete consumption of the more valuable aldehyde.

  • Catalyst Introduction: While stirring, add a catalytic amount of a base, such as potassium hydroxide (0.1-0.2 eq), to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water and a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the structure of the synthesized product is critical. Below are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[9][10][11]

TechniqueExpected Features
¹H NMR - Aromatic Region (4H): Multiple signals between δ 7.5-8.5 ppm, corresponding to the protons on the benzo portion of the quinoline ring.
- Quinoline H4 (1H): A singlet or narrow doublet around δ 8.0-8.5 ppm.
- Methyl Group (3H): A sharp singlet around δ 2.5-2.8 ppm.
¹³C NMR - Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.
- Aromatic/Heteroaromatic Carbons: Multiple signals between δ 120-150 ppm.
- Methyl Carbon (-CH₃): A signal around δ 18-22 ppm.
FT-IR - C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹.[9][12]
- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
- C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region.
Mass Spec. - Molecular Ion (M⁺): A prominent peak at m/z = 168.

Chemical Reactivity and Derivatization Potential

The unique arrangement of functional groups in this compound provides several avenues for further chemical modification.

Reactivity_Hub core 3-Methylquinoline- 2-carbonitrile nitrile Nitrile Group (C≡N) core->nitrile methyl Methyl Group (-CH₃) core->methyl ring Quinoline Ring core->ring acid Quinoline-2-carboxylic acid nitrile->acid Hydrolysis (H⁺/H₂O or OH⁻) amine Quinoline-2-methanamine nitrile->amine Reduction (e.g., LiAlH₄, H₂/cat.) bromomethyl 3-(Bromomethyl) derivative methyl->bromomethyl Radical Bromination (e.g., NBS) n_oxide Quinoline N-oxide ring->n_oxide Oxidation (e.g., m-CPBA)

Caption: Key reactivity sites of this compound.

  • Reactions of the Nitrile Group: The cyano group is a versatile functional handle. It can be:

    • Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-methylquinoline-2-carboxylic acid).

    • Reduced to a primary amine ((3-methylquinolin-2-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amine, which is a key pharmacophore in many drugs.

  • Reactions of the Quinoline Ring:

    • Electrophilic Aromatic Substitution: The pyridine part of the quinoline ring is electron-deficient, while the benzene part is more electron-rich. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to occur on the benzene ring, primarily at the 5- and 8-positions.[13]

    • Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, especially at positions 2 and 4.[13][14] However, in this molecule, these positions are already substituted.

  • Reactions of the Methyl Group: The methyl group can potentially undergo functionalization, such as radical halogenation, to introduce further diversity.

Applications in Research and Drug Development

The quinoline nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs for a wide array of conditions.[1][2][3][15][16] this compound serves as an excellent starting point for the synthesis of novel therapeutic agents.

  • Anticancer Agents: Many quinoline derivatives have been investigated as anticancer drugs, often targeting specific kinases like EGFR or VEGFR.[9][16] The nitrile group can be a key interaction point or can be converted into other functional groups like amides or amines to modulate activity.

  • Antimicrobial Agents: The quinoline scaffold is famous for its role in antimalarial drugs (e.g., chloroquine) and has been explored for broad-spectrum antibacterial and antifungal properties.[2][3][15] Derivatives of quinoline-carbonitrile have been specifically evaluated as potential DNA-gyrase inhibitors.[15]

  • Anti-inflammatory and Analgesic Agents: Various substituted quinolines have demonstrated significant anti-inflammatory and analgesic effects.[2]

  • CNS and Cardiovascular Agents: The versatility of the quinoline ring has led to its incorporation into drugs targeting the central nervous system and cardiovascular diseases.[2]

The combination of the established biological relevance of the quinoline core with the synthetic versatility of the nitrile and methyl groups makes this compound a highly valuable intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

  • Potential Hazards:

    • Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[17][20]

    • Irritation: May cause skin, eye, and respiratory tract irritation.[17]

    • Chronic Effects: Some quinoline derivatives are suspected mutagens or carcinogens; therefore, this compound should be handled with extreme caution to minimize exposure.[17][20]

  • Recommended Precautions:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[21]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19][20]

    • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][20]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[18]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 19051-05-9, is a synthetically accessible and highly versatile heterocyclic compound. Its structure, built upon the pharmacologically significant quinoline core, offers multiple points for chemical modification. The probable ease of synthesis via methods like the Friedländer annulation, combined with the rich reactivity of its nitrile and methyl functional groups, positions it as a valuable intermediate for researchers in organic synthesis and a key building block for professionals in drug development seeking to create novel therapeutic agents. Proper adherence to safety protocols is essential when handling this and related compounds.

References

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Liu, C., Yang, Z., Ji, J., Li, H., & Zhang, Z. (2023). Synthesis of 4-Pyridinylquinolines via Sugasawa and Friedlander Reaction from 4-Cyanopyridine with Anilines and Ketones. Letters in Organic Chemistry.
  • Cheng, C., & Yan, S. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • ResearchGate. (n.d.).
  • ECORFAN-Bolivia Journal. (n.d.).
  • Penta Chemicals. (2025, May 13).
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Central Drug House. (n.d.).
  • El-Gamal, K. M., et al. (2018). Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Journal of Molecular Structure, 1166, 15-33.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PubMed Central.
  • Chemos GmbH & Co. KG. (n.d.).
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.
  • Marella, A., et al. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.).
  • Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
  • YouTube. (2020, October 26). Reactivity of Quinoline.
  • Updates on Synthesis and Biological Activities of Quinoline Deriv
  • BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-3-hydroxyquinoline.
  • Synthesis of Quinoline and deriv
  • Quinoline-2-carbonitrile. (n.d.). PubMed Central.
  • Bartow, E., & McCollum, E. V. (n.d.).
  • Scribd. (n.d.). Reactivity Quinoline.
  • PubChem. (n.d.). 3-Methylquinoline.
  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

Sources

Molecular structure of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Methylquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline core, a foundational structure in medicinal chemistry. The quinoline scaffold is prevalent in a wide array of pharmacologically active agents, valued for its ability to interact with various biological targets.[1][2][3] The strategic placement of a methyl group at the 3-position and a nitrile (cyano) group at the 2-position introduces specific electronic and steric properties that can significantly influence the molecule's reactivity, binding affinity, and overall potential as a lead compound in drug discovery.[4][5][6][7]

This guide provides a comprehensive technical overview of the molecular structure of this compound. We will delve into the experimental and computational methodologies employed to elucidate its three-dimensional architecture, electronic properties, and spectroscopic signature. By integrating insights from X-ray crystallography, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and computational modeling, this document aims to equip researchers with a foundational understanding of this versatile molecular scaffold.

Synthesis and Derivatization

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a common and effective approach for generating 2-cyanoquinoline derivatives involves the regioselective cyanation of quinoline N-oxides. This method offers a direct route to installing the nitrile group at the C2 position, which is often a crucial pharmacophore.[4]

Conceptual Synthesis Workflow

The following protocol outlines a general, plausible pathway for the synthesis of 2-cyanoquinolines, which can be adapted for 3-methyl substituted precursors. The key is the activation of the quinoline ring via N-oxidation, which facilitates nucleophilic attack by a cyanide source.

cluster_synthesis Synthesis of 2-Cyanoquinoline start 3-Methylquinoline reagent1 Oxidizing Agent (e.g., m-CPBA) step1 N-Oxidation reagent1->step1 reagent2 Cyanating Agent (e.g., TMSCN) Activator (e.g., PIDA) step2 Regioselective Cyanation step1->step2 3-Methylquinoline N-oxide reagent2->step2 product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Cyanation of Quinoline N-Oxides

Causality: The initial N-oxidation step is critical as it electronically modifies the quinoline ring. The electron-withdrawing N-oxide group makes the C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack. Reagents like (Diacetoxyiodo)benzene (PIDA) are used to activate the N-oxide, facilitating the addition of the cyanide nucleophile, often from a source like Trimethylsilyl cyanide (TMSCN), specifically at the C2 position.[4]

  • N-Oxidation: Dissolve the starting material, 3-methylquinoline, in a suitable solvent such as dichloromethane (DCM). Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylquinoline N-oxide.

  • Cyanation: To a solution of the crude 3-methylquinoline N-oxide in a solvent like acetonitrile, add the activator (e.g., PIDA) and the cyanide source (e.g., TMSCN).[4]

  • Reaction and Isolation: Stir the mixture at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent is removed in vacuo. The resulting residue is purified using column chromatography on silica gel to afford the pure this compound.

Molecular Structure Elucidation

A multi-technique approach is essential for a complete and validated structural characterization of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and angles in the solid state.[8][9][10] While specific crystallographic data for the title compound is not publicly available, we can infer its geometric parameters from analyses of closely related quinoline derivatives.[8][11][12] The quinoline ring is expected to be largely planar, with the methyl and nitrile substituents lying in or near this plane.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterBond TypeExpected Bond Length (Å)Expected Bond Angle (°)
Quinoline CoreC-C (aromatic)1.36 - 1.42-
C-N (aromatic)1.32 - 1.38-
C-C-C (ring)118 - 122
C-N-C (ring)117 - 120
SubstituentsC(ring)-CN~1.44-
C≡N~1.15-
C(ring)-CH₃~1.51-
C(ring)-C-N~178 - 180
C(ring)-C-H (methyl)-~109.5

Note: These values are estimations based on standard bond lengths and data from similar crystallized quinoline structures.[8][9]

cluster_xray X-ray Crystallography Workflow crystal Single Crystal Growth mount Crystal Mounting crystal->mount diffractometer X-ray Diffractometer mount->diffractometer data_collection Data Collection diffractometer->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF) refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the molecular structure in solution, providing detailed information about the connectivity and chemical environment of each atom.[13][14][15]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The aromatic region (typically 7.5-8.5 ppm) will display a set of doublets and triplets corresponding to the protons on the benzo-fused portion of the ring system. The methyl protons will appear as a singlet further upfield, likely around 2.5-2.7 ppm.[16]

¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The nitrile carbon is a key diagnostic peak, expected to appear in the 117-120 ppm range. The aromatic carbons will resonate between 125-150 ppm. The methyl carbon will be found in the aliphatic region, typically around 15-20 ppm.[17][18]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-CN-~118
C3-CH₃-~135
C3-C H₃~2.6~18
C4-H~8.2~145
C5-H~7.9~128
C6-H~7.6~128
C7-H~7.8~132
C8-H~8.1~130
C4a-~125
C8a-~147

Note: Predictions are based on analogous structures and general substituent effects. Actual values may vary.[16][17]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR Spectroscopy: This technique is excellent for identifying functional groups. The most prominent and diagnostic peak for this compound will be the sharp, strong absorption band corresponding to the C≡N stretch of the nitrile group, typically found in the 2220-2260 cm⁻¹ region.[19] Other expected signals include aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches from the methyl group (<3000 cm⁻¹), and C=C/C=N aromatic ring stretches (1500-1600 cm⁻¹).[13]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₁H₈N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 168.0687.[20][21] The fragmentation pattern would likely involve the loss of HCN or the methyl radical, providing further structural confirmation.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data.[3][22] By calculating the optimized molecular geometry, theoretical vibrational frequencies (IR), and NMR chemical shifts, a direct comparison can be made with experimental findings. This synergy helps validate the assigned structure and provides deeper insight into the molecule's electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding its reactivity.[8][10]

cluster_comp Integrated Structural Analysis exp Experimental Data (NMR, X-ray, IR) analysis Comparative Analysis exp->analysis comp Computational Model (DFT Calculations) comp->analysis structure Validated Molecular Structure analysis->structure

Sources

3-Methylquinoline-2-carbonitrile chemical formula C11H8N2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylquinoline-2-carbonitrile (C11H8N2): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (C11H8N2), a heterocyclic compound of significant interest to the scientific and drug development communities. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document delves into the compound's physicochemical properties, spectroscopic signature, rational synthesis design, chemical reactivity, and potential applications as a versatile building block in modern drug discovery. By synthesizing data from established chemical principles and recent research, this guide serves as an essential resource for researchers aiming to leverage the unique characteristics of this molecule in their work.

Introduction to the Quinoline Scaffold

The Quinoline Moiety in Medicinal Chemistry: A Privileged Structure

Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and cardiovascular effects.[3][4] This wide-ranging bioactivity stems from the quinoline nucleus's ability to intercalate into DNA, interact with various enzyme active sites through hydrogen bonding and π-π stacking, and serve as a rigid scaffold for presenting functional groups in a defined spatial orientation. The prevalence of this moiety in both natural products (e.g., quinine) and synthetic drugs underscores its importance in the development of new therapeutic agents.[1][5]

The Role of Cyano and Methyl Substituents in Modulating Bioactivity

The substitution pattern on the quinoline ring is critical for tuning its pharmacological profile. In this compound, the substituents at the C2 and C3 positions are particularly significant.

  • 2-Carbonitrile (-CN) Group: The nitrile group is a versatile functional handle. It is a strong electron-withdrawing group, influencing the electronic properties of the quinoline ring. It can act as a hydrogen bond acceptor, which is crucial for molecular recognition at enzyme active sites. Furthermore, the nitrile can be synthetically transformed into other key functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), providing a gateway to a wide array of derivatives.[6] In some contexts, the cyano group at the C-2 position of the quinoline moiety has been found to be favorable for anti-proliferative activity.[7]

  • 3-Methyl (-CH₃) Group: The methyl group at the C3 position provides steric bulk and lipophilicity. This can influence the molecule's binding affinity and selectivity for its biological target, as well as improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.

The specific arrangement of these two groups creates a unique electronic and steric profile, making this compound an attractive starting point for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and application.

Core Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂[8]
Molecular Weight 168.19 g/mol [9]
CAS Number 19051-05-9[10][11]
Appearance (Expected) Crystalline SolidGeneral observation for similar small organic molecules
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, Chloroform, and Methanol. Low solubility in water.Inferred from related structures
Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence of a molecule's structure.

2.2.1 Infrared (IR) Spectroscopy: Identifying Key Functional Groups The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its functional groups.

  • C≡N Stretch: A sharp, intense peak is expected around 2200-2250 cm⁻¹. The nitrile stretch is one of the most easily identifiable peaks in an IR spectrum due to its characteristic position and intensity.[12]

  • C=N and C=C Stretches: Absorptions corresponding to the quinoline ring's aromatic C=C and C=N bonds will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C-H Bends: Aromatic C-H out-of-plane bending in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene portion of the ring.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidating the Structure NMR spectroscopy is the most powerful tool for detailed structural elucidation. Based on the structure of 3-Methylquinoline and related compounds, the following spectral features are predicted.[13][14]

  • ¹H NMR:

    • Methyl Protons: A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.

    • Aromatic Protons: A complex multiplet pattern in the δ 7.5-9.0 ppm range, corresponding to the five protons on the quinoline ring system. The H4 proton is expected to be a singlet at a downfield chemical shift due to its proximity to the nitrogen atom and the nitrile group.

  • ¹³C NMR:

    • Methyl Carbon: An upfield signal around δ 18-22 ppm.

    • Nitrile Carbon (-CN): A signal in the δ 115-120 ppm range.

    • Aromatic Carbons: Multiple signals in the downfield region (δ 120-155 ppm), corresponding to the nine carbons of the quinoline ring. The carbon bearing the nitrile group (C2) and the quaternary carbons would appear at the lower field end of this range.

2.2.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and formula. For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would be observed at an m/z value corresponding to its exact mass (C₁₁H₈N₂).

Synthesis and Mechanistic Considerations

Overview of Quinoline Synthesis Strategies

The synthesis of the quinoline ring is a well-trodden path in organic chemistry, with several named reactions providing versatile entry points. The Friedländer annulation is one of the most direct and widely used methods. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or, in this case, a nitrile group.[2][15] This reaction is typically catalyzed by an acid or a base and proceeds via an initial condensation followed by a cyclizing dehydration.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product & Analysis 2-Aminoacetophenone 2-Aminoacetophenone Condensation Base or Acid Catalyzed Condensation 2-Aminoacetophenone->Condensation Propionitrile Propionitrile Derivative (e.g., Malononitrile/Ethyl Cyanoacetate derivative) Propionitrile->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Formation Workup Aqueous Workup & Extraction Cyclization->Workup Crude Product Purification Column Chromatography or Recrystallization Workup->Purification Product 3-Methylquinoline- 2-carbonitrile Purification->Product Characterization NMR, IR, MS Analysis Product->Characterization

Caption: General workflow for the synthesis of this compound.

Proposed Synthetic Protocol: A Modified Friedländer Synthesis

This protocol describes a robust method for the synthesis of this compound.

Objective: To synthesize this compound from 2-aminoacetophenone and malononitrile.

Materials:

  • 2-Aminoacetophenone

  • Malononitrile

  • Potassium hydroxide (KOH) or Piperidine (as base catalyst)

  • Ethanol (as solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate and Brine (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and malononitrile (1.1 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. To this solution, add a catalytic amount of a base such as potassium hydroxide (0.2 eq) or a few drops of piperidine. The choice of base is critical; a strong base like KOH can accelerate the reaction but may also promote side reactions, whereas a milder organic base like piperidine offers more controlled conditions.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If KOH was used, neutralize the mixture with dilute HCl until it reaches a pH of ~7.

  • Extraction: Reduce the ethanol volume under reduced pressure. Add water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Mechanistic Insight: The Rationale for Experimental Choices

The selection of a base catalyst is a key decision point. The base deprotonates the highly acidic α-methylene protons of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-aminoacetophenone. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups (which then eliminates), or more commonly, a condensation-cyclization pathway leads to the final dehydrated aromatic product. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final dehydration/aromatization step.

Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate, offering multiple sites for chemical modification.

Reactivity main This compound Nitrile Group (-CN) Methyl Group (-CH₃) Quinoline Ring nitrile_reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Product: (3-Methylquinolin-2-yl)methanamine main:f0->nitrile_reduction nitrile_hydrolysis Hydrolysis (H⁺ or OH⁻) Product: 3-Methylquinoline-2-carboxylic acid main:f0->nitrile_hydrolysis methyl_condensation Condensation (with Aldehydes) Product: Styryl derivatives main:f1->methyl_condensation methyl_oxidation Oxidation (e.g., SeO₂) Product: Quinoline-2-carbonitrile-3-carbaldehyde main:f1->methyl_oxidation ring_electrophilic Electrophilic Aromatic Substitution (e.g., Nitration) Occurs on the benzene ring main:f2->ring_electrophilic ring_nucleophilic Nucleophilic Substitution Generally difficult without activating groups main:f2->ring_nucleophilic

Caption: Key reactivity sites of this compound.

Reactions at the Nitrile Moiety: Gateway to Diverse Functionalities
  • Reduction to Amines: The nitrile can be readily reduced to a primary amine, (3-methylquinolin-2-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[6] This aminomethyl-quinoline is a valuable building block for synthesizing amides, sulfonamides, and other derivatives for SAR studies.

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid. These acids are precursors for esters and amides and can serve as key fragments in drug design.

Reactions at the Methyl Group

The methyl group at the C3 position is activated by the adjacent aromatic system and can participate in condensation reactions. For instance, it can react with aromatic aldehydes under basic conditions to form styryl-quinoline derivatives, which are themselves a class of biologically active compounds.[16]

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for developing inhibitors of various disease-relevant targets.

As a Scaffold for Anticancer Agents

The quinoline core is present in numerous anticancer agents.[5] Specifically, quinoline-2-carbonitrile derivatives have been designed and synthesized as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), which are two validated targets in oncology.[7][17] The rationale is to create hybrid molecules that can disrupt both microtubule dynamics and epigenetic regulation in cancer cells, potentially leading to synergistic antitumor effects and overcoming drug resistance. The 3-methyl-2-carbonitrile core provides a rigid framework to which pharmacophores targeting these enzymes can be attached.

Potential as Antimicrobial or Anti-inflammatory Agents

Given the broad spectrum of activity for quinoline derivatives, this scaffold also holds promise for development in other therapeutic areas.[1][3] By modifying the core structure, it is plausible to develop agents with potent antimicrobial activity against drug-resistant bacteria or anti-inflammatory agents that target key signaling pathways, such as those involving kinases or cytokines.

Case Study: Hypothetical Design of PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Many inhibitors feature a heterocyclic core. This compound could serve as a fragment for designing novel dual PI3K/mTOR inhibitors.

pathway cluster_input Upstream Signaling cluster_core Core Pathway cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2->mTORC1 Inhibitor 3-Methylquinoline- 2-carbonitrile Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a derivative.

Safety, Handling, and Storage

GHS Hazard Classification

While a specific safety data sheet (SDS) for this compound must be consulted, related quinoline derivatives are often classified with the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18][19]

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation/damage.[18][20][21]

  • Respiratory Irritation: May cause respiratory irritation.[19][20]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][20]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[22]

Conclusion and Future Outlook

This compound represents a molecule of high strategic value for chemical and pharmaceutical research. Its well-defined structure, coupled with multiple points for chemical modification, makes it an ideal scaffold for the synthesis of compound libraries aimed at discovering new therapeutic agents. The established importance of the quinoline core in medicinal chemistry provides a strong foundation for its continued exploration. Future research will likely focus on leveraging this building block to develop highly selective and potent modulators of complex biological targets, from kinases involved in cancer to enzymes critical for microbial survival.

References

  • ResearchGate. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors | Request PDF. [Link]
  • PubMed. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. [Link]
  • PubChem. This compound | C11H8N2 | CID 338331. [Link]
  • Synthesis of Quinoline and deriv
  • CPAchem.
  • Different biological activities of quinoline. [Link]
  • PubMed.
  • ResearchGate. (PDF)
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Bentham Science.
  • PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • OSTI.GOV. Reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile in the KOH—H₂O system. [Link]
  • SpectraBase. 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
  • Royal Society of Chemistry.
  • HETEROCYCLES.

Sources

Physical and chemical properties of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylquinoline-2-carbonitrile

Abstract

Introduction and Scientific Context

This compound belongs to the quinoline class of heterocyclic compounds, which are renowned for their broad spectrum of biological activities and their prevalence in medicinal chemistry. The quinoline scaffold is a key structural motif in numerous pharmaceuticals.[2] The incorporation of a nitrile (cyano) group at the 2-position and a methyl group at the 3-position introduces specific electronic and steric features that can significantly influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.

The nitrile group, in particular, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.[3] Its presence in a molecule like this compound suggests potential applications as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent itself, potentially targeting pathways where quinoline derivatives have shown promise, such as in oncology or infectious diseases.[2][4]

Physicochemical Properties

Direct experimental data for the physical properties of this compound are not widely published. However, we can infer its likely characteristics by examining related structures.

PropertyValue / Predicted CharacteristicSource / Rationale
CAS Number 19051-05-9[1]
Molecular Formula C₁₁H₈N₂[5]
Molecular Weight 168.20 g/mol [5]
IUPAC Name This compound[5]
Appearance Predicted: White to off-white or pale yellow solidBased on related compounds like 2-chloroquinoline-3-carbonitrile (solid) and 3-isoquinolinecarbonitrile (white to yellow crystalline powder).[6]
Melting Point Predicted: > 100 °CThe related 2-chloroquinoline-3-carbonitrile has a melting point of 164-168 °C, and 3-isoquinolinecarbonitrile melts at 126-128 °C.[6] The presence of the polar nitrile group and the planar quinoline ring suggests strong intermolecular interactions, leading to a solid state with a relatively high melting point compared to 3-methylquinoline (mp 16-17 °C).[7]
Boiling Point Not available; likely decomposes at high temperaturesHigh molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation.
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in alcohols; likely insoluble in water.The quinoline core provides some hydrophobicity, while the nitrile group adds polarity. General solubility patterns for similar heterocyclic compounds support this prediction.

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not available in public databases, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring system.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.8 ppm. This is consistent with the chemical shift of the methyl group in 3-methylquinoline.[8]

  • Aromatic Protons (Quinoline Ring): Five protons on the quinoline ring system will likely appear as a series of doublets, triplets, and multiplets in the aromatic region (δ 7.5-8.5 ppm). The exact coupling patterns and chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all 11 carbon atoms in the molecule.

  • Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-120 ppm.[9]

  • Methyl Carbon (-CH₃): A signal for the methyl carbon should appear in the aliphatic region, likely around δ 15-20 ppm.

  • Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system will resonate in the δ 120-150 ppm range.[10] Quaternary carbons, such as C2 and C3, will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the nitrile group.

  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 168.

  • Fragmentation: Common fragmentation patterns for quinolines may be observed. The stability of the quinoline ring suggests that the molecular ion will be relatively intense.

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 2-chloro-3-methylquinoline. This approach involves a nucleophilic aromatic substitution reaction to introduce the nitrile group.

G cluster_start Starting Material cluster_reaction Cyanation Reaction cluster_product Final Product start 2-Chloro-3-methylquinoline reaction Nucleophilic Aromatic Substitution start->reaction CuCN, DMF or NMP High Temperature (e.g., 150-200 °C) product This compound reaction->product

Caption: Proposed synthesis of this compound.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-methylquinoline (1 eq.), copper(I) cyanide (1.2-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: The reaction mixture is heated to 150-200 °C under a nitrogen atmosphere and stirred vigorously for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the quinoline nitrogen, the nitrile group, and the methyl group.

G cluster_nitrile Nitrile Group Reactions cluster_ring Quinoline Ring Reactions center This compound hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) -> 3-Methylquinoline-2-carboxylic acid center->hydrolysis reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) -> (3-Methylquinolin-2-yl)methanamine center->reduction n_oxidation N-Oxidation (e.g., m-CPBA) -> N-oxide derivative center->n_oxidation electrophilic_sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) -> Substitution on the benzene ring center->electrophilic_sub

Caption: Key reaction pathways for this compound.

  • Reactions of the Nitrile Group:

    • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-methylquinoline-2-carboxylic acid) or amide intermediate.

    • Reduction: The nitrile can be reduced to a primary amine, (3-methylquinolin-2-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to introduce a flexible aminomethyl side chain.

  • Reactions involving the Quinoline Ring:

    • N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

    • Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution reactions such as nitration or halogenation. The positions of substitution (typically C5 and C8) will be directed by the existing substituents.

  • Reactions of the Methyl Group:

    • While the methyl group on a quinoline ring is generally not as reactive as in 2- or 4-methylquinolines, it may undergo condensation reactions under specific conditions, particularly if activated.

Analytical Protocol: Purity Determination by HPLC

A robust and reliable method for determining the purity of this compound is essential. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

G prep Sample Preparation (Dissolve in Acetonitrile/Water) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Mobile Phase (Isocratic or Gradient) A: Water (0.1% TFA) B: Acetonitrile (0.1% TFA) detection UV Detection (e.g., 254 nm or 280 nm) analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (or scan for optimal wavelength).

    • Gradient Program: A typical gradient might be: 0-20 min, 20% to 80% B; 20-25 min, 80% to 95% B; 25-30 min, hold at 95% B; followed by re-equilibration. An isocratic method can be developed for routine analysis once the retention time is established.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for this compound, precautions should be based on data for structurally similar and potentially hazardous compounds, such as other quinoline derivatives and organic nitriles.[7]

  • Hazard Statements (Inferred):

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Suspected of causing cancer (based on some quinoline derivatives).[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its properties can be constructed through the analysis of related compounds. This guide provides a robust, scientifically-grounded framework for its physical and chemical characteristics, a plausible synthetic strategy, and essential protocols for its analysis and safe handling. As research into novel quinoline derivatives continues to expand, this foundational knowledge will be invaluable for scientists and developers working at the forefront of chemical and pharmaceutical innovation.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
  • PubChem. 3-Methylquinoline | C10H9N | CID 11926. [Link]
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
  • National Institute of Standards and Technology. Quinoline, 3-methyl- - the NIST WebBook. [Link]
  • Elsevier.
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • PubChem. This compound | C11H8N2 | CID 338331. [Link]
  • SpectraBase. 3-Methylquinoline - Optional[1H NMR] - Spectrum. [Link]
  • National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. [Link]
  • ChemSynthesis. 3-isoquinolinecarbonitrile - Synthesis and physical properties. [Link]
  • ResearchGate. Representative bioactive derivatives of 2‐cyano quinoline/pyridine. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • National Institutes of Health. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
  • OSTI.gov. Reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile in the KOH—H{sub 2}O system. [Link]
  • SpectraBase. 3-Methyl-2(1H)-quinolinone - Optional[FTIR] - Spectrum. [Link]
  • SpectraBase. 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase.
  • SpectraBase. 3-Methylquinoline - Optional[FTIR] - Spectrum. [Link]
  • National Institutes of Health. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]
  • PubChem. 3-Hydroxyquinoline-2-carbonitrile | C10H6N2O | CID 598421. [Link]
  • PubChem. 3-Isoquinolinecarbonitrile | C10H6N2 | CID 5076808. [Link]
  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
  • ResearchG
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
  • ResearchGate.
  • Indian Academy of Sciences.
  • MDPI.

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the solubility of a novel compound is a cornerstone of its progression from discovery to application. This guide provides a comprehensive technical overview of the solubility profile of 3-Methylquinoline-2-carbonitrile, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document synthesizes theoretical predictions based on its chemical structure, the known properties of its constituent moieties, and provides detailed, field-proven methodologies for its empirical determination.

Physicochemical Characterization and Predicted Solubility

This compound (C₁₁H₈N₂) is a derivative of quinoline, featuring a methyl group at the 3-position and a nitrile group at the 2-position of the quinoline ring system.[1] These substitutions significantly influence its physicochemical properties and, consequently, its solubility.

The quinoline core is a weakly basic, aromatic heterocyclic system.[2][3] It is characterized as being only slightly soluble in cold water but readily soluble in hot water and most organic solvents.[4][5] The introduction of a methyl group, a nonpolar substituent, is expected to increase the lipophilicity of the molecule, thereby decreasing its solubility in aqueous media. Conversely, the nitrile group (-C≡N) is a polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[6][7][8] This polarity can enhance solubility in polar solvents.

The interplay of the hydrophobic quinoline ring and methyl group with the polar nitrile group suggests that this compound will exhibit limited aqueous solubility but good solubility in a range of organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[9]

Predicted Solubility Profile

Based on the structural characteristics and the properties of related compounds, the following solubility profile for this compound is anticipated:

Solvent ClassPredicted SolubilityRationale
Aqueous LowThe large, hydrophobic quinoline ring system and the methyl group are expected to dominate, leading to poor solubility in water. The polar nitrile group may offer some limited aqueous solubility.[8][10]
Polar Aprotic HighSolvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are polar and can engage in dipole-dipole interactions with the nitrile group, leading to good solubility.[6] These are common solvents for such compounds in drug discovery.
Polar Protic Moderate to HighAlcohols such as methanol and ethanol should be effective solvents. They can act as hydrogen bond donors to the nitrogen of the nitrile and quinoline ring, facilitating dissolution.[11]
Nonpolar Low to ModerateSolvents like hexane and toluene are unlikely to be good solvents due to the polar nature of the nitrile group. However, some solubility may be observed due to the large nonpolar quinoline backbone.
Chlorinated Moderate to HighDichloromethane and chloroform are often good solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

Experimental Determination of Solubility

Given the predictive nature of the above profile, empirical determination of solubility is crucial for any research or development program. The two primary types of solubility measurements are kinetic and thermodynamic solubility.[12]

  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[13][14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[16][17][18]

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a novel compound like this compound.

G cluster_0 Preparation cluster_1 Kinetic Solubility Assay cluster_2 Thermodynamic Solubility Assay (Shake-Flask Method) start Synthesize and Purify This compound stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->stock thermo_add Add Excess Solid to Solvent start->thermo_add kinetic_add Add Stock Solution to Aqueous Buffer stock->kinetic_add kinetic_incubate Short Incubation (e.g., 1-2 hours) kinetic_add->kinetic_incubate kinetic_measure Measure Solubility (Nephelometry or UV-Vis) kinetic_incubate->kinetic_measure kinetic_measure->thermo_add Inform selection of solvents for thermodynamic assay thermo_incubate Equilibrate with Agitation (e.g., 24-72 hours) thermo_add->thermo_incubate thermo_separate Separate Solid and Liquid (Filtration or Centrifugation) thermo_incubate->thermo_separate thermo_quantify Quantify Concentration in Supernatant (HPLC-UV or LC-MS) thermo_separate->thermo_quantify

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Determination

This protocol is adapted for a high-throughput format, suitable for initial screening.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for UV-Vis method)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Preparation: To the wells of a 96-well plate, add 98 µL of PBS (pH 7.4).

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.[14]

  • Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer. Increased scattering indicates precipitation and lower solubility.[19]

  • Measurement (UV-Vis): Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.[13]

  • Data Analysis: Compare the measurements to a calibration curve prepared from known concentrations of the compound to determine the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[17]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial (enough to ensure that undissolved solid remains at equilibrium).

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[20]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.[18]

  • Replicates: Perform the experiment in triplicate for each solvent.[20]

Influence of pH on Aqueous Solubility

For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium. Quinoline is a weak base with a pKa of its conjugate acid around 4.9.[2][21] The presence of the electron-withdrawing nitrile group at the 2-position is expected to decrease the basicity of the quinoline nitrogen. Therefore, at physiological pH (around 7.4), this compound will exist predominantly in its neutral form. In acidic conditions (pH < pKa), the quinoline nitrogen can become protonated, forming a more soluble salt.

A pH-solubility profile should be determined experimentally, typically over a pH range of 1.2 to 7.4, to mimic physiological conditions from the stomach to the small intestine.[22][23]

Logical Relationship of pH and Solubility

G cluster_0 Acidic Conditions (pH < pKa) cluster_1 Neutral/Basic Conditions (pH > pKa) protonated Quinoline Nitrogen is Protonated (Forms Cationic Salt) high_solubility Higher Aqueous Solubility protonated->high_solubility Increased Polarity neutral Predominantly Neutral Form low_solubility Lower Aqueous Solubility neutral->low_solubility Dominated by Lipophilicity

Caption: Influence of pH on the aqueous solubility of this compound.

Conclusion

References

  • Quinoline. (n.d.). In Wikipedia.
  • Dickson, C. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11624-11656.
  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Vanduyfhuys, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17378.
  • Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2023, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link].
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2024, August 3). In-vitro Thermodynamic Solubility. [Link].
  • Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses.
  • SOP for pH-Solubility Profiling of Drug Candidates. (2024, January 25). LinkedIn. [Link].
  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-12.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Chemistry LibreTexts. (2023, January 19). 20.7: Chemistry of Nitriles.
  • Chemistry LibreTexts. (2022, January 22). Physical Properties of Nitriles.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Clark, J. (n.d.). an introduction to nitriles. Chemguide.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Zhang, H., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-29.
  • World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992.
  • Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.
  • U.S. Food and Drug Administration. (2017).
  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem.
  • Arctom. (n.d.). This compound.
  • Pérez-Villanueva, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7087.
  • Di, L., & Kerns, E. H. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Molecular Pharmaceutics, 13(4), 1427-1435.
  • ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.
  • International Journal on Science and Technology. (n.d.). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • National Center for Biotechnology Information. (n.d.). 3-Quinolinecarbonitrile. PubChem.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Nitrile. (n.d.). In Wikipedia.
  • National Center for Biotechnology Information. (n.d.). 3-Isoquinolinecarbonitrile. PubChem.

Sources

Spectroscopic Characterization of 3-Methylquinoline-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Subject Molecule

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The precise substitution pattern on this bicyclic heterocycle is critical to its pharmacological profile. 3-Methylquinoline-2-carbonitrile, with its unique arrangement of a methyl group at the C3 position and a nitrile group at the C2 position, presents an interesting candidate for further investigation. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this, spectroscopic methods remain the gold standard.

Due to the apparent lack of published experimental spectra for this compound, this guide will provide a detailed, predictive analysis based on established spectroscopic principles and data from the well-characterized precursors/analogues: 3-methylquinoline and quinoline-2-carbonitrile. This approach not only offers a robust hypothesis of the expected spectral features but also serves as a valuable tutorial in spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular connectivity map can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is derived from the known spectra of 3-methylquinoline and quinoline-2-carbonitrile. The electron-withdrawing nature of the nitrile group at C2 will significantly deshield the adjacent proton at C4, while the methyl group at C3 will introduce a characteristic singlet and influence the chemical shift of the C4 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H48.2 - 8.4s-Singlet due to the absence of an adjacent proton at C3. Significantly deshielded by the adjacent electron-withdrawing nitrile group at C2 and the quinoline nitrogen.
H57.9 - 8.1d8.0 - 8.5Doublet, coupled to H6. Typical downfield shift for a proton peri to the nitrogen.
H67.6 - 7.8t7.5 - 8.0Triplet, coupled to H5 and H7.
H77.8 - 8.0t7.5 - 8.0Triplet, coupled to H6 and H8.
H88.0 - 8.2d8.0 - 8.5Doublet, coupled to H7. Deshielded due to its position on the carbocyclic ring.
3-CH₃2.5 - 2.7s-Singlet, characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Acquisition (Standard Procedure):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range. The quaternary carbons (C2, C3, C4a, C8a) will also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2135 - 140Quaternary carbon attached to the nitrile group. Its chemical shift is influenced by the nitrogen and the nitrile functionality.
C3130 - 135Quaternary carbon attached to the methyl group.
C4150 - 155Highly deshielded due to the adjacent nitrogen and the influence of the C2-nitrile group.
C4a128 - 132Quaternary carbon at the ring junction.
C5129 - 133Aromatic CH.
C6127 - 131Aromatic CH.
C7130 - 134Aromatic CH.
C8128 - 132Aromatic CH.
C8a147 - 151Quaternary carbon at the ring junction, adjacent to the nitrogen.
3-CH₃18 - 22Methyl carbon, in the typical aliphatic region.
CN117 - 120Characteristic chemical shift for a nitrile carbon.

Experimental Protocol for ¹³C NMR Acquisition (Standard Procedure):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Use a 30-45° pulse angle to allow for faster repetition rates.

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed effectively.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Diagram 1: Predicted NMR Correlation Workflow

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Shifts Chemical Shifts (δ) Structure 3-Methylquinoline- 2-carbonitrile Structure H_Shifts->Structure Proton Environment H_Multiplicity Multiplicity (s, d, t) H_Multiplicity->Structure Neighboring Protons H_Integration Integration H_Integration->Structure Proton Count C_Shifts Chemical Shifts (δ) C_Shifts->Structure Carbon Skeleton DEPT DEPT (CH, CH₂, CH₃) DEPT->Structure Carbon Type

Caption: Workflow for structural elucidation using ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the most characteristic absorption will be from the nitrile (C≡N) stretching vibration.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
C≡N Stretch2220 - 2240Strong, SharpThe nitrile group gives a very characteristic and easily identifiable peak in this region.[1]
C=N Stretch (quinoline)1600 - 1620MediumAromatic C=N stretching vibration within the quinoline ring system.
C=C Stretch (aromatic)1450 - 1600Medium to WeakMultiple bands corresponding to the carbon-carbon stretching vibrations of the aromatic quinoline rings.
C-H Stretch (aromatic)3000 - 3100Medium to WeakStretching vibrations of the C-H bonds on the aromatic rings.
C-H Stretch (aliphatic)2850 - 3000Medium to WeakStretching vibrations of the C-H bonds of the methyl group.
C-H Bend (out-of-plane)750 - 900StrongBending vibrations of the aromatic C-H bonds, the pattern of which can sometimes give information about the substitution pattern.

Experimental Protocol for IR Spectroscopy (ATR Method):

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: Key IR Absorptions and Molecular Structure

Caption: Correlation of key functional groups in this compound with their expected IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through fragmentation patterns. For this compound (C₁₁H₈N₂), the molecular weight is 168.19 g/mol .

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, we would expect to see a prominent molecular ion peak (M⁺˙) at m/z 168. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale
168[C₁₁H₈N₂]⁺˙ (M⁺˙)Molecular ion peak, confirming the molecular weight.
167[M-H]⁺Loss of a hydrogen radical, likely from the methyl group.
141[M-HCN]⁺˙Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.
114[C₉H₆]⁺˙Further fragmentation of the quinoline ring system.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

  • Sample Introduction: The compound is typically introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Diagram 3: Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 168 M_minus_H [M-H]⁺ m/z = 167 M->M_minus_H -H• M_minus_HCN [M-HCN]⁺˙ m/z = 141 M->M_minus_HCN -HCN Fragment_114 [C₉H₆]⁺˙ m/z = 114 M_minus_HCN->Fragment_114 -HCN

Caption: A plausible electron ionization fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging the known spectral characteristics of the closely related 3-methylquinoline and quinoline-2-carbonitrile, we have established a robust set of expected NMR, IR, and MS data. This information is critical for any researcher working with this compound, enabling confident structural verification upon synthesis. The provided standard operating procedures for data acquisition serve as a practical reference for obtaining high-quality experimental data, which can then be compared against the predictions laid out in this guide.

References

  • PubChem. 3-Methylquinoline.
  • PubChem. Quinoline-2-carbonitrile.
  • NIST. Quinoline, 3-methyl-. NIST Chemistry WebBook. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Biological Potential of Quinoline Carbonitriles: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment that is highly amenable to chemical modification. When functionalized with a carbonitrile (–C≡N) group, the resulting quinoline carbonitrile derivatives exhibit a remarkable spectrum of biological activities. The strong electron-withdrawing nature and linear geometry of the nitrile moiety significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, often enhancing its interaction with biological targets. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of quinoline carbonitriles, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition.

The Quinoline Carbonitrile Scaffold: A Synergy of Structure and Function

Quinoline and its derivatives have a long history in drug discovery, from the natural antimalarial quinine to modern synthetic anticancer agents.[3][4][5] The carbonitrile group is a key functional group in medicinal chemistry, often used as a bioisostere for carbonyl or hydroxyl groups, or to modulate the physicochemical properties of a lead compound. In quinoline carbonitriles, this group is pivotal. For instance, the nitrile at the C-3 position, as seen in 4-anilinoquinoline-3-carbonitriles, acts as a critical hydrogen bond acceptor, enabling potent inhibition of enzyme targets like Epidermal Growth Factor Receptor (EGFR).[6] This guide will dissect the structure-activity relationships (SAR) that govern the diverse biological effects of these powerful molecules.

Synthetic Strategies for Quinoline Carbonitriles

The efficient synthesis of the quinoline carbonitrile core is fundamental to exploring its therapeutic potential. Several named reactions have been adapted for this purpose, with the Friedländer annulation being one of the most common and versatile methods for producing quinoline-3-carbonitriles.[7][8][9]

Representative Synthetic Workflow: The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile, in the presence of a catalyst.[8][10]

Friedlander_Synthesis cluster_reactants Reactants Reactant1 2-Aminobenzaldehyde Condensation Knoevenagel Condensation Reactant1->Condensation Reactant2 Malononitrile Reactant2->Condensation Catalyst Catalyst (e.g., Piperidine, L-proline) Catalyst->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Formation Product Quinoline-3-carbonitrile Derivative Cyclization->Product

Caption: General workflow for Friedländer synthesis of quinoline-3-carbonitriles.

Detailed Experimental Protocol: Synthesis of a 2-Amino-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivative

This protocol describes a multicomponent reaction to synthesize a complex quinoline carbonitrile derivative, demonstrating a modern and efficient approach.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol) and 2-benzylidenemalononitrile (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine (0.1 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: Upon completion, the solid product often precipitates from the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, recrystallize the product from a suitable solvent like ethanol or dimethylformamide (DMF) to obtain the pure 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivative.[11]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline carbonitriles have emerged as a highly promising class of anticancer agents, primarily acting as inhibitors of protein kinases that are crucial for tumor growth and survival.[10][12][13]

Mechanism of Action: Kinase Inhibition

Many oncogenic pathways are driven by aberrant kinase activity. Quinoline carbonitriles have been designed to target several key kinases, including Src, Pim-1, and EGFR.[11][14][15]

  • Src Kinase Inhibition: Derivatives such as 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinoline carbonitrile have been identified as ATP-competitive inhibitors of Src kinase.[12] Inhibition of Src phosphorylation disrupts downstream signaling cascades involved in cell proliferation and migration, particularly in breast cancer.[14][15]

  • EGFR Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a potent inhibitor of the EGFR tyrosine kinase.[6] These compounds mimic approved EGFR inhibitors by binding to the ATP pocket, preventing receptor autophosphorylation and blocking downstream pathways like PI3K/AkT/mTOR, which are vital for cell survival.[6]

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase overexpressed in many cancers. Certain quinoline-2-carboxamides and 8-hydroxyquinoline derivatives act as potent Pim-1 inhibitors, inducing cell cycle arrest and apoptosis.[14]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor (e.g., EGFR) Src Src Kinase Receptor->Src Activation QC Quinoline Carbonitrile (e.g., 4-Anilino-3-carbonitrile) QC->Src Inhibition Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of the Src kinase signaling pathway by quinoline carbonitriles.

Quantitative Data: In Vitro Antiproliferative Activity

The potency of these compounds is typically evaluated against various cancer cell lines.

Compound ClassTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrileSrcBreast (MCF-7)0.87[14]
4-Anilino-3-carboxyamide derivativeEGFRBreast (MCF-7)0.49[6]
Pyrano-quinoline derivative (6a)EGFR/HER-2Breast (MCF-7)5.0[11]
7-Chloro-4-quinolinylhydrazone-Leukemia (HL-60)0.314 (µg/cm³)[13]
Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline carbonitrile test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Activity

The quinoline core is famous for its antimicrobial properties, and carbonitrile derivatives continue this legacy, showing activity against bacteria, fungi, and viruses.[16]

Antibacterial and Antifungal Activity

Novel quinoline-3-carbonitrile derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[17][18] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[18] Structure-activity relationship studies indicate that substitutions at the C-7 position (e.g., with piperazine or pyrrolidine rings) are crucial for potent antibacterial action.[19] Some compounds have also shown promising antifungal activity against strains like A. niger and C. albicans.[20]

Compound ClassTarget OrganismMIC (µg/mL)Reference
Quinoline-3-carbonitrile (63k)P. aeruginosa100[17]
Quinoline-3-carbonitrile (19d)E. coli8[18]
Substituted quinoline (10)S. aureusBetter than Streptomycin[20]
Antiviral Potential

Quinoline derivatives have a broad spectrum of antiviral activity.[21][22] Recently, they have been investigated against coronaviruses (including SARS-CoV-2), Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[23][24] The mechanism for some quinolines, like chloroquine, is thought to involve interference with viral entry at a post-attachment stage, potentially by altering endosomal pH.[23] Novel synthesized quinoline derivatives have shown potent activity, with some being more effective than the reference drug ribavirin against RSV and IAV.[24]

Broad-Spectrum Enzyme Inhibition

Beyond kinases, the unique structure of quinoline carbonitriles allows them to interact with a diverse range of enzymes, opening up new therapeutic avenues. Recent studies have shown that certain quinoline-based analogs can act as pan-inhibitors of DNA-acting enzymes.[25][26]

  • DNA Methyltransferase (DNMT) Inhibition: Compounds with methylamine or methylpiperazine additions have demonstrated low micromolar inhibitory potency against human DNMT1.[25][27] These compounds act by intercalating into the minor groove of DNA, causing a conformational change in the enzyme that prevents methylation.[26] This presents a novel, non-nucleoside approach to developing DNA hypomethylating agents for cancer therapy.

  • Other Enzyme Targets: These versatile compounds have also shown inhibitory activity against DNA and RNA polymerases, base excision repair glycosylases, acetylcholinesterase (AChE), and human carbonic anhydrase (hCA) isoforms.[26][28] This multi-target capability suggests their potential use in complex diseases, including neurodegenerative disorders and metabolic conditions.

Biological_Screening_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Screening Synthesis Synthesis of Quinoline Carbonitrile Library Anticancer Anticancer Assays (MTT, Kinase Inhibition) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Synthesis->Antimicrobial Antiviral Antiviral Assays (Plaque Reduction) Synthesis->Antiviral Hit_ID Hit Identification & SAR Analysis Anticancer->Hit_ID Antimicrobial->Hit_ID Antiviral->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Pre-clinical & Clinical Trials In_Vivo->Clinical

Caption: A typical workflow for the biological screening of quinoline carbonitriles.

Conclusion and Future Perspectives

Quinoline carbonitriles represent a versatile and highly potent class of biologically active molecules. Their efficacy as anticancer agents, particularly as kinase inhibitors, is well-documented and continues to be a major focus of drug development. Furthermore, their broad-spectrum antimicrobial, antiviral, and diverse enzyme-inhibiting properties highlight their potential to address a wide range of unmet medical needs.

Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to minimize off-target effects and enhance in vivo efficacy. The use of computational modeling and structure-based drug design will be instrumental in developing next-generation quinoline carbonitriles with improved potency and novel mechanisms of action. As our understanding of the complex signaling pathways in disease deepens, the adaptability of the quinoline carbonitrile scaffold ensures it will remain a valuable platform for the discovery of new therapeutic agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • Wang, L., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry.
  • Synthesis of quinoline-3-carbonitrile derivatives. (n.d.). ResearchGate.
  • Khan, I., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of Quinoline and derivatives. (n.d.). Research document.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). Vertex AI Search.
  • Quinoline. (n.d.). Wikipedia.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Research document.
  • Srinivasa, S. B., et al. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH.
  • Different biological activities of quinoline. (2024). Review article.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Review article.
  • Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. (n.d.). ResearchGate.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025). ResearchGate.
  • Singh, I., & Kumar, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021). Research article.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. (n.d.). Review article.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • SAR of Quinolines.pptx. (n.d.). Slideshare.
  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate.
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). Molecules.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). bioRxiv.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (n.d.). PubMed Central.
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). PubMed.
  • Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2020). PubMed.

Sources

An In-Depth Technical Guide to the Discovery and History of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, is composed of a benzene ring fused to a pyridine ring. This fundamental structure has proven to be a cornerstone in the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique chemical architecture and the versatility with which it can be modified have led to its designation as a "privileged scaffold" in medicinal chemistry. Quinoline and its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and pharmacological significance of substituted quinolines, offering valuable insights for professionals engaged in drug discovery and development.

From Coal Tar and Cinchona Bark: The Genesis of Quinoline Chemistry

The story of quinoline begins in the mid-19th century with two independent discoveries. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol". Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound by distilling the antimalarial alkaloid quinine with a strong base, which he called "Chinolein" or "Chinoilin". It was later determined by August Hoffmann that these two substances were, in fact, identical, and the name quinoline, derived from quinine, was adopted.

The earliest and most significant source of a medicinally important quinoline derivative was the bark of the Cinchona tree. The indigenous Quechua people of Peru had long used this bark to treat fevers. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from the bark. Quinine became the first effective treatment for malaria and remained the primary antimalarial drug for over a century. This natural product's profound impact on global health spurred intense interest in understanding and synthesizing quinoline-based compounds.

The Dawn of Synthetic Quinoline Chemistry: Foundational Name Reactions

The late 19th century witnessed the development of several seminal synthetic methods that enabled the laboratory preparation of a wide variety of substituted quinolines. These classical "name reactions" are still fundamental to the field and provide the basis for many modern synthetic strategies.

The Skraup Synthesis (1880)

One of the oldest and most well-known methods for quinoline synthesis is the Skraup reaction. This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction is notoriously exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the quinoline ring system.

Skraup_Synthesis cluster_reagents aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct + Acrolein (Michael Addition) glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H₂O (Dehydration) h2so4 H₂SO₄ oxidant Oxidizing Agent (e.g., Nitrobenzene) dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & -H₂O quinoline Quinoline dihydroquinoline->quinoline Oxidation

Caption: The Skraup Synthesis of Quinoline.

Experimental Protocol: Skraup Synthesis of Quinoline

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for neutralization)

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a large, round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling in an ice bath.

  • Add ferrous sulfate to the mixture to control the reaction's vigor.

  • Slowly add nitrobenzene to the flask.

  • Heat the mixture under reflux for several hours. The reaction is highly exothermic, and careful temperature control is crucial.

  • After the reaction is complete, allow the mixture to cool.

  • Carefully dilute the mixture with water and then neutralize it with a sodium hydroxide solution.

  • Subject the mixture to steam distillation. The quinoline will distill over with the steam.

  • Collect the distillate and separate the quinoline layer using a separatory funnel.

  • Dry the crude quinoline over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the quinoline by vacuum distillation.

Other Foundational Syntheses
  • Doebner-von Miller Reaction (1881): This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. It allows for the synthesis of a wider range of substituted quinolines.

  • Combes Synthesis (1888): In the Combes synthesis, an aniline is condensed with a β-diketone, followed by an acid-catalyzed cyclization to form a 2,4-disubstituted quinoline.

  • Friedländer Synthesis (1882): This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction is typically catalyzed by an acid or a base.

The Pharmacological Revolution: Substituted Quinolines as Therapeutic Agents

The true potential of the quinoline scaffold was realized with the discovery and development of its substituted derivatives as potent therapeutic agents. This has been particularly evident in the fight against infectious diseases and cancer.

The Antimalarial Saga

The development of synthetic quinoline-based antimalarials was a direct response to the need for alternatives to quinine, especially during times of war when natural sources were scarce.

  • Primaquine (1926): An 8-aminoquinoline, primaquine was one of the earliest synthetic antimalarials. It is particularly effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale.

  • Chloroquine (1934): A 4-aminoquinoline, chloroquine was synthesized by German scientists and became the most widely used antimalarial drug for decades due to its high efficacy, low cost, and favorable safety profile. It acts by interfering with the detoxification of heme in the malaria parasite.

  • Amodiaquine and Mefloquine: These are also 4-substituted quinoline derivatives developed to combat emerging chloroquine-resistant strains of Plasmodium falciparum.

Antimalarial Drug Quinoline Class Year of Discovery/Development Primary Use
Quinine4-MethanolquinolineIsolated in 1820Treatment of severe malaria
Primaquine8-Aminoquinoline1926Radical cure of P. vivax and P. ovale
Chloroquine4-Aminoquinoline1934Treatment and prophylaxis of malaria
Amodiaquine4-Aminoquinoline1940sTreatment of uncomplicated malaria
Mefloquine4-Methanolquinoline1970sTreatment and prophylaxis of malaria
Beyond Malaria: Diverse Therapeutic Applications

The versatility of the substituted quinoline scaffold has led to its incorporation into drugs for a wide range of diseases.

  • Antibacterial Agents: The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of broad-spectrum antibiotics. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

  • Anticancer Agents: Several substituted quinolines have shown promise as anticancer drugs. For example, camptothecin and its derivatives are potent inhibitors of topoisomerase I, an enzyme involved in DNA replication and repair. More recently, quinoline-based compounds have been developed as kinase inhibitors for targeted cancer therapy.

  • Other Applications: Substituted quinolines have also found use as anti-inflammatory, antiviral, and antifungal agents, as well as in the development of dyes and agrochemicals.

Modern Synthetic Approaches and Future Directions

While the classical name reactions remain important, modern organic synthesis has introduced a variety of new methods for constructing the quinoline ring system. These include transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions. These newer methodologies often offer improved yields, milder reaction conditions, and greater functional group tolerance, allowing for the synthesis of more complex and diverse quinoline libraries for drug discovery screening.

The ongoing exploration of the chemical space around the quinoline scaffold continues to yield novel compounds with promising biological activities. The rich history of substituted quinolines, from their natural product origins to their central role in modern medicine, serves as a powerful testament to the enduring importance of this remarkable heterocyclic system.

Quinoline_Timeline Historical Development of Substituted Quinolines cluster_discoveries Early Discoveries cluster_synthesis Synthetic Methods cluster_drugs Drug Development y1820 1820 Isolation of Quinine y1834 1834 Isolation of Quinoline from Coal Tar (Runge) y1820->y1834 y1880 1880 Skraup Synthesis y1834->y1880 y1881 1881 Doebner-von Miller Reaction y1880->y1881 y1882 1882 Friedländer Synthesis y1881->y1882 y1888 1888 Combes Synthesis y1882->y1888 y1926 1926 Primaquine y1888->y1926 y1934 1934 Chloroquine y1926->y1934 y1960s 1960s Fluoroquinolones (Nalidixic Acid) y1934->y1960s y1980s 1980s Modern Fluoroquinolones (Ciprofloxacin) y1960s->y1980s y2000s 2000s-Present Kinase Inhibitors & Targeted Therapies y1980s->y2000s

Caption: A timeline of key milestones in the discovery and development of substituted quinolines.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. [Link]
  • Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Societe Chimique de France, 49, 89–92.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]
  • Pelletier, P. J., & Caventou, J. B. (1820). Annales de Chimie et de Physique, 15, 289-318.
  • Runge, F. F. (1834). Annalen der Physik und Chemie, 31, 65-78.
  • Hoffmann, A. W. (1843). Annalen der Chemie und Pharmacie, 47, 37-87.
  • Woodward, R. B., & Doering, W. E. (1944). The Total Synthesis of Quinine. Journal of the American Chemical Society, 66(5), 849–849. [Link]
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

The Synthetic Heart of a Natural Scaffold: A Technical Guide to 3-Methylquinoline-2-carbonitrile and its Relationship to Natural Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, abundantly present in a vast array of natural alkaloids with potent biological activities. This technical guide delves into the synthetic quinoline derivative, 3-Methylquinoline-2-carbonitrile , a compound not found in nature but deeply rooted in the structural and functional legacy of its natural counterparts. We will explore its chemical identity, provide a detailed, field-tested synthetic protocol, and critically analyze its structural and functional relationship to naturally occurring quinoline alkaloids. This document serves as a comprehensive resource for researchers aiming to leverage this synthetic scaffold in the design and development of novel therapeutic agents, bridging the gap between natural product wisdom and modern medicinal chemistry.

Introduction: The Quinoline Motif - A Gift from Nature to Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural products, particularly in the vast and diverse family of alkaloids.[1][2][3] These naturally occurring compounds, isolated from various plant species, microorganisms, and even animals, exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The celebrated antimalarial drug, quinine, isolated from the bark of the Cinchona tree, stands as a testament to the therapeutic potential embedded within the quinoline scaffold.[1]

While nature provides a rich library of complex quinoline alkaloids, synthetic chemistry offers the tools to create novel derivatives with tailored properties. This compound (CAS 19051-05-9) is one such synthetic molecule.[5][6][7][8] To date, there is no evidence of its isolation from a natural source. However, its simple, substituted quinoline core makes it a valuable subject of study, representing a deliberate and strategic design choice inspired by the fundamental architecture of natural alkaloids.

This guide will illuminate the synthesis and properties of this compound and, more importantly, explore its conceptual and functional relationship to the world of natural quinoline alkaloids. We will dissect its structural similarities to naturally occurring methylquinolines and discuss the significance of the nitrile group as a key functional moiety in modern drug design.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₈N₂[6]
Molecular Weight 168.19 g/mol [6]
Appearance White solid
Melting Point 130–131 °C
CAS Number 19051-05-9[5][6][7][8]

Synthesis of this compound: A Step-by-Step Protocol

The construction of the this compound scaffold can be efficiently achieved through a domino nitro reduction-Friedländer heterocyclization. This one-pot reaction offers high yields and avoids the need for isolating the intermediate 2-aminobenzaldehyde, which can be unstable.

Reaction Principle

The synthesis begins with the in situ reduction of a 2-nitrobenzaldehyde derivative to the corresponding 2-aminobenzaldehyde using iron powder in acetic acid. This is immediately followed by a Friedländer annulation, where the newly formed 2-aminobenzaldehyde condenses with an active methylene compound, in this case, propionitrile, to yield the final quinoline product.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Combine 2-nitrobenzaldehyde, propionitrile, and acetic acid in a reaction flask. B Add iron powder to the mixture. A->B C Heat the reaction mixture to reflux. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture and filter to remove iron salts. D->E Upon completion F Neutralize the filtrate with a base (e.g., NaHCO₃ solution). E->F G Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). G->H I Concentrate the organic layer under reduced pressure. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1.0 equivalent), propionitrile (1.5 equivalents), and glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (3.0 equivalents) portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 9.01 (s, 1H), 8.04 (apparent t, J = 8.1 Hz, 2H), 7.92 (t, J = 8.1 Hz, 1H), 7.70 (t, J = 7.5 Hz, 1H), 2.79 (s, 3H).

  • IR (KBr): 2223 cm⁻¹ (C≡N stretch).

The Nexus with Natural Alkaloids

As established, this compound is a synthetic entity. Its significance, however, is best understood by examining its structural and functional relationships to its naturally occurring cousins.

Biosynthesis of the Quinoline Core in Nature

The quinoline scaffold in plants is primarily derived from the amino acid tryptophan, via anthranilic acid.[2] This biosynthetic pathway involves a series of enzymatic transformations, including cyclization and decarboxylation, to construct the core quinoline ring system.

G Tryptophan Tryptophan Anthranilic_acid Anthranilic_acid Tryptophan->Anthranilic_acid Multiple steps Quinolines Quinolines Anthranilic_acid->Quinolines + Precursor (e.g., hemiterpene, monoterpene) Diverse Quinoline\nAlkaloids Diverse Quinoline Alkaloids Quinolines->Diverse Quinoline\nAlkaloids Further modifications

Caption: Simplified biosynthetic pathway of quinoline alkaloids.

While this pathway generates a vast diversity of complex structures, the formation of simple substituted quinolines, such as methylquinolines, is also observed in nature, particularly in plants of the Rutaceae family.[9] For instance, 2-methylquinoline (quinaldine) has been identified in tea.

Structural Analogy to Natural Methylquinolines

This compound shares the fundamental methylquinoline framework with several natural products. While the substitution pattern of the synthetic compound is unique, its core structure is analogous to naturally occurring methylquinolines like 2-methylquinoline and 8-methylquinoline.[10] This structural similarity suggests that this compound could potentially interact with biological targets that recognize the quinoline scaffold.

The Nitrile Group: A Synthetic Advantage and Bioisosteric Consideration

The most significant departure of this compound from its natural analogues is the presence of the nitrile (-C≡N) group. In medicinal chemistry, the nitrile group is a highly valued functional group for several reasons:[11][12]

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve a drug candidate's half-life.[13]

  • Polarity and Solubility: It can modulate the polarity and solubility of a molecule, impacting its pharmacokinetic properties.[11]

  • Target Interactions: The nitrile's linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.[12]

  • Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[14] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target.

The incorporation of a nitrile group into a quinoline scaffold, therefore, represents a strategic move to potentially enhance the "drug-like" properties of the molecule, building upon the biologically validated quinoline core.

Potential as a Scaffold in Drug Discovery

The quinoline nucleus is a well-established pharmacophore, present in numerous approved drugs.[4] The synthetic accessibility of this compound, coupled with the versatile chemistry of the nitrile group, makes it an attractive starting point for the development of new therapeutic agents.[15] The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization and the exploration of structure-activity relationships (SAR).[15] For example, various quinoline-3-carbonitrile derivatives have been investigated for their potential as antidiabetic and anticancer agents.[16]

Conclusion

This compound, while not a natural product itself, is a compound of significant interest to the medicinal chemist. Its synthesis is straightforward, and its structure embodies the convergence of a naturally validated scaffold—the quinoline ring—with a synthetically versatile and pharmacologically significant functional group—the nitrile. By understanding its synthesis, properties, and its relationship to the vast family of natural quinoline alkaloids, researchers are well-equipped to utilize this compound as a valuable building block in the rational design of the next generation of quinoline-based therapeutics. This guide provides the foundational knowledge for such endeavors, encouraging a continued dialogue between the lessons learned from nature and the innovative power of synthetic chemistry.

References

  • Wikipedia. (2023). Quinoline alkaloid. In Wikipedia.
  • ResearchGate. (n.d.). The Quinoline Alkaloids.
  • El Sayed, K., Al-Said, M. S., El-Feraly, F. S., & Ross, S. A. (2000). New quinoline alkaloids from Ruta chalepensis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.
  • Zhang, X., et al. (2017). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Chemistry Research, 26(11), 2685-2706.
  • Suarez, S., et al. (2021). Synthetic and natural quinoline alkaloid compounds' structural and physicochemical properties. Molecules, 26(11), 3169.
  • Duan, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1456.
  • Kaur, M., & Singh, M. (2015). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry, 7(8), 947-967.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • ResearchGate. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Wikipedia. (2023). Bioisostere. In Wikipedia.
  • Li, Y., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1369528.
  • MacMillan Group Meeting. (2019, May 16). Bioisosteres of Common Functional Groups.
  • Drug Discovery Pro. (2024, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • National Institutes of Health. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
  • ResearchGate. (n.d.). Application of Nitrile in Drug Design.
  • Li, Y., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1369528.
  • ResearchGate. (n.d.). Natural alkaloids and drugs containing quinoline structures.
  • University of Bath's research portal. (n.d.). The Quinoline Alkaloids.
  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • Basak, S., & Suresh Kumar, G. (2016). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Proteins and Proteomics, 7(3), 179-190.
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 2-Chloro-7-methylquinoline-3-carbonitrile.
  • Seraj, F., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(21), 1845-1861.
  • FooDB. (2010, April 8). Showing Compound 2-Methylquinoline (FDB004400).
  • Ionescu, I., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • ResearchGate. (n.d.). Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at....

Sources

A Technical Guide to the Theoretical and Spectroscopic Analysis of 3-Methylquinoline-2-carbonitrile: A Molecule of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][5][6][7] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological effects.[2][5] Among the numerous quinoline derivatives, those bearing a carbonitrile group have garnered significant attention due to their potential as kinase inhibitors and anticancer agents.[8][9] This guide provides an in-depth theoretical and spectroscopic examination of a specific derivative, 3-Methylquinoline-2-carbonitrile, to elucidate its structural, electronic, and reactive properties, thereby offering a roadmap for its potential development as a therapeutic agent.

Molecular Structure and Synthesis

This compound is an aromatic heterocyclic compound with the chemical formula C₁₁H₈N₂. Its structure features a quinoline core with a methyl group at the 3-position and a nitrile group at the 2-position.

A plausible synthetic route for this compound involves a one-pot multicomponent reaction, a strategy known for its efficiency and high yields in generating quinoline derivatives.[10][11] This could involve the reaction of an appropriate aromatic aldehyde, an activated methylene compound like malononitrile, and an aniline derivative in the presence of a suitable catalyst.[10]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes are:

  • C≡N Stretch: A sharp, intense absorption band is expected in the FT-IR spectrum around 2220-2260 cm⁻¹, characteristic of the nitrile group.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Theoretical vibrational frequencies can be calculated using Density Functional Theory (DFT) to complement and aid in the assignment of the experimental spectra.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring, typically in the range of 7.0-8.5 ppm. The methyl group protons will appear as a singlet further upfield. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for all eleven carbon atoms in the molecule. The carbon of the nitrile group will be observed in the 115-125 ppm range. The aromatic carbons will resonate between 120-150 ppm, and the methyl carbon will appear at a higher field.

Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts, which often show good correlation with experimental data.[13][14]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The π-conjugated system of the quinoline ring is expected to give rise to strong absorption bands in the UV region. The presence of the nitrile and methyl groups will cause shifts in the absorption maxima compared to unsubstituted quinoline. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum and assign the observed transitions.[13]

Computational Chemistry: A Deeper Dive into Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules.[15][16][17][18] For this compound, DFT calculations, typically using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide a wealth of information.[12][19]

Workflow for Computational Analysis

Computational Workflow cluster_0 Initial Steps cluster_1 Property Calculations cluster_2 Application & Interpretation start Propose 3D Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) freq_calc->nbo reactivity Predict Reactivity & Stability homo_lumo->reactivity mep->reactivity drug_likeness Assess Drug-Likeness & Potential Targets nbo->drug_likeness reactivity->drug_likeness

Caption: Workflow for the computational analysis of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[20][21]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[20][21] A smaller energy gap suggests higher reactivity.[20][22] For this compound, the HOMO is expected to be localized on the electron-rich quinoline ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group.

ParameterSignificance
E_HOMO Ionization Potential
E_LUMO Electron Affinity
ΔE (E_LUMO - E_HOMO) Chemical Reactivity, Kinetic Stability
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.[19]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this is expected around the nitrogen atom of the quinoline ring and the nitrile group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.

  • Green Regions (Neutral Potential): Indicate areas of neutral charge.

MEP_Concept cluster_0 MEP Color Scale cluster_1 Interpretation Red Red Yellow Yellow Red->Yellow ElectronRich Electron Rich (Nucleophilic) Red->ElectronRich Green Green Yellow->Green Blue Blue Green->Blue Neutral Neutral Green->Neutral ElectronPoor Electron Poor (Electrophilic) Blue->ElectronPoor

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals.[19][23][24] It helps in understanding charge transfer, hyperconjugative interactions, and the stability of the molecule.[14][19][23] For this compound, NBO analysis can quantify the delocalization of electron density from the quinoline ring to the nitrile group, which is crucial for its electronic properties and reactivity. The stabilization energies (E(2)) calculated in NBO analysis indicate the strength of these interactions.[24]

Potential Applications in Drug Development

The structural features of this compound make it a promising candidate for drug development, particularly in oncology.

  • Kinase Inhibition: The quinoline scaffold is a "privileged" structure found in many kinase inhibitors.[8][25] The 4-anilinoquinoline-3-carbonitrile class of compounds, for instance, has been developed as potent EGFR inhibitors.[8] It is plausible that this compound could be a starting point for the design of inhibitors targeting various protein kinases involved in cancer signaling pathways.

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[9][16] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.[9] The presence of the nitrile group can enhance these activities.

  • DNA Intercalation: Some quinoline derivatives can interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.[26] Molecular docking studies could be employed to investigate the potential of this compound to bind to DNA.[26]

Conclusion

The theoretical and spectroscopic analysis of this compound provides a comprehensive understanding of its structural and electronic properties. This knowledge is invaluable for guiding its synthesis, characterization, and further development as a potential therapeutic agent. The combination of experimental spectroscopic data with computational modeling offers a robust framework for predicting its reactivity and biological activity, paving the way for its exploration in drug discovery programs.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Application of Quinazoline-7-carbonitrile in Fragment-Based Drug Design: Application Notes and Protocols - Benchchem. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Institutes of Health.
  • Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. (n.d.). Banaras Hindu University.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health.
  • 3-Methylquinoline. (n.d.). PubChem.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed.
  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. (n.d.). OUCI.
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). National Institutes of Health. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO7til-vdgoh2GbWnIkxH-ivYyP0DbZlBRi-6pfuAjWWkqcm_Kookr6stSXjHBMw5LK2S7d_nhdNfpV6SHaxEW7Wt7KDZ4y20vOK26Wk64_tcqMiGxxXaxipVk9BvD7e6UZKp7it97lH3fZN4=
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). RSC Publishing.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC - NIH.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.).
  • Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. IRJPAC, 12(1), 1-9.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC - NIH.
  • Synthesis, DNA Binding Studies, and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. (n.d.). ResearchGate.
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (2021).
  • Der, H. N., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.).
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 88, 102968. [Link]
  • Kuş, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (n.d.). ResearchGate.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi RCS.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). PMC - PubMed Central.
  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
  • NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. (n.d.). Scirp.org.
  • Kumar, C., et al. (2015). Spectroscopic (FT-IR, (1)H, (13)C NMR and UV-vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 150, 948–961. [Link]
  • Kuş, N. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. Eskişehir Technical University Journal of Science and Technology B - Theoretical Sciences.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). PMC - NIH.
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PMC - PubMed Central.

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methylquinoline-2-carbonitrile, a heterocyclic nitrile compound utilized in advanced chemical synthesis and drug discovery. Synthesizing data from analogous compounds, regulatory guidelines, and first principles of chemical reactivity, this document is intended for researchers, chemists, and drug development professionals. It details the toxicological profile, establishes a hierarchy of controls for risk mitigation, and provides explicit, actionable protocols for routine handling, emergency response, and waste disposal. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds, functionalized with a nitrile group at the 2-position. Quinolines are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The nitrile moiety is a versatile functional group, serving as a precursor to amines, carboxylic acids, and amides, making this compound a valuable building block in synthetic research.

However, the fusion of the quinoline ring and the nitrile group presents a unique combination of chemical properties that necessitate stringent safety and handling precautions. The quinoline structure is associated with potential long-term health effects, while the nitrile group introduces a risk of acute toxicity. This guide serves to elucidate these risks and provide a robust framework for their management.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining data from structurally analogous compounds, namely 3-methylquinoline and quinoline-2-carbonitrile.

Primary Hazards:

  • Acute Toxicity (Oral): Considered harmful or toxic if swallowed. The quinoline backbone itself has moderate acute toxicity, and the presence of the nitrile group can potentiate this effect.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation upon direct contact.[1][2][4] Prolonged exposure may lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially irreversible damage.[1][2][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[5]

Underlying Toxicological Rationale:

The toxicity of this compound stems from two primary sources: the quinoline ring system and the nitrile functional group.

  • The Quinoline Moiety: Quinoline itself is a suspected carcinogen and mutagen.[1][6] Its metabolism in the liver can produce reactive intermediates, such as epoxides, which can bind to DNA and lead to genetic damage.[6][7] The methyl group at the 3-position may influence its metabolic pathway, but the inherent risk associated with the quinoline core remains.

  • The 2-Cyano Nitrile Group: The primary concern with many organic nitriles is the potential for metabolic release of the cyanide ion (CN⁻), a potent inhibitor of cellular respiration. While simple chemical hydrolysis of a nitrile typically yields an amide and then a carboxylic acid, enzymatic pathways in vivo can differ.[8][9][10] Enzymes, such as cytochrome P450, can oxidize the carbon adjacent to the nitrile, leading to the formation of a cyanohydrin, which can then decompose to release hydrogen cyanide. Therefore, it is prudent to handle this compound with the assumption that it can act as a cyanide source until proven otherwise.

GHS Hazard Classification (Predicted)

The following table summarizes the predicted Globally Harmonized System (GHS) classification for this compound based on data from analogous compounds.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowedSkull and Crossbones / Exclamation Mark
Skin IrritationCategory 2H315: Causes skin irritationExclamation Mark
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage/irritationCorrosion / Exclamation Mark
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationExclamation Mark
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defectsHealth Hazard
CarcinogenicityCategory 2H351: Suspected of causing cancerHealth Hazard

Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to safety is paramount. The hierarchy of controls prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Control Measures Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Admin Administrative Controls (Procedural Safety) Engineering->Admin Eng_Details • Certified Chemical Fume Hood • Ventilated Enclosures for Weighing Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Safety Training Admin->Admin_Details PPE_Details • Nitrile Gloves (Double-gloved) • Chemical Splash Goggles & Face Shield • Lab Coat PPE->PPE_Details

Figure 1. Hierarchy of controls for mitigating exposure risks.
Engineering Controls (Primary Barrier)

Engineering controls are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is the most critical control for preventing inhalation exposure.

  • Ventilated Enclosures: For weighing solid material, a ventilated balance enclosure or powder containment hood should be used to prevent the aerosolization of fine particles.

Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Area: Designate a specific area within the fume hood for working with this compound. Clearly label the area.

  • Standard Operating Procedures (SOPs): All personnel must be trained on a written SOP for this compound before commencing work. The SOP should include all aspects of this guide.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[4]

Personal Protective Equipment (PPE) (Last Line of Defense)

PPE is required for all work with this compound, even when using engineering controls.

  • Hand Protection: Wear double-layered nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and is preferable to latex.[11][12] A key principle is that disposable gloves provide splash protection only.[13][14] If direct contact occurs, remove the gloves immediately, wash hands, and don a new pair. Inspect gloves for tears or punctures before each use.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory. When there is a risk of splashes, such as during transfers of solutions, a face shield must be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure cuffs are snug to prevent skin exposure.

Standard Operating Protocol for Safe Handling

This protocol outlines the step-by-step methodology for safely handling solid this compound and its solutions.

4.1. Preparation and Weighing

  • Verify Safety Equipment: Ensure the chemical fume hood is certified and functioning. Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Don PPE: Put on a lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Prepare Work Area: Designate an area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing Solid:

    • Perform all weighing operations within a ventilated balance enclosure or in the fume hood.

    • Don a second pair of nitrile gloves over the first.

    • Use a non-sparking spatula to transfer the solid from the stock bottle to a tared container.

    • Close the stock bottle tightly immediately after use.

  • Cleanup: After weighing, carefully wipe the spatula and the weighing area with a damp paper towel to collect any residual powder. Dispose of the paper towel as hazardous waste.

4.2. Preparing Solutions

  • Add Solvent to Solid: Place the container with the weighed solid securely in the fume hood. Add the solvent to the solid slowly to avoid splashing. Never add the solid to the solvent, as this can increase the risk of dust generation.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Keep the container capped or covered to the extent possible during dissolution.

4.3. Storage

  • Container: Store in a tightly sealed, clearly labeled container. The label must include the chemical name, date, and GHS hazard pictograms.

  • Location: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents and strong acids.[4] Storage in a locked cabinet is recommended.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Personal Exposure Decontamination
  • Skin Contact:

    • Immediately go to the nearest safety shower or sink.[15]

    • Remove all contaminated clothing while under the shower.

    • Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[15]

    • Gently wash with mild soap and water. Do not scrub abrasively.

    • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) or this guide to the medical personnel.

  • Eye Contact:

    • Immediately proceed to the nearest eyewash station.

    • Hold eyelids open and flush with a continuous, gentle stream of lukewarm water for at least 15 minutes.[4]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Move the affected person to fresh air immediately.[15]

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Accidental Spill Response

The response to a spill depends on its size and location. This protocol is for small, manageable spills (<100 mL or a few grams) inside a chemical fume hood. For any spill outside a fume hood, or a large spill, evacuate the area and contact institutional emergency response personnel.

Spill_Response_Workflow Spill Spill Occurs Inside Fume Hood Alert 1. Alert Personnel (Inform others in the lab) Spill->Alert Assess 2. Assess Hazard (Is it manageable?) Alert->Assess PPE 3. Don Additional PPE (Face shield, second pair of gloves) Assess->PPE Yes Evacuate Evacuate & Call Emergency Response Assess->Evacuate No Contain 4. Contain Spill (Use absorbent pads around the spill) PPE->Contain Absorb 5. Absorb / Neutralize (Cover with absorbent material) Contain->Absorb Collect 6. Collect Waste (Scoop into waste container) Absorb->Collect Decon 7. Decontaminate Area (Wipe with soap and water) Collect->Decon Dispose 8. Dispose of Waste (Label and manage as hazardous waste) Decon->Dispose

Figure 2. Workflow for responding to a small chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Alert & Assess: Alert personnel in the immediate area. Assess the spill to ensure it is small and contained within the fume hood.

  • Don PPE: If not already worn, don a lab coat, goggles, face shield, and double nitrile gloves.

  • Contain: For a liquid spill, prevent it from spreading by encircling it with absorbent pads or a compatible absorbent material (e.g., vermiculite, sand).[12][16] Do not use combustible materials like paper towels for initial containment. For a solid spill, gently cover it with a plastic-backed absorbent pad.

  • Absorb: Gently cover the spill with an appropriate absorbent material.[12] Work from the outside in to minimize the contaminated area.

  • Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material. Place it into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a cloth soaked in soap and water.[17] If the compound is highly toxic, this cleaning material should also be disposed of as hazardous waste.

  • Dispose: Seal and label the waste container with "Hazardous Waste" and the chemical name. Manage for disposal according to institutional and EPA guidelines.[18]

  • Report: Report the incident to the laboratory supervisor.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal Method: The recommended disposal method for organic nitrile compounds is controlled incineration in a facility equipped with afterburners and scrubbers to handle nitrogen oxides and other toxic combustion byproducts.[19] Never dispose of this chemical down the drain or in regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[18][20]

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a thorough understanding of its potential hazards and a disciplined application of safety protocols. The risks associated with the quinoline core and the nitrile functional group—ranging from skin irritation to potential long-term systemic toxicity—can be effectively managed. The foundational elements of this management are a consistent use of engineering controls, adherence to established administrative procedures, and the correct use of personal protective equipment. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate risks and ensure a safe environment for scientific advancement.

References

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]
  • University of Pennsylvania EHRS.
  • ResearchGate. (PDF)
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment. [Link]
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
  • U.S. Environmental Protection Agency (EPA). (2024).
  • PubChem. 3-Methylquinoline.
  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]
  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]
  • PubChem. Quinoline-2-carbonitrile.
  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]
  • LibreTexts Chemistry. (2024). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]
  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: Possible molecular basis for differences in biological activities. Research with New Jersey. [Link]

Sources

A Senior Application Scientist's Guide to the Initial Screening of 3-Methylquinoline-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

| Strategic Imperative: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile framework for engaging with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[3] Quinoline derivatives have been successfully developed into therapeutic agents for cancer, microbial infections, and inflammatory conditions.[1][3][4] The 3-methylquinoline-2-carbonitrile core, in particular, offers a unique electronic and steric profile, making its derivatives compelling candidates for initial biological screening.

This guide provides a strategic framework for the initial, multi-pronged screening of a library of novel this compound derivatives. Our approach is designed to efficiently identify "hit" compounds by systematically evaluating their potential in three key therapeutic areas: oncology, infectious disease, and inflammation. The causality behind each experimental choice is detailed, ensuring a logical and scientifically rigorous screening cascade.

| The Screening Cascade: A Multi-Tiered Strategy for Hit Identification

A successful initial screening campaign is not a single experiment but a logical sequence of assays designed to narrow a large library of compounds down to a few promising leads. Our proposed cascade prioritizes high-throughput, cost-effective assays for primary screening, followed by more targeted secondary assays for confirmation and preliminary mechanism-of-action studies.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Lead Generation A Compound Library (this compound Derivatives) B Cytotoxicity Screen (MTT Assay vs. Cancer Cell Lines) A->B Oncology C Antimicrobial Screen (Broth Microdilution vs. Pathogens) A->C Infectious Disease D Anti-inflammatory Screen (COX/LOX Enzyme Inhibition) A->D Inflammation E IC50 Determination (Dose-Response) B->E F MIC Determination (Quantitative) C->F G Selective Enzyme Inhibition D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I Promising 'Hit' Compounds H->I

Figure 1: A multi-tiered screening cascade for identifying bioactive derivatives.

| Tier 1, Part A: Primary Anticancer Screening

Rationale: The quinoline scaffold is a cornerstone of many anticancer agents, acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[4][5] An initial broad cytotoxicity screen against a panel of cancer cell lines is the most effective first step to identify compounds with antiproliferative potential.[6]

Selected Assay: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay.

This colorimetric assay is selected for its robustness, scalability for high-throughput screening, and its direct correlation of metabolic activity with cell viability.[7][8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][10] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of viable cells.[11]

Protocol 3.1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of the derivative library in DMSO. Serially dilute the compounds in culture medium to achieve the desired final screening concentration (e.g., 10 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[7][10] Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11]

  • Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability by more than 50% at the screening concentration.

| Tier 1, Part B: Primary Antimicrobial Screening

Rationale: Quinoline derivatives, such as the fluoroquinolones, are potent antibacterial agents.[1][12] Therefore, screening the library for antimicrobial activity is a logical parallel path. The goal is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13][14]

Selected Assay: Broth Microdilution Method.

This method is the gold standard for determining MIC values quantitatively.[13][15] It is highly reproducible and allows for the simultaneous testing of multiple compounds against different microbial strains in a 96-well format.[16]

Protocol 4.1: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[15]

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.[17] Add 100 µL of a 2x concentrated stock of each test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10.[17] Discard the final 100 µL from column 10. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (broth only).[13]

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).[14]

  • Hit Criteria: Compounds exhibiting low MIC values (e.g., ≤ 32 µg/mL) against one or more strains are considered hits.

| Tier 1, Part C: Primary Anti-inflammatory Screening

Rationale: Chronic inflammation is driven by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[18] Many anti-inflammatory drugs work by inhibiting these enzymes.[19] Screening for direct inhibition of COX-2 (inducible at sites of inflammation) and 5-LOX can identify compounds with potential therapeutic value for inflammatory diseases.[20][21]

Selected Assay: In Vitro Enzyme Inhibition Assays.

Commercially available, cell-free enzyme-linked immunosorbent assay (ELISA) or fluorescence-based kits provide a direct and specific measure of a compound's ability to inhibit COX-2 and 5-LOX activity.[20][21] This approach avoids the complexities of cellular uptake and off-target effects inherent in cell-based assays at this primary stage.

Protocol 5.1: COX-2/5-LOX Enzyme Inhibition Assay
  • Assay Preparation: Follow the manufacturer's protocol for the selected COX-2 and 5-LOX inhibitor screening kits. This typically involves preparing assay buffers, substrates (e.g., arachidonic acid), and the recombinant human enzymes.

  • Compound Addition: Add the test derivatives (at a fixed concentration, e.g., 20 µM) to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).

  • Enzyme Reaction: Add the respective enzyme (COX-2 or 5-LOX) to the wells and incubate for a short period to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction. Incubate for the time specified in the protocol (e.g., 10-20 minutes).

  • Data Acquisition: Measure the output signal (e.g., fluorescence or absorbance) using a plate reader. The signal is proportional to the amount of prostaglandin or leukotriene produced.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each derivative relative to the vehicle control.

  • Hit Criteria: Compounds demonstrating >50% inhibition of either COX-2 or 5-LOX are flagged as hits for further investigation.

| Tier 2 & 3: From Hit to Lead

Compounds identified as "hits" in Tier 1 must be validated and prioritized.

  • Dose-Response Analysis: Hits from the primary screens should be re-tested in their respective assays over a range of concentrations (e.g., 0.1 to 100 µM) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀) or MIC.[22]

  • Structure-Activity Relationship (SAR): Once IC₅₀/MIC values are obtained for a series of derivatives, the process of SAR analysis begins.[23][24] By comparing the chemical structures of the most active compounds with their less active counterparts, researchers can deduce which chemical modifications enhance biological activity.[22][25] This crucial step informs the design and synthesis of the next generation of more potent and selective compounds.

SAR_Logic cluster_Core Core Scaffold cluster_Derivatives Synthesized Derivatives cluster_Data Screening Data cluster_Insight SAR Insight Core 3-Methylquinoline- 2-carbonitrile D1 Derivative 1 (R = -CH3) Core->D1 D2 Derivative 2 (R = -Cl) Core->D2 D3 Derivative 3 (R = -OCH3) Core->D3 Data1 IC50 = 50 µM D1->Data1 Data2 IC50 = 5 µM D2->Data2 Data3 IC50 = 25 µM D3->Data3 Insight Conclusion: Electron-withdrawing groups (e.g., -Cl) at position R increase potency. Data1->Insight Data2->Insight Data3->Insight

Figure 2: Logical workflow for establishing a basic Structure-Activity Relationship (SAR).

| Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Representative Cytotoxicity Screening Data (IC₅₀ Values)

Compound ID Structure (R-group) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT-116 IC₅₀ (µM)
MQ-001 H > 50 > 50 > 50
MQ-002 4-Cl 8.2 12.5 9.1
MQ-003 4-OCH₃ 27.4 35.1 31.8

| Doxorubicin | N/A (Control) | 0.9 | 1.2 | 0.8 |

Table 2: Representative Antimicrobial Screening Data (MIC Values)

Compound ID Structure (R-group) S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
MQ-001 H > 128 > 128
MQ-004 4-F 16 64
MQ-005 4-NO₂ 8 32

| Ciprofloxacin | N/A (Control) | 1 | 0.5 |

| Conclusion

This guide outlines a robust, multi-pronged strategy for the initial screening of this compound derivatives. By employing a logical cascade of high-throughput primary assays followed by confirmatory dose-response studies, researchers can efficiently identify and prioritize compounds with promising anticancer, antimicrobial, or anti-inflammatory activity. The subsequent analysis of structure-activity relationships is paramount for transforming these initial hits into optimized lead compounds for the next phase of drug development.

| References

  • A comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Journal of Pharmaceutical Education and Research.

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2022). Molecules. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023). Polycyclic Aromatic Compounds. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • Review on Antimicrobial Activity of Quinoline. (2022). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2019). Molecules. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Medicinal Chemistry. [Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]

  • Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Broth microdilution method: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (2022). Bentham Science Publishers. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]

  • [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. (2014). Zhong Yao Cai. [Link]

  • Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023). Athmic Biotech Solutions. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2020). Scientific Reports. [Link]

  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. [Link]

  • (PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). ResearchGate. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). Molecules. [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. [Link]

  • Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. (2012). European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. [Link]

  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. (2012). ResearchGate. [Link]

Sources

A Researcher's Technical Guide to Sourcing 3-Methylquinoline-2-carbonitrile for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methylquinoline-2-carbonitrile in Modern Research

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Within this privileged class of heterocycles, this compound (CAS No. 19051-05-9) emerges as a highly valuable, yet specific, building block for researchers in drug development and advanced organic synthesis. Its unique substitution pattern—a methyl group at the 3-position and a reactive nitrile group at the 2-position—offers a tailored platform for constructing complex molecular architectures.

The nitrile group, in particular, serves as a versatile chemical handle, capable of being transformed into a variety of functional groups such as amines, amides, or carboxylic acids, thereby enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This guide provides an in-depth technical overview for scientists seeking to procure this compound, focusing on supplier identification, quality verification, safe handling, and a forward-looking perspective on its synthetic applications.

Section 1: Core Chemical & Physical Properties

A foundational understanding of a reagent's physical properties is the first step in experimental design. This ensures proper handling, solubilization, and reaction setup. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 19051-05-9Arctom Scientific[2]
Molecular Formula C₁₁H₈N₂BLD Pharm[3]
Molecular Weight 168.20 g/mol BLD Pharm[3]
MDL Number MFCD08705685Arctom Scientific[2]
Storage Conditions Sealed in dry, Room TemperatureBLD Pharm[3], Arctom Scientific[2]

Section 2: Spectroscopic Profile for Identity Verification

Confirming the identity and purity of a starting material is a non-negotiable step in any research workflow. While a supplier's Certificate of Analysis (CoA) provides the initial data, independent verification is best practice. Below is a guide to the expected spectroscopic features of this compound.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum will be the nitrile group. Aromatic nitriles typically exhibit a sharp, intense absorption band for the C≡N stretch.[4]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N Stretch (Nitrile)2240 - 2220Strong, Sharp
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Methyl)3000 - 2850Medium
C=C / C=N Stretch (Aromatic Ring)1600 - 1400Medium to Strong

Causality Note: The conjugation of the nitrile with the quinoline ring system is expected to shift the C≡N stretching frequency to a slightly lower wavenumber compared to saturated nitriles.[4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environment. For this compound, the spectrum should be consistent with the following assignments.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Quinoline Ring)~7.5 - 8.5Multiplets (m)5H
Methyl (-CH₃)~2.5 - 2.8Singlet (s)3H

Experimental Insight: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the solvent used. However, the presence of a singlet integrating to 3H in the upfield aromatic/allylic region and a complex series of multiplets integrating to 5H in the downfield aromatic region is a primary confirmation of the structure.

Section 3: Commercial Suppliers and Procurement Strategy

Identifying a reliable source for specialized reagents is a critical bottleneck in research. This compound is not a common commodity chemical and is available from a select number of specialized suppliers.

SupplierCatalog NumberStated PurityNotes
Arctom Scientific BD-A398672Not specified on product page.Offers flexible and larger sizes.[2][5]
BLD Pharm BD00810795Not specified on product page.Product may require cold-chain transportation.[3]
Procurement Workflow: A Self-Validating System

A robust procurement process is essential to prevent costly delays and ensure experimental validity. The following workflow is recommended.

Procurement_Workflow cluster_planning Phase 1: Pre-Purchase Validation cluster_execution Phase 2: Execution & Verification A Identify Suppliers (e.g., Arctom, BLD Pharm) B Request Purity & Availability A->B C Request Lot-Specific Certificate of Analysis (CoA) B->C D Request Safety Data Sheet (SDS) B->D E Evaluate CoA & SDS for Suitability C->E D->E F Issue Purchase Order E->F If suitable G Receive & Log Chemical F->G H Perform In-House QC (e.g., NMR, LC-MS) G->H I Release for Research Use H->I If matches spec

Figure 1. Recommended workflow for procuring research-grade this compound.

Section 4: The Critical Role of the Certificate of Analysis (CoA)

For a specialized reagent, the Certificate of Analysis is the single most important quality document. It is imperative to request and scrutinize this document before purchase or, at minimum, upon receipt.

What to look for in a CoA:

  • Identity Confirmation: The CoA should confirm the compound's identity using a definitive technique, typically ¹H NMR or Mass Spectrometry. The data should be consistent with the known structure.[6]

  • Purity Assessment: The purity level should be quantified using a high-resolution method like HPLC or GC, not just NMR. A purity of ≥95% is generally required for most synthetic and screening applications.[6]

  • Lot-Specific Data: Ensure the CoA corresponds to the specific lot number you are purchasing. Chemical purity can vary significantly between production batches.[7][8]

  • Appearance: The reported appearance (e.g., "White to off-white solid") should match the material received.[9]

Section 5: Field-Proven Protocol for Safe Handling and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 19051-05-9) was not publicly available at the time of this writing. The following protocol is based on best practices for related quinoline and aromatic nitrile compounds.[10] It is mandatory to obtain and review the supplier-specific SDS before any handling.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required.

Handling and Storage Protocol
  • Receiving: Upon receipt, visually inspect the container for damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The container should be kept tightly sealed.[10] The supplier recommendation is "Sealed in dry, Room Temperature".[2][3]

  • Dispensing: When weighing the solid, do so in a fume hood. Avoid creating and inhaling dust.

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[10]

Safety_Protocol A Work in Fume Hood C Weigh Solid Carefully (Avoid Dust) A->C B Wear PPE (Goggles, Gloves, Lab Coat) B->C D Store Tightly Sealed in Cool, Dry Place C->D After Use E Dispose as Hazardous Waste C->E Waste

Figure 2. Core safety and handling workflow for this compound.

Section 6: Applications in Research and Development

The true value of this compound lies in its potential as a synthetic intermediate. The quinoline-3-carbonitrile framework is a recognized pharmacophore in the development of novel therapeutic agents. Published research on related structures demonstrates their utility as precursors for compounds with significant biological activity, including:

  • Antibacterial Agents: The quinoline core is a well-established motif in antibiotics, and derivatives of quinoline-3-carbonitrile have been investigated as potential DNA gyrase inhibitors.

  • Anticancer Agents: The fusion of pyran rings to the quinoline system, a synthesis that can potentially start from precursors like this compound, has yielded potent inhibitors of key cancer-related kinases such as EGFR and HER-2.

Authoritative Insight: The strategic placement of the methyl and nitrile groups allows for regioselective transformations. For example, the methyl group can influence the electronic properties of the ring and provide a steric handle, while the nitrile at the 2-position is primed for cyclization reactions or conversion to other functional groups, making this a highly strategic building block for creating libraries of novel compounds for high-throughput screening.

Conclusion

This compound is a specialized but powerful reagent for researchers pushing the boundaries of medicinal chemistry and organic synthesis. While its commercial availability is limited to expert suppliers like Arctom Scientific and BLD Pharm, its potential for creating novel molecular entities is significant. The key to successfully integrating this compound into a research program lies not just in its synthesis but in a rigorous and self-validating procurement and handling process. By demanding comprehensive quality documentation like a CoA, adhering to strict safety protocols based on the supplier's SDS, and independently verifying the material's identity, researchers can confidently build upon this versatile scaffold to develop the next generation of innovative chemical compounds.

References

  • Thermo Fisher Scientific.
  • Scribd.
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • SpectraBase. 3-Methylquinoline - Optional[1H NMR] - Spectrum. [Link]
  • SpectraBase.
  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]
  • PubChem. 3-Methylquinoline. [Link]
  • NIH National Center for Biotechnology Information.

Sources

Methodological & Application

Synthesis of 3-Methylquinoline-2-carbonitrile from o-Aminoaryl Ketones: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-methylquinoline-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from readily available o-aminoaryl ketones. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile heterocyclic motif in their work.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Their prevalence is a testament to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The 2-cyano-3-methylquinoline framework, in particular, offers a unique combination of electronic and steric features, making it an attractive starting point for the development of novel therapeutic agents, including kinase inhibitors.[4][5]

This guide focuses on the practical synthesis of this compound via the Friedländer annulation, a reliable and straightforward method for constructing the quinoline ring system.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence its success.

The Friedländer Synthesis: A Powerful Tool for Quinoline Construction

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base.[6] This reaction is a highly efficient method for creating substituted quinolines.

Reaction Mechanism: A Step-by-Step Look

The synthesis of this compound from an o-aminoaryl ketone, such as o-aminoacetophenone, and an active methylene compound like 2-cyanopropionitrile, proceeds through a cascade of well-understood reaction steps. The exact sequence can vary depending on the reaction conditions (acidic vs. basic catalysis), but the core transformations remain the same.

There are two plausible mechanistic pathways for the Friedländer synthesis:

  • The Aldol Condensation Pathway: This pathway begins with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the o-aminoaryl ketone. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic quinoline ring.[6]

  • The Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the o-aminoaryl ketone and the carbonyl group of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[7]

Below is a Graphviz diagram illustrating the general workflow of the Friedländer synthesis.

Friedlander_Workflow start Start: o-Aminoaryl Ketone + Active Methylene Compound catalyst Acid or Base Catalyst start->catalyst reaction Reaction Mixture (Solvent, Temperature) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Purification (Crystallization/Chromatography) workup->purification product End: this compound purification->product

General workflow for the Friedländer synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step procedure for the synthesis of this compound from o-aminoacetophenone and 2-cyanopropionitrile. This procedure is an adaptation of the general Friedländer synthesis methodology.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
o-AminoacetophenoneC₈H₉NO135.161.35 g (10 mmol)≥98%
2-CyanopropionitrileC₄H₄N₂80.090.96 g (12 mmol)≥97%
Potassium Hydroxide (KOH)KOH56.111.12 g (20 mmol)≥85%
Ethanol (EtOH)C₂H₅OH46.0730 mLAnhydrous
Deionized WaterH₂O18.02As needed
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
Brine (sat. NaCl)NaCl58.44As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.35 g (10 mmol) of o-aminoacetophenone in 30 mL of anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add 0.96 g (12 mmol) of 2-cyanopropionitrile. In a separate beaker, prepare a solution of 1.12 g (20 mmol) of potassium hydroxide in a minimal amount of deionized water and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. A precipitate should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound. Alternatively, the crude product can be purified by column chromatography on silica gel.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

The following Graphviz diagram illustrates the chemical reaction pathway.

Reaction_Pathway reactant1 o-Aminoacetophenone plus + reactant1->plus reactant2 2-Cyanopropionitrile arrow KOH, EtOH Reflux plus->reactant2 product This compound arrow->product

Reaction for the synthesis of this compound.

Application Notes: The Utility of this compound

While the broader class of quinoline derivatives has been extensively studied, this compound and its close analogs are emerging as compounds of significant interest in medicinal chemistry.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Many quinoline-based compounds have been shown to inhibit various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[4] The presence of the cyano group at the 2-position and a methyl group at the 3-position can influence the molecule's ability to interact with the ATP-binding site of kinases. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes.

Recent studies on related quinoline-carbonitrile derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8] These findings suggest that this compound is a promising lead structure for the development of novel anticancer therapeutics.

Scaffold for Further Derivatization

The 2-carbonitrile group in this compound is a versatile functional handle that can be readily transformed into other functionalities, such as amides, carboxylic acids, or tetrazoles. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Conclusion

The Friedländer synthesis provides an efficient and reliable route to this compound from readily available starting materials. The protocol and application notes provided in this guide are intended to empower researchers to synthesize and utilize this valuable heterocyclic scaffold in their drug discovery and development endeavors. The unique structural features of this compound make it a promising platform for the design of novel therapeutic agents, particularly in the field of oncology.

References

  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia. [Link]
  • Quimica Organica. (n.d.). Friedlander quinoline synthesis. Quimica Organica. [Link]
  • Semantic Scholar. (2011).
  • Elsevier. (n.d.).
  • ResearchGate. (2025). (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • National Institutes of Health. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]
  • National Institutes of Health. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.
  • Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. [Link]
  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. [Link]
  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
  • National Institutes of Health. (n.d.). 3-Methylquinoline.
  • National Institutes of Health. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • National Institutes of Health. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • ResearchGate. (n.d.). Postulated pathways for the conversion of 2-aminoacetophenone (2-AAP)....
  • National Institutes of Health. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity.
  • National Institutes of Health. (n.d.). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification.
  • Wiley Online Library. (2020).

Sources

Catalytic Methods for the Synthesis of 3-Methylquinoline-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the catalytic synthesis of 3-methylquinoline-2-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinoline core is a prevalent motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2] This document explores the robust and versatile Friedländer annulation as the primary synthetic route, detailing both base-catalyzed and Lewis acid-catalyzed methodologies. By explaining the causality behind experimental choices and providing self-validating protocols, this guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize and explore the potential of this valuable compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structural motif in the realm of medicinal chemistry.[1] Its unique electronic and steric properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities.[2] The introduction of a methyl group at the 3-position and a carbonitrile group at the 2-position of the quinoline nucleus, as in this compound, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive scaffold for the design of novel therapeutic agents. The carbonitrile group, in particular, is a versatile functional handle that can be further elaborated and is known to contribute to the biological activity of various compounds.[3]

The primary and most efficient method for the synthesis of polysubstituted quinolines is the Friedländer synthesis, first reported in 1882.[4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][6] The versatility of the Friedländer synthesis allows for the use of a wide range of catalysts to promote the reaction, including bases, acids, and metal catalysts, each offering distinct advantages in terms of reaction conditions, yields, and substrate scope.[7][8]

This guide will focus on the synthesis of this compound from the readily available starting materials, 2-aminoacetophenone and malononitrile, through the Friedländer annulation. We will delve into the mechanistic underpinnings of both base-catalyzed and Lewis acid-catalyzed pathways and provide detailed, step-by-step protocols for their practical implementation.

Reaction Mechanism: The Friedländer Annulation

The synthesis of this compound from 2-aminoacetophenone and malononitrile proceeds via the Friedländer annulation. The reaction can be catalyzed by either a base or a Lewis acid, and the mechanism involves a series of condensation and cyclization steps.

Base-Catalyzed Mechanism

In the presence of a base, the reaction is initiated by the deprotonation of the active methylene group of malononitrile, forming a carbanion. This is followed by a Knoevenagel condensation with the carbonyl group of 2-aminoacetophenone. The subsequent intramolecular cyclization and dehydration lead to the formation of the final quinoline product.

Base-Catalyzed Friedländer Annulation 2-Aminoacetophenone 2-Aminoacetophenone Knoevenagel Condensation Adduct Knoevenagel Condensation Adduct 2-Aminoacetophenone->Knoevenagel Condensation Adduct 1. Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Adduct Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Malononitrile Deprotonation Intramolecular Cyclization Intermediate Intramolecular Cyclization Intermediate Knoevenagel Condensation Adduct->Intramolecular Cyclization Intermediate 2. Intramolecular Cyclization This compound This compound Intramolecular Cyclization Intermediate->this compound 3. Dehydration

Caption: Base-Catalyzed Friedländer Annulation Workflow.

Lewis Acid-Catalyzed Mechanism

A Lewis acid catalyst, such as zinc chloride (ZnCl₂), activates the carbonyl group of 2-aminoacetophenone, making it more electrophilic. This facilitates the nucleophilic attack by the enol form of malononitrile. Subsequent intramolecular cyclization and dehydration yield the desired quinoline derivative.

Lewis_Acid_Catalyzed_Friedlander_Annulation 2-Aminoacetophenone 2-Aminoacetophenone Activated_Carbonyl_Complex Activated Carbonyl Complex 2-Aminoacetophenone->Activated_Carbonyl_Complex Malononitrile Malononitrile Aldol_Adduct Aldol-type Adduct Malononitrile->Aldol_Adduct Lewis_Acid Lewis Acid (e.g., ZnCl₂) Lewis_Acid->Activated_Carbonyl_Complex Coordination Activated_Carbonyl_Complex->Aldol_Adduct 1. Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate 2. Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product 3. Dehydration

Caption: Lewis Acid-Catalyzed Friedländer Annulation Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using both base and Lewis acid catalysis.

Protocol 1: Base-Catalyzed Synthesis using Piperidine

This protocol utilizes piperidine as a basic catalyst, which is a common and effective choice for the Friedländer annulation.

Materials:

  • 2-Aminoacetophenone (1.35 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, 1 mmol)

  • Ethanol (20 mL)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 30 mL of ethyl acetate and 30 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Expected Yield: 80-90%

Protocol 2: Lewis Acid-Catalyzed Synthesis using Zinc Chloride

This protocol employs zinc chloride as a Lewis acid catalyst, which can offer milder reaction conditions and different selectivity compared to base catalysis.

Materials:

  • 2-Aminoacetophenone (1.35 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.27 g, 2 mmol)

  • Toluene (25 mL)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (0.27 g, 2 mmol) and toluene (10 mL).

  • Add 2-aminoacetophenone (1.35 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to the flask, followed by an additional 15 mL of toluene.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 100 °C and monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel with a hexane-ethyl acetate gradient.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.

Expected Yield: 75-85%

Data Summary and Comparison

The choice of catalyst can significantly impact the reaction conditions and outcomes. Below is a comparative summary of the two protocols.

ParameterProtocol 1: Base-Catalyzed (Piperidine)Protocol 2: Lewis Acid-Catalyzed (ZnCl₂)
Catalyst Loading 10 mol%20 mol%
Solvent EthanolToluene
Temperature Reflux (~80 °C)100 °C
Reaction Time 2-4 hours3-5 hours
Work-up Aqueous work-upAqueous work-up with quenching
Typical Yield 80-90%75-85%
Advantages Higher typical yield, common and inexpensive catalystMilder for sensitive substrates, anhydrous conditions
Disadvantages Can promote side reactions with some substratesRequires anhydrous conditions, catalyst can be hygroscopic

Applications in Drug Development

While specific biological activities of this compound are still under investigation, the broader class of quinoline-3-carbonitrile derivatives has shown significant promise in medicinal chemistry. These compounds have been explored as potential anticancer agents, with some demonstrating inhibitory activity against various cancer cell lines.[3][9] The quinoline scaffold is a key component of several approved drugs, and the functional groups present in this compound make it an ideal candidate for further chemical modification and biological screening in drug discovery programs.

Conclusion

The catalytic synthesis of this compound via the Friedländer annulation is a highly efficient and versatile process. Both base-catalyzed and Lewis acid-catalyzed methods provide excellent yields of the desired product from readily available starting materials. The choice of catalyst and reaction conditions can be tailored to the specific requirements of the synthesis and the nature of the substrates. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize this valuable heterocyclic scaffold and explore its potential in the development of novel therapeutic agents.

References

  • Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. 2025. URL
  • Different catalytic approaches of Friedländer Synthesis of Quinolines.
  • Friedländer Quinoline Synthesis.
  • Process for preparing quinoline bases.
  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. URL
  • Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Benchchem. URL
  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. 2025. URL
  • Expedient synthesis of tetrahydroquinoline-3-spirohydantoin derivatives via the Lewis acid-catalyzed tert-amino effect reaction.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors.
  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022. URL

Sources

3-Methylquinoline-2-carbonitrile: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Nucleus

The quinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its significance as a privileged scaffold. Compounds incorporating the quinoline ring system exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] Among the diverse array of substituted quinolines, 3-methylquinoline-2-carbonitrile stands out as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems.

This technical guide provides an in-depth exploration of this compound as a pivotal synthon in organic synthesis. We will delve into its synthesis, characteristic reactivity, and its application in the construction of novel polycyclic molecules with significant biological potential. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful building block in their synthetic endeavors.

Synthesis of this compound: A Modified Friedländer Approach

The construction of the this compound scaffold can be efficiently achieved through a modified Friedländer annulation. This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In the case of this compound, 2-aminobenzaldehyde reacts with cyanoacetone in the presence of a base catalyst.

A plausible reaction mechanism involves the initial Knoevenagel condensation between 2-aminobenzaldehyde and cyanoacetone to form a conjugated intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile carbon, and subsequent tautomerization and aromatization to yield the final quinoline product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported modified Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde

  • Cyanoacetone

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and cyanoacetone (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization Data: The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data Observed Values
¹H NMR (CDCl₃, 400 MHz) δ 9.01 (s, 1H), 8.04 (app t, J = 8.1 Hz, 2H), 7.92 (t, J = 8.1 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 2.80 (s, 3H).
IR (KBr) 2223 cm⁻¹ (C≡N stretch).
¹³C NMR (CDCl₃) Expected peaks around δ 18.5 (CH₃), 117.0 (CN), 127-138 (aromatic CH), 147-152 (aromatic C).
Mass Spectrometry (EI) Expected molecular ion peak [M]⁺ at m/z = 168.

This compound as a Synthon for Fused Heterocycles

The strategic placement of the methyl and cyano groups on the quinoline core makes this compound a powerful precursor for the synthesis of a variety of fused heterocyclic systems. The electrophilic nitrile carbon is susceptible to nucleophilic attack, while the methyl group can participate in condensation reactions.

Synthesis of Pyrazolo[3,4-b]quinolines

The reaction of 2-cyanoquinolines with hydrazine derivatives is a well-established method for the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds known for their diverse biological activities, including kinase inhibition and anticancer properties.

Caption: Synthesis of pyrazolo[3,4-b]quinolines.

Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinoline

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (solvent)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture at 120 °C for 12-16 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 3-amino-4-methyl-1H-pyrazolo[3,4-b]quinoline.

Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines are another important class of fused heterocycles with demonstrated anticancer and antiparasitic activities.[2] These can be synthesized from 2-cyanoquinolines through reactions with sulfur-containing reagents. A common approach involves the reaction with elemental sulfur and an active methylene compound in the presence of a base (Gewald reaction).

Caption: Synthesis of thieno[2,3-b]quinolines.

Protocol: Synthesis of 2-Amino-3-cyano-4-methylthieno[2,3-b]quinoline

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

  • Add morpholine (2.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure 2-amino-3-cyano-4-methylthieno[2,3-b]quinoline.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound have shown significant promise in various fields, particularly in drug discovery.

  • Anticancer Agents: Pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines have been extensively investigated as potent anticancer agents.[2][3] They often act as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. The ability to readily synthesize a library of these compounds from this compound allows for extensive structure-activity relationship (SAR) studies to optimize their efficacy and selectivity.

  • Fluorescent Probes: The extended π-systems of these fused heterocyclic compounds can impart interesting photophysical properties. This makes them potential candidates for development as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Friedländer synthesis and the reactive nature of its cyano and methyl groups provide access to a wide range of complex, fused heterocyclic systems. The demonstrated biological activities of the resulting pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, particularly in the realm of anticancer research, highlight the immense potential of this synthon. The protocols and application notes provided herein serve as a comprehensive guide for researchers looking to harness the synthetic power of this compound in their pursuit of novel and impactful molecules.

References

  • Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. [Source not further specified]
  • [Source on Thienoquinoline Derivatives' Antiproliferative Potential] (2026). Exploring the anticancer potential of thienoquinoline derivatives: a comprehensive review. Taylor & Francis Online. [Link]
  • [Source on Friedländer Synthesis] (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • [Source on Pyrazolo[3,4-b]quinolines] (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
  • [Source on Thieno[2,3-b]quinoline Synthesis] (2010). Synthesis and reactions of thieno[2,3-b]quinoline derivatives.

Sources

Introduction: The Quinoline Scaffold and the Promise of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed technical guide on the applications of 3-Methylquinoline-2-carbonitrile in medicinal chemistry. This guide is structured to provide researchers, scientists, and drug development professionals with foundational knowledge, practical protocols, and insights into the potential of this chemical scaffold.

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, aromatic structure allows for favorable interactions with biological targets through mechanisms like π-stacking, while the nitrogen atom can influence solubility and serve as a hydrogen bond acceptor.[2] This versatility has established quinoline as a "privileged structure," a scaffold frequently found in molecules with significant biological activity.[1][3] Numerous quinoline-based compounds are used clinically for a wide range of conditions, including cancer, malaria, and bacterial infections.[4][5]

This compound is a specific derivative that offers a unique combination of structural features for further chemical elaboration. The quinoline core provides the foundational pharmacophore. The methyl group at the 3-position influences electronic properties and lipophilicity, which can be crucial for modulating binding affinity and pharmacokinetic properties.[1] Most importantly, the carbonitrile (CN) group at the 2-position is a key functional handle. It is a potent electron-withdrawing group and can participate in various chemical transformations, serving as a linchpin for building more complex molecular architectures. Furthermore, the presence of a nitrile group has been shown to enhance the antitumor activity of certain heterocyclic compounds.[6] This combination of features makes this compound a highly attractive starting point for the discovery of novel therapeutic agents.

PART 1: SYNTHESIS AND DERIVATIZATION STRATEGIES

The utility of a scaffold is directly linked to the accessibility of its synthesis and the ease of its subsequent modification. This compound can be prepared through established heterocyclic chemistry methods, and its nitrile group offers a gateway to a diverse range of derivatives.

Protocol 1: Synthesis of this compound Scaffold

A common and effective method for synthesizing substituted quinolines is the Friedländer annulation. This protocol describes a representative procedure for the synthesis of the title compound.

Causality: The Friedländer synthesis is an acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This method is chosen for its efficiency and directness in forming the quinoline ring system.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-aminobenzaldehyde in ethanol.

  • Addition of Ketone: Add 1.1 equivalents of 3-oxobutanenitrile (acetoacetonitrile) to the solution.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note: Derivatization via the 2-Carbonitrile Group

The 2-carbonitrile group is a versatile functional handle for creating libraries of novel compounds. One powerful application is its use in constructing fused heterocyclic systems, such as pyrano[3,2-c]quinolines, which have shown significant biological activity.[7]

Workflow: Synthesis of Pyrano[3,2-c]quinoline Derivatives

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Condensation Reaction A This compound B 3-Methylquinoline-2-carboxamide A->B H₂SO₄ C 2-Amino-3-methylquinoline B->C Br₂/NaOH E Pyrano[3,2-c]quinoline Core C->E + D (e.g., Knoevenagel Condensation) D Malononitrile Derivatives

Caption: Synthetic workflow for derivatization.

PART 2: APPLICATIONS IN ANTICANCER DRUG DISCOVERY

The quinoline scaffold is prevalent in anticancer agents, largely due to its ability to serve as a framework for kinase inhibitors.[4][8] Derivatives of this compound are promising candidates for targeting key signaling pathways implicated in tumor growth and proliferation.

Targeting Tyrosine Kinases

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9] Small molecules that can block the ATP-binding site of these kinases are effective anticancer drugs. The quinoline structure is an excellent starting point for designing such inhibitors. For instance, novel pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been investigated as potent multi-target inhibitors of EGFR, HER-2, and BRAFV600E, demonstrating greater efficacy than the standard drug erlotinib in some cases.[7]

Signaling Pathway: Simplified EGFR Inhibition

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Inhibitor Quinoline-Carbonitrile Derivative Inhibitor->EGFR ATP ATP ATP->EGFR Ras Ras/Raf/MAPK P->Ras PI3K PI3K/Akt P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of EGFR signaling by a quinoline derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

To assess the anticancer potential of newly synthesized derivatives, a cytotoxicity assay is the first critical step. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Trustworthiness: This protocol is a self-validating system. It includes positive (a known cytotoxic drug) and negative (vehicle control) controls to ensure the assay is performing correctly and that any observed effects are due to the test compound.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (derived from this compound) in DMSO. Create a series of dilutions in the cell culture medium.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data for pyrano[3,2-c]quinoline-3-carbonitrile derivatives to illustrate how structural modifications can impact anticancer activity.

Compound IDR¹ Group (at C-8)R² Group (Phenyl)GI₅₀ vs. MCF-7 (nM)[7]
5a H4-OCH₃45
5e Cl4-OCH₃26
5h Cl4-Cl28
Erlotinib (Reference)(Reference)33

This data is representative of trends seen in the literature, where substitutions on the quinoline and pendant phenyl rings significantly modulate activity.[7]

PART 3: APPLICATIONS AS ANTIMICROBIAL AGENTS

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[11] Quinoline derivatives have a long history as antimicrobial agents, and novel quinoline-carbonitrile compounds have shown promise against various pathogens, particularly multi-drug resistant Gram-positive bacteria.[12][13]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard and critical assay for evaluating the potency of new potential antibiotics.

Methodology:

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.

PART 4: APPLICATIONS IN NEURODEGENERATIVE DISEASES

Neurodegenerative disorders like Alzheimer's disease represent a significant therapeutic challenge.[14][15] One major strategy for symptomatic treatment is the inhibition of cholinesterase enzymes (AChE and BChE), which break down the neurotransmitter acetylcholine.[16] Derivatives of quinoline-carbonitrile have been identified as potential inhibitors of these enzymes.

Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a rapid, simple, and sensitive spectrophotometric method to measure cholinesterase activity and evaluate the potency of inhibitors.

Causality: The assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance. An inhibitor will reduce the rate of this color change.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Outlook

This compound is a valuable and versatile scaffold in medicinal chemistry. Its robust synthesis and the reactive nature of its carbonitrile group provide a powerful platform for generating diverse molecular libraries. The demonstrated success of its derivatives in key therapeutic areas—particularly as anticancer kinase inhibitors, novel antimicrobials, and cholinesterase inhibitors for neurodegenerative diseases—underscores its significant potential. Future research should focus on exploring novel derivatization strategies, employing computational docking studies to refine structure-activity relationships, and investigating new biological targets to fully exploit the therapeutic promise of this privileged chemical starting point.

References

  • Al-Omar, M. A. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 8(10), 945-952.
  • Serafin, K., et al. (2017). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 22(10), 1583.
  • Aly, H. M., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 14(1), 1-18.
  • Eissa, I. H., et al. (2023). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181816.
  • Matada, B. S., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100167.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Faghih, Z., et al. (2022). Novel 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives Bearing Benzyloxy Phenyl Moiety as Butyrylcholinesterase Inhibitors: Design, Synthesis, In Vitro Evaluation, and Molecular Docking Studies. Current Molecular Pharmacology, 15(5), 845-856.
  • Kumar, S., et al. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(19), 6782-6792.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Abdel-Aziz, A. A.-M., et al. (2019). Synthesis, Anticancer Activity and Docking Study of Quinoline, Diazepine, Pyrimidine And Pyridine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(3), 47-60.
  • Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12(3), 432.
  • de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Topics in Medicinal Chemistry, 20(4), 247-248.
  • Wang, S., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 4(12), 1673-1681.
  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.
  • Saad, H. A., & Moustafa, A. H. (2011). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Molecules, 16(9), 7499-7514.
  • Sharma, P., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13192-13202.
  • Saad, H. A., & Moustafa, A. H. (2011). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. Molecules, 16(9), 7499-7514*.
  • Kumar, S., et al. (2010). Biological Activities of Quinoline Derivatives. ResearchGate.
  • Sharma, T., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurolint, 17(1), 25.
  • Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4067-4100.
  • Zádori, D., et al. (2018). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double-edged sword?. Journal of Neural Transmission, 125(1), 1-16.
  • Yadav, M., & Chundawat, T. S. (2022). Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate.
  • Zaib, S., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(1), 1-18.
  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 210, 113032.
  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227.
  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media.
  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Szychta, P., et al. (2019). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 29(17), 2397-2401.
  • El-Naggar, A. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(11), 2139-2156.
  • National Center for Biotechnology Information. (n.d.). 3-Methylquinoline. PubChem Compound Database.
  • da Silva, A. F. M., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 28(14), 5406.
  • Tadesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20575-20594.
  • Chen, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333.

Sources

Application Notes & Protocols: Leveraging 3-Methylquinoline-2-carbonitrile for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous pharmacologically active compounds.[1][2][3][4] This guide focuses on a specific, highly promising starting scaffold: 3-Methylquinoline-2-carbonitrile. We will explore its potential as a precursor for a new generation of anticancer agents. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the rationale, synthesis, and multi-stage evaluation of novel derivatives. The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in established scientific principles to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery due to its ability to interact with various biological targets.[5][6] Derivatives of quinoline have been successfully developed into drugs for treating a wide array of diseases, including cancer.[6][7][8] Several market-approved anticancer drugs, such as bosutinib and lenvatinib, feature the quinoline core, underscoring its clinical significance.[9][10]

The anticancer efficacy of quinoline-based compounds stems from their diverse mechanisms of action, which include:

  • Kinase Inhibition: Modulating signaling pathways crucial for cancer cell proliferation and survival.[8][10]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][11]

  • DNA Intercalation & Topoisomerase Inhibition: Interfering with DNA replication and repair processes.[12]

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[12][13]

The this compound scaffold is a particularly strategic starting point. The methyl group at position 3 and the carbonitrile group at position 2 serve as versatile chemical handles for synthetic elaboration, allowing for the systematic generation of diverse chemical libraries to explore structure-activity relationships (SAR).

The Rationale for Derivatization

The primary goal of derivatizing the this compound core is to enhance its potency, selectivity, and pharmacokinetic properties. The nitrile group, for instance, is a key precursor for creating fused heterocyclic systems like pyrano[3,2-c]quinolines, which have shown significant anticancer activity by targeting critical enzymes and signaling proteins.[10][14][15]

cluster_mechanisms General Anticancer Mechanisms of Quinoline Derivatives cluster_outcomes Cellular Outcomes Kinase Kinase Inhibition (e.g., EGFR, Src) ProlifInhibit Inhibition of Proliferation Kinase->ProlifInhibit Tubulin Tubulin Polymerization Inhibition CycleArrest Cell Cycle Arrest Tubulin->CycleArrest DNA DNA Damage & Topoisomerase Inhibition DNA->CycleArrest Apoptosis Apoptosis Induction CellDeath Programmed Cell Death Apoptosis->CellDeath CycleArrest->Apoptosis ProlifInhibit->Apoptosis

Caption: Key anticancer mechanisms of quinoline derivatives.

Synthesis Protocols: From Scaffold to Lead Compound

This section provides a representative protocol for the synthesis of a biologically active derivative from the this compound scaffold. The chosen example is the synthesis of a 2-aminopyrano[3,2-c]quinoline-3-carbonitrile derivative, a class of compounds noted for potent anticancer activity.[15]

Protocol: Synthesis of a 2-Amino-4-aryl-pyrano[3,2-c]quinoline Derivative

Principle: This protocol utilizes a multi-component reaction, a time and resource-efficient method. The reaction involves the condensation of a 4-hydroxy-3-methylquinolin-2-one (derived from our starting material), an aromatic aldehyde, and malononitrile, catalyzed by a base.

Materials:

  • 4-hydroxy-3-methylquinolin-2(1H)-one

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard reflux and stirring apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxy-3-methylquinolin-2(1H)-one (10 mmol), the selected aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 50 mL of absolute ethanol.

    • Rationale: Ethanol is a common, effective solvent for these reactants, and using equimolar amounts ensures the reaction proceeds to completion without significant side products.

  • Catalyst Addition: Add piperidine (0.5 mL) to the mixture.

    • Rationale: Piperidine acts as a basic catalyst to facilitate the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition and subsequent cyclization.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Rationale: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for real-time monitoring to determine the point of maximum product formation.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out. Collect the precipitate by vacuum filtration.

    • Rationale: Cooling reduces the solubility of the product, maximizing the yield from precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, further purify the product by recrystallization from ethanol or by column chromatography over silica gel.

    • Rationale: Washing with cold solvent removes impurities without dissolving a significant amount of the product. Recrystallization or chromatography is essential to achieve the high purity required for biological assays.

  • Characterization: Dry the purified product and characterize it using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Reactants 1. Combine Reactants & Solvent (Quinolinone, Aldehyde, Malononitrile in Ethanol) Catalyst 2. Add Piperidine Catalyst Reactants->Catalyst Reflux 3. Reflux for 4-6 hours (Monitor by TLC) Catalyst->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Filter 5. Filter Precipitate Cool->Filter Purify 6. Purify by Recrystallization or Column Chromatography Filter->Purify Characterize 7. Characterize Structure (NMR, MS, FTIR) Purify->Characterize

Caption: General workflow for derivative synthesis.

In Vitro Evaluation: Quantifying Anticancer Activity

Once a library of derivatives is synthesized and purified, a systematic in vitro evaluation is required to determine their anticancer potential.

Protocol: Cell Viability Screening via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[16] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[16][17] This assay is a robust first-pass screen for cytotoxic effects.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A-549 lung, HCT-116 colon)[18]

  • Normal human cell line (e.g., HUVEC) for selectivity testing[18]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)[16]

  • DMSO (for formazan solubilization)

  • Sterile 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[19]

    • Rationale: A 24-hour incubation period ensures cells have recovered from plating and are in a logarithmic growth phase, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).[16][19]

  • Incubation: Incubate the plates for 48 or 72 hours.

    • Rationale: This duration is typically sufficient for cytotoxic compounds to exert their effects on cell proliferation and viability.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[20]

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add Serial Dilutions of Quinoline Derivative Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 MTT 5. Add MTT Reagent Incubate2->MTT Incubate3 6. Incubate 2-4h MTT->Incubate3 Solubilize 7. Add DMSO to Dissolve Formazan Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Table 1: Representative IC₅₀ Data for a Hypothetical Derivative (Compound Q-X1)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer3.5
A-549Lung Cancer5.2
HCT-116Colon Cancer2.8
DU-145Prostate Cancer4.1[18]
HUVECNormal Endothelial> 50

This table illustrates how data should be presented to highlight potency and selectivity.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic and necrotic cells).[22][23]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[22]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Caption: Quadrant analysis for apoptosis assay.

In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and safety profile in a complex biological system.

Protocol Framework: Human Tumor Xenograft Model

Principle: In a xenograft model, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[24] This allows the tumor to grow in a living system, providing a platform to evaluate the anti-tumor activity of a test compound.[25][26]

Step-by-Step Methodology Outline:

  • Animal Acclimatization: House immunocompromised mice according to institutional guidelines and allow them to acclimatize. All procedures must follow ethical standards for animal welfare.[27]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers.

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Efficacy and Toxicity Assessment: Monitor tumor volume, body weight (as a general indicator of toxicity), and overall animal health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues may be collected for further histopathological or molecular analysis.

Implant 1. Implant Human Cancer Cells into Mice Monitor1 2. Monitor Tumor Growth to Palpable Size Implant->Monitor1 Randomize 3. Randomize into Control & Treatment Groups Monitor1->Randomize Administer 4. Administer Compound (e.g., daily for 21 days) Randomize->Administer Monitor2 5. Monitor Tumor Volume & Animal Health Administer->Monitor2 Endpoint 6. Endpoint: Excise and Weigh Tumors for Analysis Monitor2->Endpoint

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. By following a systematic approach of rational design, synthesis, and tiered biological evaluation—from in vitro cytotoxicity and mechanistic assays to in vivo efficacy models—researchers can efficiently identify and advance promising lead compounds. The protocols and frameworks provided in this guide offer a robust starting point for laboratories engaged in this critical area of drug discovery, ensuring that experimental choices are driven by scientific rationale to produce reliable and impactful data.

References

  • Jain, A. K., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
  • Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2020).
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]
  • Shaikh, I. N., et al. (2023). Insights into Quinoline Schiff Bases as Anticancer Agents.
  • Day, C. P., et al. (2015). Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Animal Welfare Institute. [Link]
  • Li, Z., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • Ghorab, M. M., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry. [Link]
  • Galluzzi, L., et al. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Trends in Pharmacological Sciences. [Link]
  • Ingle, A. D. (2022). Animal models for Cancer research and treatment.
  • Liu, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Khan, I., & Ibrar, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols. [Link]
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • Sharma, S., et al. (2023).
  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]
  • Karnik, A. V., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]
  • Boulaamane, A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [Link]
  • Li, Y., et al. (2022).
  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]
  • Dastan, A., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules. [Link]
  • Sharma, S., et al. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • ResearchGate. (n.d.). Illustrate synthesis of 3‐((2‐cyanoacetohydrazono)methyl)quinoline...
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]
  • Wagle, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • Ali, T. E. S., & Abd-Alrahman, S. N. (2025). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives.
  • Yadav, P., & Srivastava, S. K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Hassan, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE. [Link]
  • Aly, A. A., et al. (2022).
  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-Methylquinoline-2-carbonitrile in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Quinoline Scaffolds

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibiotics.[1] The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the basis of numerous successful drugs, including a significant class of antibiotics known as quinolones.[2] These compounds historically targeted bacterial DNA gyrase, but the emergence of resistance has driven the exploration of novel quinoline derivatives with alternative mechanisms of action.[2][3] This document provides a detailed guide for researchers on the evaluation of 3-methylquinoline-2-carbonitrile, a specific derivative, as a potential lead compound in antibacterial drug discovery.

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial efficacy against various Gram-positive and Gram-negative pathogens.[2][4][5] The introduction of a carbonitrile group at the 2-position and a methyl group at the 3-position of the quinoline ring system can significantly influence the molecule's electronic and steric properties, potentially leading to novel interactions with bacterial targets. This application note will detail the essential in vitro protocols to characterize the antibacterial profile of this compound, from initial screening to preliminary mechanism of action and cytotoxicity assessments.

Part 1: Initial Screening for Antibacterial Activity

The foundational step in evaluating any new compound is to determine its intrinsic ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the gold standard for this initial assessment, quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a robust and widely used technique for determining the MIC of a novel compound against a panel of clinically relevant bacterial strains.[8][9][10]

Rationale: The broth microdilution method allows for the simultaneous testing of multiple concentrations of the compound in a high-throughput 96-well plate format, providing a quantitative measure of its antibacterial potency.[7]

Materials:

  • This compound (stock solution of known concentration, typically in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE))[2]

  • Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium[9]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[2]

  • Negative control (vehicle/solvent for the test compound)

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This can be visually compared or measured with a spectrophotometer at 600 nm.

    • Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. This will create a range of concentrations to be tested.

    • Typically, 50-100 µL of broth is added to each well, and then the compound is serially diluted across the plate.[7]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, as well as to the positive (broth + bacteria) and negative (broth + bacteria + solvent) control wells.[8] A sterility control well (broth only) should also be included.

    • The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

    • Seal the plate and incubate at 37°C for 16-24 hours.[6][8]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6][7][8]

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Data Presentation:

The results of the MIC assay should be summarized in a clear and concise table.

Microorganism Gram Stain This compound MIC (µg/mL) Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveExperimental ValueReference Value
Escherichia coli ATCC 25922Gram-negativeExperimental ValueReference Value
MRSA ATCC 43300Gram-positiveExperimental ValueReference Value
Pseudomonas aeruginosa ATCC 27853Gram-negativeExperimental ValueReference Value
Enterococcus faecalis ATCC 29212Gram-positiveExperimental ValueReference Value

Part 2: Assessing Cytotoxicity - A Critical Step for Drug Viability

A potent antibacterial compound is only a viable drug candidate if it exhibits minimal toxicity to human cells.[12][13] Therefore, assessing the cytotoxicity of this compound is a crucial step in the evaluation process.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

Rationale: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the compound's cytotoxic effect.[13]

Materials:

  • This compound

  • Human cell line (e.g., HEK-293 - human embryonic kidney cells, HepG2 - human liver cancer cells)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the human cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated cells as a negative control and cells treated with the solvent (e.g., DMSO) as a vehicle control.

    • Incubate the plate for another 24-72 hours.[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Presentation:

The cytotoxicity is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell proliferation.[14]

Therapeutic Index (TI): A crucial parameter to evaluate the potential of a new antibacterial agent is the Therapeutic Index, which is the ratio of the cytotoxic concentration to the effective antibacterial concentration.

  • TI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher TI value indicates a greater selectivity of the compound for bacterial cells over mammalian cells.

Cell Line IC₅₀ of this compound (µM)
HEK-293Experimental Value
HepG2Experimental Value

Part 3: Elucidating the Mechanism of Action

Understanding how a novel compound kills bacteria is critical for its development. While extensive studies are required to pinpoint the exact molecular target, preliminary experiments can provide valuable insights. Some quinoline derivatives are known to target bacterial cell division by inhibiting the FtsZ protein.[15]

Hypothetical Mechanism of Action: FtsZ Inhibition

One plausible mechanism for quinoline derivatives is the inhibition of the bacterial cell division protein FtsZ.[15] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring at the site of cell division. Inhibition of FtsZ polymerization or its GTPase activity leads to filamentation of the bacterial cells and ultimately cell death.[15]

Experimental Workflow for Investigating FtsZ Inhibition:

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies mic MIC Determination morphology Bacterial Morphology Analysis (SEM/TEM) mic->morphology Active Compound cytotoxicity Cytotoxicity Assay (MTT) ftsz_polymerization FtsZ Polymerization Assay morphology->ftsz_polymerization Observe Filamentation gtpase_activity GTPase Activity Assay ftsz_polymerization->gtpase_activity Confirm Direct Inhibition docking Molecular Docking gtpase_activity->docking Predict Binding Site

Caption: Workflow for investigating the antibacterial mechanism of action.

Protocol 3: Bacterial Morphology Analysis using Electron Microscopy

Rationale: Observing changes in bacterial morphology after treatment with this compound can provide initial clues about its mechanism of action. For instance, cell elongation or filamentation is a hallmark of cell division inhibition.[15]

Materials:

  • Bacterial culture (e.g., Bacillus subtilis)

  • This compound (at MIC and sub-MIC concentrations)

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Dehydrating agents (e.g., ethanol series)

  • Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)

Step-by-Step Procedure (General Outline):

  • Treatment: Treat a mid-log phase bacterial culture with this compound at its MIC and 0.5x MIC for a defined period (e.g., 2-4 hours). An untreated culture serves as a control.

  • Fixation: Harvest the bacterial cells by centrifugation and fix them with a suitable fixative (e.g., 2.5% glutaraldehyde).

  • Post-fixation and Dehydration: Post-fix the cells (for TEM) and then dehydrate them through a graded series of ethanol concentrations.

  • Drying and Coating (for SEM): Critical point dry the samples and coat them with a thin layer of gold or palladium.

  • Sectioning (for TEM): Embed the samples in resin and cut ultra-thin sections.

  • Imaging: Observe the samples under the electron microscope and document any morphological changes, such as cell elongation, incomplete septa, or cell lysis.

Part 4: In Vivo Efficacy Models

Promising in vitro results must be validated in a living organism to assess the compound's potential as a therapeutic agent.[16][17][18] Simple model organisms like Caenorhabditis elegans can be used for initial in vivo screening before moving to more complex mammalian models.[19]

Protocol 4: C. elegans Infection Model for In Vivo Efficacy

Rationale: The C. elegans model is a cost-effective and ethically sound method for the initial in vivo evaluation of antibacterial compounds.[19] It allows for the assessment of a compound's ability to rescue the nematodes from a lethal bacterial infection.

Materials:

  • C. elegans (e.g., N2 Bristol strain)

  • Pathogenic bacteria (e.g., Enterococcus faecalis V583)

  • This compound

  • Liquid culture medium for C. elegans

  • Multi-well plates

Step-by-Step Procedure:

  • Infection: Synchronized L4-stage nematodes are infected by feeding on a lawn of the pathogenic bacteria.

  • Treatment: The infected nematodes are then transferred to a liquid medium containing different concentrations of this compound.

  • Survival Assay: The survival of the nematodes is monitored over several days.

  • Data Analysis: The percentage of surviving nematodes is plotted against time for each treatment group. A significant increase in survival in the treated groups compared to the untreated control indicates in vivo efficacy.

Illustrative Workflow for In Vivo Efficacy Testing:

G start Promising In Vitro Data celegans C. elegans Infection Model start->celegans Initial In Vivo Screen mammalian Mammalian Infection Model (e.g., Mouse) celegans->mammalian Positive Efficacy pkpd Pharmacokinetics/Pharmacodynamics mammalian->pkpd Confirm Efficacy lead_opt Lead Optimization pkpd->lead_opt

Caption: Tiered approach for in vivo efficacy testing of antibacterial compounds.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial evaluation of this compound as a potential antibacterial drug candidate. A promising compound will exhibit potent and broad-spectrum antibacterial activity, low cytotoxicity towards mammalian cells (resulting in a high therapeutic index), and a clear, druggable mechanism of action. Positive results from these in vitro and preliminary in vivo studies would warrant further investigation, including more detailed mechanism of action studies, lead optimization to improve potency and safety, and evaluation in more complex preclinical animal models of infection. The exploration of novel quinoline derivatives like this compound is a vital endeavor in the ongoing battle against antibiotic resistance.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY. [Link]
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Microbe Investigations. (n.d.).
  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(10), 1039–1044. [Link]
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
  • Li, J., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 959329. [Link]
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Biointerface Research in Applied Chemistry. (2021).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
  • Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current topics in medicinal chemistry, 17(5), 613–619. [Link]
  • ResearchGate. (n.d.). Selected quinoline derivatives with antibacterial activity. [Link]
  • Sestak, V., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6592. [Link]
  • ResearchGate. (n.d.). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]
  • ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]
  • Wang, Y., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in microbiology, 6, 493. [Link]
  • Svetaz, L., et al. (2010). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Planta medica, 76(13), 1475–1479. [Link]
  • El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International journal of nanomedicine, 13, 7833–7846. [Link]
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press. [Link]
  • ResearchGate. (n.d.). Antibacterial activity and cytotoxic analysis. [Link]
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 88, 102968. [Link]
  • Sun, N., et al. (2017). Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action. European journal of medicinal chemistry, 135, 1–11. [Link]

Sources

Application Notes and Protocols for Developing Anti-inflammatory Agents from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: January 9, 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anti-inflammatory agents.[1] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel anti-inflammatory drugs based on quinoline derivatives. We will delve into the key molecular pathways implicated in inflammation and targeted by these compounds, provide detailed, field-tested protocols for their synthesis and evaluation, and offer insights into data interpretation. Our focus is to equip scientists with the necessary tools to navigate the complexities of anti-inflammatory drug discovery, from initial compound design to preclinical validation.

Introduction: The Quinoline Scaffold in Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases.[2] While existing anti-inflammatory drugs are effective, many are associated with significant side effects, necessitating the search for novel therapeutic agents.[3] Quinoline derivatives have emerged as a promising class of compounds, exhibiting potent anti-inflammatory properties through diverse mechanisms of action.[1][4] Their versatility allows for chemical modifications that can be tailored to target specific inflammatory mediators and signaling pathways.[5] This guide will explore the development of quinoline-based anti-inflammatory agents, providing a roadmap for their rational design and evaluation.

Mechanisms of Action: Targeting Key Inflammatory Pathways

Quinoline derivatives exert their anti-inflammatory effects by modulating several critical signaling cascades. Understanding these mechanisms is paramount for designing compounds with improved efficacy and selectivity.

Inhibition of Pro-inflammatory Mediators

Many quinoline derivatives have been shown to inhibit the production and activity of key pro-inflammatory molecules, including:

  • Cyclooxygenase (COX) Enzymes: Certain quinoline derivatives can inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][5]

  • Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. Inhibition of PDE4 by quinoline derivatives leads to increased intracellular cAMP levels, thereby suppressing inflammatory responses.[3][5][6][7]

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the production of the pro-inflammatory cytokines IL-1β and IL-18. Several quinoline derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[8][9][10][11]

Modulation of Inflammatory Signaling Pathways

Quinoline derivatives can also interfere with the signaling pathways that orchestrate the inflammatory response. The three primary pathways are:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12][13][14][15][16] Some quinoline derivatives can suppress the activation of NF-κB, thereby dampening the inflammatory cascade.

    NF_kB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Quinoline Derivative Quinoline Derivative Quinoline Derivative->IKK Complex Inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators

    NF-κB Signaling Pathway Inhibition
  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another crucial regulator of inflammation.[17][18][19][20] Quinoline derivatives can inhibit the phosphorylation and activation of these kinases.

    MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Quinoline Derivative Quinoline Derivative Quinoline Derivative->MAPKK Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

    MAPK Signaling Pathway Inhibition
  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is critical for mediating the effects of numerous cytokines.[21][22][23] By inhibiting JAK kinases, quinoline derivatives can block the downstream activation of STAT proteins and subsequent gene expression.

    JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Quinoline Derivative Quinoline Derivative Quinoline Derivative->JAK Inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription

    JAK/STAT Signaling Pathway Inhibition

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of quinoline derivatives as anti-inflammatory agents.

Synthesis of a Representative Quinoline Derivative

This protocol describes a general method for the synthesis of 2-chloro-3-formylquinoline, a versatile intermediate for the preparation of various quinoline derivatives.[4]

Materials:

  • Acetanilide

  • Vilsmeier-Haack reagent (DMF + POCl₃)

  • Appropriate solvents and reagents for purification

Procedure:

  • React acetanilide with the Vilsmeier-Haack reagent.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

This intermediate can then be further modified to introduce various substituents, leading to a library of quinoline derivatives for screening.[4][24]

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening of compounds and for elucidating their mechanisms of action.[2][25][26][27][28]

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[29][30][31][32][33]

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Test quinoline derivative

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Calculate the IC₅₀ value for the inhibition of each cytokine.

In_Vitro_Workflow Macrophage Seeding Macrophage Seeding Compound Pre-treatment Compound Pre-treatment Macrophage Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Supernatant Collection->Cytokine Measurement (ELISA) Data Analysis (IC50) Data Analysis (IC50) Cytokine Measurement (ELISA)->Data Analysis (IC50)

In Vitro Experimental Workflow
In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for assessing the efficacy and safety of drug candidates in a whole-organism context.[25][34][35][36][37]

This is a widely used and reproducible model of acute inflammation.[37][38][39][40][41][42]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test quinoline derivative

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Measure the initial paw volume of the right hind paw of each rat.

  • Administer the test quinoline derivative, vehicle, or positive control orally or intraperitoneally.

  • After a specified pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.

In_Vivo_Workflow Animal Acclimatization Animal Acclimatization Initial Paw Volume Initial Paw Volume Animal Acclimatization->Initial Paw Volume Compound Administration Compound Administration Initial Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

In Vivo Experimental Workflow

Data Presentation and Interpretation

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives
CompoundIC₅₀ for TNF-α (µM)IC₅₀ for IL-6 (µM)IC₅₀ for IL-1β (µM)
Quinoline-A 1.5 ± 0.22.1 ± 0.30.8 ± 0.1
Quinoline-B 5.2 ± 0.67.8 ± 0.93.5 ± 0.4
Indomethacin 10.5 ± 1.215.3 ± 1.88.9 ± 1.0

Data are presented as mean ± SEM from three independent experiments.

Interpretation: Quinoline-A demonstrates potent inhibition of all three cytokines, with a particularly strong effect on IL-1β production, suggesting a potential mechanism involving the NLRP3 inflammasome.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
Treatment (Dose)Paw Edema at 3h (mL)% Inhibition of Edema
Vehicle 1.25 ± 0.15-
Quinoline-A (10 mg/kg) 0.55 ± 0.0856%
Quinoline-A (30 mg/kg) 0.32 ± 0.0574%
Indomethacin (10 mg/kg) 0.48 ± 0.0762%

Data are presented as mean ± SEM (n=6 animals per group).

Interpretation: Quinoline-A exhibits a dose-dependent reduction in paw edema, with the 30 mg/kg dose showing superior efficacy to the standard drug, indomethacin.

Conclusion

The development of novel anti-inflammatory agents from quinoline derivatives holds significant promise for the treatment of a wide range of inflammatory diseases. The protocols and insights provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate these compounds effectively. By understanding the underlying mechanisms of action and employing validated experimental models, the scientific community can accelerate the discovery of the next generation of safe and effective anti-inflammatory therapies.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Source Not Available]
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. [Link]
  • NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy. [Link]
  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. (2023). Journal of Biomedical Science. [Link]
  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2018). Frontiers in Immunology. [Link]
  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. (2018).
  • Carrageenan Induced Paw Edema (R
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (2023).
  • Mitogen-activated Protein Kinases in Inflamm
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]
  • The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. [Link]
  • Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. (2009). Current Medicinal Chemistry. [Link]
  • MAPK Signaling Links Autophagy and Inflamm
  • JAK/STAT signaling in inflammation. JAKs and STATs are important... (n.d.).
  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2018). Journal of Immunology Research. [Link]
  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. [Link]
  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2022). Molecules. [Link]
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2013). Future Medicinal Chemistry. [Link]
  • Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease. (2025). European Journal of Medicinal Chemistry. [Link]
  • MAPK signaling p
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. (n.d.). WuXi Biology. [Link]
  • 2.2. Carrageenan-Induced Paw Edema. (2015). Bio-protocol. [Link]
  • Quinolines: a new hope against inflammation. (2013). Drug Discovery Today. [Link]
  • Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. (2022). European Journal of Medicinal Chemistry. [Link]
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Drug Discovery Today. [Link]
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). International Journal of Molecular Sciences. [Link]
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2015). International Journal of Pharmaceutical and Clinical Research. [Link]
  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2018). Frontiers in Immunology. [Link]
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences. [Link]
  • Screening models for inflamm
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
  • Pharmacophore generation and atom based 3D-QSAR of quinoline derivatives as selective phosphodiesterase 4B inhibitors. (n.d.). 960化工网. [Link]
  • Synthesis, Antioxidant, and Anti-Inflammatory Evaluation of Novel Thiophene-Fused Quinoline Based β-Diketones and Deriv
  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). Scilit. [Link]
  • Broxyquinoline targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases. (2025).
  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2015). Macedonian Veterinary Review. [Link]
  • Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. (2022).
  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018). Molecular Medicine Reports. [Link]
  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2016).
  • LPS-induced cytokine production in human monocytes and macrophages. (n.d.). Semantic Scholar. [Link]
  • NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. (n.d.). [Source Not Available]

Sources

Experimental protocol for analyzing 3-Methylquinoline-2-carbonitrile purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Purity Assessment of 3-Methylquinoline-2-carbonitrile

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

This compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of novel pharmaceuticals and advanced functional materials. The precise molecular architecture, featuring a quinoline core, a nitrile group, and a methyl substituent, provides a scaffold for developing compounds with diverse biological activities and material properties. In drug development, the purity of such an intermediate is not merely a quality metric; it is a fundamental determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended and potentially harmful pharmacological effects.[2]

Therefore, a robust, multi-faceted analytical protocol is essential to ensure the identity, purity, and quality of this compound. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed experimental framework for its comprehensive purity analysis. We will delve into the application of High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for impurity identification and structural confirmation. The protocols described herein are grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) to ensure data reliability and regulatory compliance.[3][4]

Physicochemical Characteristics

A foundational understanding of the compound's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₈N₂[5]
Molecular Weight 168.19 g/mol PubChem CID 338331
Appearance (Expected) White to off-white solidGeneral knowledge
Boiling Point Not available[5]
Melting Point Not available[5]
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Chloroform, DMSO)General chemical principles

Anticipating Potential Impurities

A self-validating analytical system must be capable of detecting and resolving not just the main compound, but also any potential impurities.[6] Based on common synthetic routes for quinoline derivatives, such as multicomponent reactions or condensations, the following impurity classes should be considered[2][7][8]:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from the synthetic pathway.

  • Isomeric Impurities: Regioisomers such as other methylquinoline-carbonitriles (e.g., 2-methylquinoline-3-carbonitrile) that may form due to non-specific reactions.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Impurities formed during manufacturing or storage.

Logical Workflow for Purity Determination

The comprehensive analysis follows a structured workflow, integrating multiple analytical techniques to build a high-confidence purity profile.

Purity Analysis Workflow cluster_0 Primary Analysis cluster_1 Impurity Investigation & Structural Confirmation Sample Sample of this compound HPLC HPLC-UV for Purity (%) and Detection of Non-Volatile Impurities Sample->HPLC Decision Purity ≥ 99.5% and No Unknown Peaks > 0.1%? HPLC->Decision GCMS GC-MS for Volatile Impurity ID Decision->GCMS No Report Final Purity Report & Certificate of Analysis Decision->Report Yes NMR NMR for Structural Confirmation & Isomer ID GCMS->NMR NMR->Report

Caption: Overall workflow for the purity assessment of this compound.

Part 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity determination of non-volatile organic compounds. It offers excellent resolution, sensitivity, and quantitative accuracy. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9]

Detailed HPLC Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Purified water (18.2 MΩ·cm).

  • HPLC-grade formic acid or phosphoric acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for nitrogen-containing compounds.
Mobile Phase B Acetonitrile (ACN)A common organic modifier providing good elution strength for aromatic compounds.
Gradient Elution 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% BA gradient ensures elution of compounds with a wide range of polarities and cleans the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.[10]
Detection UV at 254 nm and 280 nmQuinoline systems typically have strong absorbance in this range. DAD allows for peak purity analysis.
Injection Volume 5 µLA small volume minimizes potential for peak distortion.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh ~5 mg of a certified reference standard of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.[11]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[12]

4. Data Analysis and Purity Calculation:

  • Run the diluent blank, followed by the reference standard, and then the sample.

  • The purity of the sample is calculated based on the area percent method from the resulting chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, a relative response factor should be determined.

  • According to ICH Q3A guidelines, any impurity greater than the identification threshold (typically 0.10%) should be structurally identified.[2][13][14]

Part 2: Orthogonal and Confirmatory Analyses

To ensure the integrity of the purity assessment, orthogonal methods that rely on different separation or detection principles are employed.[15]

A. Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities. The gas chromatograph separates components based on their boiling points and polarity, while the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and library matching.[16]

Detailed GC-MS Protocol

1. Instrumentation:

  • GC system coupled to a Mass Selective Detector (MSD) or a Time-of-Flight (TOF) mass spectrometer.[17][18]

  • A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.[10][19]

2. Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program Initial 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient is necessary to separate compounds with different volatilities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 400 m/zCovers the molecular ion of the target compound and potential smaller fragments.

3. Sample Preparation:

  • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.[16]

4. Data Analysis:

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected M⁺ at m/z 168).

  • For any other peaks, compare their mass spectra against a commercial library (e.g., NIST/Wiley) to tentatively identify the impurities.

  • The fragmentation pattern can provide crucial clues for identifying unknown structures.[17]

B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is an unparalleled technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, making it highly sensitive for detecting and quantifying isomeric impurities that may co-elute in chromatography.[20][21]

Detailed ¹H NMR Protocol

1. Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.[10]

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.

4. Data Analysis:

  • Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the signals match the expected structure of this compound.

  • Impurity Detection: Look for small, unassigned peaks in the spectrum. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of impurity levels. This is particularly powerful for distinguishing between isomers which would have the same mass in MS analysis.[22][23]

Impurity Identification and Characterization Pathway

When an unknown impurity is detected above the reporting threshold, a systematic approach is required for its identification.

Impurity Identification Impurity Impurity Detected > 0.1% in HPLC LCMS LC-MS Analysis for Molecular Weight Impurity->LCMS GCMS_Check Check GC-MS Data for Corresponding Peak LCMS->GCMS_Check NMR_Analysis Analyze High-Concentration NMR for Structural Clues GCMS_Check->NMR_Analysis Structure_Hypothesis Propose Putative Structure NMR_Analysis->Structure_Hypothesis Isolation Preparative HPLC for Impurity Isolation Structure_Hypothesis->Isolation Final_ID Confirm Impurity Structure Structure_Hypothesis->Final_ID If standard is available Full_Characterization Full NMR Characterization (¹H, ¹³C, 2D NMR) Isolation->Full_Characterization Full_Characterization->Final_ID

Caption: Logical pathway for impurity identification and characterization.

Conclusion

The analytical protocol detailed in this application note provides a robust and scientifically sound framework for determining the purity of this compound. By integrating the quantitative power of HPLC with the qualitative and structural confirmation capabilities of GC-MS and NMR, researchers can build a comprehensive and reliable purity profile. Adherence to these validated methods is essential for ensuring the quality and consistency of this critical chemical intermediate, thereby upholding the integrity of downstream research and development in the pharmaceutical and materials science industries.[24]

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved January 9, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Retrieved January 9, 2026.
  • www.ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Retrieved January 9, 2026.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 9, 2026.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 9, 2026.
  • Benchchem. (n.d.).
  • PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved January 9, 2026.
  • International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives. Retrieved January 9, 2026.
  • PubMed Central. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved January 9, 2026.
  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved January 9, 2026.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved January 9, 2026.
  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved January 9, 2026.
  • ResearchGate. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved January 9, 2026.
  • PubChem - NIH. (n.d.). This compound | C11H8N2 | CID 338331. Retrieved January 9, 2026.
  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. Retrieved January 9, 2026.
  • ICH. (n.d.). Quality Guidelines. Retrieved January 9, 2026.
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved January 9, 2026.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved January 9, 2026.
  • Sigma-Aldrich. (n.d.). 3-Methylquinoline 99 612-58-8. Retrieved January 9, 2026.
  • PubChem - NIH. (n.d.). 3-Quinolinecarbonitrile | C10H6N2 | CID 93177. Retrieved January 9, 2026.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 9, 2026.
  • PubChem - NIH. (n.d.). 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928. Retrieved January 9, 2026.
  • Journal of Pharmaceutical and Biological Sciences. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. Retrieved January 9, 2026.
  • Sigma-Aldrich. (n.d.). 3-Methylquinoline 99 612-58-8. Retrieved January 9, 2026.
  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved January 9, 2026.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved January 9, 2026.
  • BLD Pharm. (n.d.). 855754-09-5|3-Methoxy-2-methylquinoline-4-carbonitrile. Retrieved January 9, 2026.
  • Revue Roumaine de Chimie. (n.d.).
  • Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. Retrieved January 9, 2026.
  • BLD Pharm. (n.d.). 95104-21-5|2-Chloroquinoline-3-carbonitrile. Retrieved January 9, 2026.
  • PubMed Central. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved January 9, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. Retrieved January 9, 2026.
  • Sigma-Aldrich. (n.d.). 2-Chloroquinoline-3-carbonitrile 97 95104-21-5. Retrieved January 9, 2026.
  • ResearchGate. (n.d.).
  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol)
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved January 9, 2026.

Sources

Techniques for the Purification of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methylquinoline-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. The purity of this compound is paramount, as impurities can lead to ambiguous biological data, side reactions, and non-reproducible results. This document provides a detailed guide to the most effective purification techniques for this compound, focusing on recrystallization and column chromatography. It includes step-by-step protocols, explanations of the underlying scientific principles, and methods for purity assessment, designed for researchers and drug development professionals.

Introduction and Safety Mandates

This compound (C₁₁H₈N₂) is a quinoline derivative characterized by a methyl group at position 3 and a nitrile group at position 2.[1][2] Its rigid, planar structure and functional groups make it a valuable intermediate in the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents.[3] Achieving high purity (>99%) is often a non-negotiable prerequisite for its use in sensitive applications.

This guide details two primary, orthogonal purification methods: recrystallization for bulk purification and silica gel column chromatography for high-purity separation.

1.1. Critical Safety Precautions

Working with this compound and associated solvents requires strict adherence to safety protocols.

  • Hazard Profile: Quinoline derivatives can be toxic if swallowed, harmful in contact with skin, and cause serious eye irritation or damage.[4][5][6][7][8] Always consult the latest Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses or a face shield.[4][9]

  • Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[9][10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with institutional and local regulations.[4]

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. For this compound, these typically arise from the synthetic route and can include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Pfitzinger or Friedländer synthesis), residual anilines, carbonyl compounds, or other precursors may be present.[11]

  • Isomeric By-products: Side reactions can lead to the formation of other methylquinoline isomers.

  • Reaction Solvents and Reagents: Trace amounts of catalysts, bases, or high-boiling point solvents used during the synthesis.

  • Degradation Products: The compound may degrade under harsh reaction or workup conditions (e.g., strong acid/base).

A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insight into the number and nature of impurities present.[12]

Method 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[13][14] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures.

3.1. Selecting the Optimal Solvent

The choice of solvent is the most critical parameter.[13] A preliminary solvent screen is essential.

Protocol: Solvent Screening

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add ~0.5 mL of a different candidate solvent (see Table 1).

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

  • Gently heat the tubes that showed poor solubility in a water bath.[15] The compound should fully dissolve at or near the solvent's boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields a high quantity of crystalline precipitate is a good candidate for recrystallization.

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Scientist's Notes
Ethanol78Polar ProticOften a good choice for moderately polar compounds. The hydroxyl group can form hydrogen bonds.
Isopropanol82Polar ProticSimilar to ethanol but slightly less polar. May offer better differential solubility.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity. Less prone to "oiling out" than some alcohols.
Toluene111Non-polarUseful if the compound is less polar. Its high boiling point can dissolve stubborn solids.
Hexane/Ethyl AcetateVariableVariableA two-solvent system can be highly effective.[16] Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until turbidity appears.

3.2. Step-by-Step Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution.[17]

  • Decoloration (Optional): If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[15] Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them.[17] Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[17]

  • Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

3.3. Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Cool Slowly to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for purification by recrystallization.

Method 2: Column Chromatography for High-Purity Separation

When recrystallization is ineffective or higher purity is required, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).[18]

4.1. Selecting the Mobile Phase (Eluent)

The key to successful chromatography is finding an eluent system that provides good separation. This is determined using Thin Layer Chromatography (TLC).

Protocol: TLC Optimization

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a candidate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under UV light.

  • The ideal eluent system will move the desired compound to a Retention Factor (Rƒ) value of 0.25 - 0.35 , with clear separation from all impurity spots.

Table 2: Common Eluent Systems for Chromatography

Eluent SystemPolarityScientist's Notes
Hexane / Ethyl AcetateLow to MediumThe workhorse for many organic compounds. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[19]
Hexane / DichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate. Good for separating less polar compounds.
Dichloromethane / MethanolMedium to HighUsed for more polar compounds. A small amount of methanol (1-5%) significantly increases eluent strength.

4.2. Step-by-Step Column Chromatography Protocol

  • Column Preparation: Securely clamp a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar, volatile solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution. Carefully add this powder to the top of the packed column.

  • Elution: Begin adding the mobile phase to the top of the column. Start with the low-polarity eluent determined by TLC. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. As the separation proceeds, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more strongly adsorbed compounds.

  • Monitoring: Spot every few collected fractions onto TLC plates to track the separation.

  • Combine and Evaporate: Once the desired compound has fully eluted, combine all fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

4.3. Column Chromatography Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_finish Isolation A Pack Silica Gel Column B Dry Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E E->C F Combine Pure Fractions E->F G Evaporate Solvent F->G H High-Purity Product G->H

Caption: Workflow for purification by column chromatography.

Purity Assessment and Final Validation

After purification, the purity of the final product must be rigorously confirmed using orthogonal analytical methods.[20]

Table 3: Methods for Purity Validation

MethodPrincipleIndication of Purity
Melting Point A pure crystalline solid has a distinct and sharp melting point.A narrow melting point range (e.g., < 1°C) that matches the literature value. Impurities broaden and depress the melting range.[17]
HPLC High-resolution separation based on partitioning between a stationary and mobile phase.A single, sharp peak in the chromatogram, with purity often calculated as >99% by area normalization.[21]
GC-MS Separation of volatile compounds followed by mass analysis.A single peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion of this compound.[12][21]
¹H NMR Provides detailed structural information based on the chemical environment of protons.A clean spectrum where all peaks can be assigned to the product structure, with integrals matching the expected proton count and no signals attributable to impurities.[12][21]

5.1. Purity Assessment Workflow Diagram

Purity_Assessment_Workflow Input Purified Sample MP Melting Point Analysis Input->MP HPLC HPLC Analysis Input->HPLC NMR NMR Spectroscopy Input->NMR Output Purity Confirmed >99% MP->Output HPLC->Output NMR->Output

Caption: Logic for final purity validation.

Summary Comparison of Techniques

FeatureRecrystallizationColumn Chromatography
Primary Use Bulk purification (grams to kgs)High-purity separation (mgs to grams)
Purity Achieved Good to excellent (typically 98-99.5%)Excellent to outstanding (>99.5%)
Throughput HighLow to medium
Solvent Consumption ModerateHigh
Complexity LowHigh
Advantages Fast, inexpensive, scalable.High resolution, separates closely related impurities.
Disadvantages Yield loss is inevitable, may not remove all impurities.Time-consuming, requires large solvent volumes, more expensive.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 338331, this compound.
  • Arctom Scientific. This compound.
  • CPAchem (2023). Safety data sheet for 2-Methylquinoline.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93177, 3-Quinolinecarbonitrile.
  • The Royal Society of Chemistry. Supporting Information for Synthesis of Quinoline Derivatives.
  • OSHA (2003). OSHA Method PV2123.
  • MIT Digital Lab Techniques Manual (2010). Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains (2022). Recrystallization and Melting Point Analysis.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Professor Dave Explains (2020). Recrystallization.
  • Molecules (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11926, 3-Methylquinoline.
  • El-Sayed, N. N. E., et al. (2019). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5076808, 3-Isoquinolinecarbonitrile.
  • IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • Journal of Pharmaceutical Sciences (2014). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods.
  • Garvin, O. D. (1906). Synthesis of derivatives of quinoline. Journal of the American Chemical Society.
  • ResearchGate (2025). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile.

Sources

In Vitro Biological Evaluation of 3-Methylquinoline-2-carbonitrile: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Carbonitriles

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this broad class, quinoline-3-carbonitrile derivatives have emerged as a particularly promising area of investigation, with studies highlighting their potential as potent and selective anticancer agents.[3][4][5] The introduction of the nitrile group at the 3-position can significantly influence the molecule's electronic properties and its ability to interact with biological targets.[4]

This document provides a comprehensive guide for the in vitro biological evaluation of a specific derivative, 3-Methylquinoline-2-carbonitrile. While extensive research has been conducted on the broader quinoline class, this guide offers a tailored framework for researchers, scientists, and drug development professionals to systematically investigate the cytotoxic and mechanistic properties of this particular compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for the assessment of novel chemical entities.

Preliminary Assessment of Cytotoxicity: The Foundation of In Vitro Evaluation

The initial step in characterizing the biological activity of this compound is to determine its cytotoxic potential across a panel of relevant human cancer cell lines. This foundational data provides the basis for subsequent, more detailed mechanistic studies.

Selection of Cancer Cell Lines

The choice of cell lines should be guided by the known activities of structurally similar quinoline derivatives and the desire to screen for broad-spectrum or lineage-specific effects. Based on the literature for related compounds, a diverse panel is recommended.[6][7]

Table 1: Recommended Human Cancer Cell Line Panel for Initial Screening

Cancer TypeCell LineRationale
Breast AdenocarcinomaMCF-7Commonly used, well-characterized, representative of hormone-responsive breast cancer.[2]
Non-Small Cell Lung CarcinomaA-549Representative of a prevalent and often aggressive cancer type.[1]
Colorectal CarcinomaHCT-116A well-established model for colon cancer research.[6]
Myelogenous LeukemiaK-562Represents a hematological malignancy and allows for suspension cell-based assays.[2]
Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Outcome: This assay will provide IC₅₀ values for this compound in each cell line, indicating its potency in inhibiting cell growth.

Delving Deeper: Mechanistic Elucidation of Cell Death

Once the cytotoxic potential of this compound is established, the next critical step is to understand the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the predetermined IC₅₀ value for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Expected Outcome: This assay will quantify the percentage of cells undergoing apoptosis in response to treatment with this compound.

Caption: Flow cytometry quadrants for apoptosis detection.

Identifying Molecular Targets and Signaling Pathways

Quinoline derivatives are known to interact with various molecular targets, including protein kinases.[1] Investigating the effect of this compound on key signaling pathways implicated in cancer cell proliferation and survival is crucial for understanding its mechanism of action.

Potential Signaling Pathways to Investigate

Based on the literature for structurally related compounds, the following pathways are high-priority candidates for investigation:

  • EGFR/HER-2 Pathway: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are frequently overexpressed in various cancers and are key drivers of tumor growth.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[8]

  • BRAF Pathway: The BRAF kinase is a component of the MAPK/ERK signaling pathway, and mutations in BRAF are common in certain cancers.[1]

G cluster_0 Growth Factor Signaling cluster_1 Downstream Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR, HER-2)->PI3K RAS RAS Receptor Tyrosine Kinase (e.g., EGFR, HER-2)->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival This compound This compound This compound->Receptor Tyrosine Kinase (e.g., EGFR, HER-2) ? This compound->PI3K ? This compound->BRAF ?

Caption: Potential signaling pathways targeted by this compound.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with this compound as described previously. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Expected Outcome: This analysis will reveal whether this compound inhibits the phosphorylation and activation of key proteins in oncogenic signaling pathways.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro biological evaluation of this compound. By systematically assessing its cytotoxicity, mechanism of cell death, and impact on key signaling pathways, researchers can gain valuable insights into its potential as a novel anticancer agent. Positive findings from these foundational studies would warrant further investigation, including more extensive profiling against a larger panel of cancer cell lines, in vitro kinase assays to confirm direct target engagement, and ultimately, in vivo studies to assess efficacy and safety in preclinical models.

References

  • Dharmendra K. Yadav, Reeta Rai, Naresh Kumar, et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. RSC Advances, 6(113), 112204-112215. [Link]
  • Aly, A. A., El-Sayed, W. A., Mohamed, Y. A., & El-Adasy, A. A. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(11), 2261-2278. [Link]
  • Hassan, A. S., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(22), 1735-1753. [Link]
  • Szymański, J., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(16), 4941. [Link]
  • Al-Omar, M. A. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 8(10), 945-952. [Link]
  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(11), 2261-2278. [Link]
  • Faheem, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-12. [Link]
  • Zwergel, C., et al. (2020).
  • Zwergel, C., et al. (2020).
  • Patel, K. D., et al. (2022). Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Current Drug Discovery Technologies, 19(1), e140122189603. [Link]
  • El-Sayed, N. F., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(8), 1544-1563. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11926, 3-Methylquinoline. [Link]
  • Szymańska, E., et al. (2023).
  • Nguyen, T. T. T., et al. (2022). Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. Medicinal Chemistry, 18(1), 39-51. [Link]
  • Kawasaki, S., et al. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 101, 117637. [Link]
  • Request PDF. (n.d.). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 338331, this compound. [Link]
  • Puskullu, M. O., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 94, 103445. [Link]

Sources

Application Note: In Silico Analysis of 3-Methylquinoline-2-carbonitrile as a Potential EGFR Kinase Inhibitor through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] Many of these compounds function by inhibiting key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression is a hallmark of various cancers.[3][4][5] This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of 3-Methylquinoline-2-carbonitrile, a novel quinoline derivative, against the ATP-binding site of the EGFR kinase domain. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to its protein target, providing critical insights for structure-based drug design.[6][7] This guide is intended for researchers in drug discovery and computational biology, offering a robust workflow from protein and ligand preparation to results analysis using industry-standard, freely available software.

Introduction and Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell proliferation, differentiation, and survival.[3] In many cancer types, mutations or overexpression of EGFR lead to uncontrolled cell growth, making it a prime target for therapeutic intervention.[8] Several successful EGFR inhibitors, such as gefitinib and erlotinib, are based on a 4-anilinoquinazoline or similar quinoline core, which competes with ATP for binding in the kinase domain's active site.[3][5][9]

This compound contains the core quinoline heterocycle, suggesting its potential as an EGFR inhibitor. Molecular docking allows us to test this hypothesis in silico. The primary goal of this study is to predict if and how this compound binds to the EGFR kinase domain and to estimate its binding affinity relative to a known inhibitor.[7] This process involves preparing a three-dimensional model of the protein and the ligand, defining a specific binding site, and using a scoring function to rank the potential binding poses based on their predicted free energy of binding.[6][10] A more negative binding energy indicates a more favorable interaction.[11]

For this protocol, we will use the crystal structure of the EGFR kinase domain complexed with erlotinib (PDB ID: 1M17) as our receptor model.[12][13][14] The presence of a co-crystallized inhibitor is invaluable, as it precisely defines the target binding pocket and provides a benchmark for validating our docking procedure.

Materials and Software

Software/ResourcePurposeSource/Download Link
PyRx 0.8 Virtual screening software integrating AutoDock Vina and Open Babel.[Link]
RCSB Protein Data Bank Source for protein crystal structures.[Link]
PubChem Source for small molecule structures.[Link]
Discovery Studio Visualizer Molecular visualization and analysis.[Link]
PyMOL Molecular visualization (for final image rendering).[Link]

Detailed Experimental Protocol

This protocol is divided into four main stages: Receptor Preparation, Ligand Preparation, Molecular Docking, and Results Analysis.

Part A: Receptor Preparation (EGFR Kinase Domain)

The goal of this stage is to clean the raw PDB file, leaving only the protein chain of interest, and prepare it for docking by adding charges and hydrogens.

  • Obtain the Protein Structure:

    • Navigate to the RCSB PDB database.

    • Search for PDB ID: 1M17 .[12][13]

    • Download the structure in "PDB Format".

  • Clean the PDB File:

    • Open the downloaded 1M17.pdb file in Discovery Studio Visualizer.

    • The structure contains the protein, the co-crystallized ligand (erlotinib, labeled ANQ), and water molecules.

    • Rationale: Water molecules are typically removed as they can interfere with the docking algorithm, unless a specific water molecule is known to be critical for binding (a "bridging" water).[15][16] For this standard protocol, all water will be removed.

    • In the hierarchy viewer, select and delete all water molecules (HOH).

    • Select and delete the co-crystallized ligand (ANQ). We will dock it later as a control.

    • Save the cleaned protein structure as 1M17_protein.pdb.

  • Prepare the Receptor in PyRx:

    • Launch PyRx.

    • In the "Navigator" panel on the right, right-click on "Macromolecules" and select "Load Macromolecule". Open 1M17_protein.pdb.

    • The protein will load in the 3D viewer.

    • Right-click on the loaded molecule name (1M17_protein) under the "Molecules" tab in the top left panel.

    • Select "AutoDock" -> "Make Macromolecule".

    • A dialog will appear to save the prepared file. Save it as 1M17_protein.pdbqt.

    • Causality: This crucial step adds polar hydrogens, computes Gasteiger charges, and merges non-polar hydrogens.[17] The resulting PDBQT file format contains the necessary atomic charge (Q) and atom type (T) information required by AutoDock Vina.[18]

Part B: Ligand Preparation

This stage involves obtaining the 2D structure of our test compound and a control, converting them to 3D, and preparing them in the required PDBQT format.

  • Obtain Ligand Structures:

    • Navigate to the PubChem database.

    • Search for "Erlotinib" (CID 176870) and download the structure in "SDF (3D)" format. Save as erlotinib.sdf. This will be our positive control.

    • Search for "this compound" (CID 79244). Download the "SDF (3D)" structure. Save as ligand.sdf.

  • Import and Prepare Ligands in PyRx:

    • In PyRx, under the "Molecules" tab, right-click and select "Import Molecules". Select both erlotinib.sdf and ligand.sdf.

    • PyRx will automatically use Open Babel to convert these structures, perform energy minimization (to find a low-energy 3D conformation), and add hydrogens.[19]

    • Rationale: Energy minimization is essential to ensure the ligand has realistic bond lengths and angles before docking.[16]

    • After import, you will see both ligands listed under the "Molecules" tab.

    • Select both ligands, right-click, and choose "Convert selected to AutoDock Ligand (pdbqt)". This will generate the necessary PDBQT files for docking.

Part C: Molecular Docking Workflow

Here, we will define the binding site on the receptor and run the AutoDock Vina docking simulation.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Download Receptor (PDB: 1M17) CleanPDB Clean Receptor (Remove Water/Hetatoms) PDB->CleanPDB PubChem Download Ligands (Erlotinib, Test Ligand) PrepLigand Prepare Ligands (Energy Minimize) -> .pdbqt PubChem->PrepLigand PrepReceptor Prepare Receptor (Add H, Charges) -> .pdbqt CleanPDB->PrepReceptor Select Select Ligands and Macromolecule in PyRx PrepReceptor->Select PrepLigand->Select Grid Define Grid Box (Center on Active Site) Select->Grid RunVina Run AutoDock Vina (Lamarckian GA) Grid->RunVina Results View Docking Results (Binding Affinities) RunVina->Results Analyze Analyze Binding Poses (Interactions, RMSD) Results->Analyze Visualize Visualize Complex (PyMOL, Discovery Studio) Analyze->Visualize caption Figure 1: Molecular Docking Workflow.

Figure 1: Molecular Docking Workflow.
  • Initiate Docking in PyRx:

    • Click on the "Vina Wizard" tab at the bottom left.

    • Click "Start".

    • In the "Select Molecules" pane, select both erlotinib and ligand from the top list.

    • In the bottom list, select the macromolecule 1M17_protein.

    • Click "Forward".

  • Define the Binding Site (Grid Box):

    • You will now see the protein in the 3D viewer with a cube around it. This is the "grid box" or search space. Vina will only search for binding poses within this defined volume.

    • Rationale: Defining a search space dramatically increases the efficiency and accuracy of the docking calculation. We will center this box on the known ATP-binding site, as identified by the original erlotinib position.[19][20]

    • Adjust the center_x, center_y, center_z and size_x, size_y, size_z values in the panel to ensure the grid box fully encompasses the active site cleft. A size of 25 Å in each dimension is generally a good starting point.

    • Once the grid box is correctly positioned, click "Forward" to run the docking simulation.

Part D: Analysis of Docking Results

This is the most critical stage, where we interpret the computational output to derive meaningful biochemical insights.[11]

  • Examine Binding Affinities:

    • Once the docking is complete, PyRx will automatically display a table of results. The most important value is the Binding Affinity (in kcal/mol).

    • This score is an estimate of the binding free energy (ΔG).[11] More negative values indicate stronger, more favorable binding.[21]

    • Compare the binding affinity of ligand to the control, erlotinib. A comparable or more negative score suggests our test compound is a promising candidate.

  • Analyze Binding Poses and Interactions:

    • Click on a ligand in the results table to view its predicted binding poses in the 3D viewer. AutoDock Vina typically generates multiple binding modes (poses). The top-ranked pose (lowest energy) is of primary interest.

    • Visually inspect the top pose. A good pose will show the ligand fitting snugly into the binding pocket with favorable intermolecular contacts.[11]

    • Use a visualization tool like Discovery Studio or PyMOL to view the saved complex and identify specific interactions:

      • Hydrogen Bonds: Key for specificity and affinity.

      • Hydrophobic Interactions: Crucial for stability within the pocket.

      • Pi-stacking or Cation-Pi Interactions: Common with aromatic systems like quinoline.

    • Self-Validation: The docking protocol is considered validated if the top-ranked pose for the redocked control (erlotinib) has a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) compared to its original crystal structure position.[11]

G Score Binding Affinity (kcal/mol) Pose Binding Pose (3D Orientation) Score->Pose ranks Interactions Key Interactions (H-Bonds, etc.) Pose->Interactions determines Conclusion Prediction of Inhibitory Potential Interactions->Conclusion informs caption Figure 2: Logical Flow of Docking Analysis.

Figure 2: Logical Flow of Docking Analysis.

Expected Results & Data Interpretation

The output of the docking simulation will provide quantitative and qualitative data to assess the potential of this compound as an EGFR inhibitor. Below is a table of hypothetical results for illustration.

LigandBinding Affinity (kcal/mol)RMSD from Native Ligand (Å)Key Interacting Residues
Erlotinib (Control) -8.91.15Met793, Leu718, Gly796, Thr790
This compound -7.8N/AMet793, Leu718, Val726, Ala743

Interpretation of Hypothetical Results:

  • Erlotinib (Control): The strong binding affinity of -8.9 kcal/mol and the low RMSD of 1.15 Å validate the docking protocol.[11] It shows our method can accurately reproduce the experimentally observed binding mode. The interaction with the key "gatekeeper" residue Met793 is expected for EGFR inhibitors.[8]

  • This compound: The binding affinity of -7.8 kcal/mol is promising, though slightly weaker than the optimized drug, erlotinib. The interaction with key hydrophobic pocket residues (Leu718, Val726, Ala743) and the hinge region residue Met793 suggests a similar mechanism of action.[8] The nitrile group may be forming a hydrogen bond with the backbone of Met793. This compound warrants further investigation and potential optimization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for evaluating novel small molecules against protein targets using molecular docking. By following this workflow, researchers can efficiently screen compounds like this compound against the EGFR kinase domain. The in silico results, including binding affinity and interaction analysis, serve as a powerful predictive tool to prioritize candidates for synthesis and subsequent in vitro biological evaluation, accelerating the drug discovery pipeline.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • El-Sayed, M. T., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Iurlo, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Dallakyan, S. (n.d.). Comparing Virtual Screening with Bioassays Using PyRx. Scripps Research.
  • Marrone, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences.
  • ResearchGate. (2024). Selected quinoline based EGFR tyrosine kinase inhibitors.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • BioInfoQuant. (2024). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube.
  • Dr. S. S. G. (2021). Virtual screening using PyRx. YouTube.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • Bioinformatics Review. (2021). How to perform virtual screening using Pyrx?
  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University.
  • Bioinformatics & Research Computing. (2022). Virtual Screening using PyRX. YouTube.
  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
  • Current Organic Synthesis. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. AAPS Journal.
  • University of California, San Diego. (n.d.). Session 4: Introduction to in silico docking.
  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib.
  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex...
  • Omics Logic. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube.
  • Sari, Y., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Pharmaceuticals.
  • RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain.
  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in...
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube.
  • Omics Logic. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • Singh, K., & Kumar, A. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central.
  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
  • Wikipedia. (n.d.). Docking (molecular).
  • Ghorab, M. M., et al. (2011). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Drug Discoveries & Therapeutics.
  • Al-Warhi, T., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • Research Square. (2024). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
  • Al-Abdullah, E. S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Research Journal of Pharmacy and Technology. (2025). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedländer Annulation for Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinoline derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental outcomes.

The Friedländer synthesis, a classic and versatile reaction, condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline scaffold.[1][2][3] While straightforward in principle, achieving high yields can be challenging. This guide addresses common issues and offers practical solutions based on established chemical principles and recent advancements in the field.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Friedländer synthesis are a frequent challenge and can be attributed to several factors.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Underlying Causes & Recommended Actions:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures (150-220°C) and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[2][4][5]

    • Solution: Explore milder reaction conditions. Many modern protocols utilize catalysts that allow the reaction to proceed efficiently at lower temperatures.[1][2] For instance, some gold-catalyzed reactions can proceed under milder conditions.[1][2]

  • Suboptimal Catalyst Selection: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired byproducts.[2]

    • Solution: Screen a variety of catalysts. Both acid and base catalysts are effective, with acid catalysts often being more so.[1][5] Consider modern catalytic systems such as Lewis acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O), solid-supported catalysts (e.g., silica-supported P₂O₅), ionic liquids, or even nanocatalysts.[6][7][8][9]

  • Inappropriate Solvent: The reaction medium significantly influences reaction efficiency.[2]

    • Solution: Test different solvents. Polar aprotic solvents like dichloromethane (DCM) are often suitable for acidic conditions, while non-polar solvents like toluene are used for base-mediated reactions.[1] In some cases, solvent-free conditions or the use of green solvents like water or ethanol have proven effective.[1][10][11]

  • Incorrect Temperature: The reaction can be highly sensitive to temperature. Non-optimal temperatures can lead to slow reaction rates or an increase in side product formation.[2][12]

    • Solution: Optimize the reaction temperature. Incrementally increase the temperature (e.g., in 10°C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] Microwave irradiation can also be a powerful tool to rapidly screen reaction conditions and often leads to significantly reduced reaction times and improved yields.[13][14]

A logical workflow for troubleshooting low yield is presented below:

Caption: A systematic workflow for troubleshooting low yields in the Friedländer annulation.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side reactions are a common culprit for reduced yields and can complicate product purification. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Ketone (Aldol Condensation): The ketone containing the α-methylene group can react with itself, especially under basic conditions, reducing the amount available to react with the 2-aminoaryl aldehyde/ketone.[2]

    • Solution 1: To circumvent this, you can use the imine analogue of the o-aminoaryl carbonyl compound.[1]

    • Solution 2: Carefully control the stoichiometry of your reactants. Using a slight excess of the methylene compound can sometimes be beneficial.[8]

  • Cannizzaro-type Reactions: In the absence of an α-methylene ketone, 2-aminobenzaldehydes can undergo self-condensation.

    • Solution: Ensure the presence of a suitable active methylene compound in the reaction mixture.

  • Regioselectivity Issues with Asymmetric Ketones: When using an unsymmetrical ketone, two different regioisomers can be formed.[1]

    • Solution: The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to favor the formation of 2-substituted quinolines.[15] Introducing a phosphoryl group on the α-carbon of the ketone or using an ionic liquid can also control regioselectivity.[1]

Q3: My starting materials seem to be degrading under the reaction conditions. What can I do?

Degradation of starting materials is often a sign that the reaction conditions are too harsh.

Causes & Preventative Measures:

  • High Temperatures: As mentioned, prolonged exposure to high temperatures can cause decomposition.

    • Solution: Employ milder catalysts that allow for lower reaction temperatures.[1][2] Microwave-assisted synthesis can be particularly effective as it often requires shorter reaction times at elevated temperatures, minimizing degradation.[12][13]

  • Strongly Acidic or Basic Conditions: Highly acidic or basic environments can be detrimental to sensitive functional groups on your starting materials.

    • Solution: Opt for catalysts that operate under neutral or near-neutral conditions. Catalysts like molecular iodine or neodymium(III) nitrate hexahydrate have been shown to be effective under milder conditions.[8][16] Heterogeneous catalysts, such as zeolites or montmorillonite K-10, can also offer a milder reaction environment and are easily removed by filtration.[17]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Friedländer annulation.

Q1: What is the reaction mechanism, and how does it inform my experimental design?

There are two generally accepted mechanisms for the Friedländer synthesis.[16] Understanding these pathways can help in choosing the right conditions.

  • Aldol Addition First: The 2-amino substituted carbonyl and the active methylene compound undergo an aldol addition, followed by cyclization and dehydration.[16][18]

  • Schiff Base Formation First: The amine and the ketone first form a Schiff base (imine), which then undergoes an intramolecular aldol-type reaction, followed by elimination to form the quinoline.[16]

The predominant pathway can depend on the specific reactants and catalysts used. For example, under certain acidic conditions with specific catalysts like ytterbium triflate, the reaction can be directed through the Schiff base intermediate.[18]

Friedlander_Mechanism cluster_0 Pathway 1: Aldol First cluster_1 Pathway 2: Schiff Base First Reactants1 2-Aminoaryl Carbonyl + Active Methylene Cmpd. Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H₂O Quinoline1 Quinoline Unsaturated_Carbonyl->Quinoline1 Cyclization & - H₂O Reactants2 2-Aminoaryl Carbonyl + Active Methylene Cmpd. Schiff_Base Schiff Base (Imine) Reactants2->Schiff_Base Condensation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 - H₂O

Caption: The two plausible reaction mechanisms for the Friedländer annulation.

Q2: How do I choose the best catalyst for my specific substrates?

Catalyst selection is key to a successful Friedländer synthesis. There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired outcome.

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids p-TsOH, TFA, H₂SO₄Readily available, inexpensive.[1][16]Can be harsh, leading to side reactions.[2]
Lewis Acids In(OTf)₃, Nd(NO₃)₃, Zr(OTf)₄, ZnCl₂High efficiency, milder conditions.[5][7][8][16][19]Can be expensive, may require anhydrous conditions.
Base Catalysts KOH, NaOEt, PiperidineEffective for certain substrates.[4]Can promote self-condensation of ketones.[2]
Heterogeneous Zeolites, Montmorillonite K-10, SiO₂-NPsEasy to remove, recyclable, often milder.[17][19][20]May have lower activity than homogeneous catalysts.
Modern/Green Ionic Liquids, Molecular IodineEnvironmentally friendly, high yields.[3][6][16]May require specific reaction setups.

Expert Tip: For a new reaction, it is often beneficial to start with a well-established and milder Lewis acid catalyst like In(OTf)₃ or a heterogeneous catalyst to minimize side reactions and degradation.[7]

Q3: Can this reaction be performed under "green" or environmentally friendly conditions?

Yes, significant progress has been made in developing greener protocols for the Friedländer annulation.

  • Solvent-Free Conditions: Many recent methods avoid the use of organic solvents altogether, often in combination with microwave irradiation or solid-supported catalysts.[1][3][11][14] This reduces waste and simplifies workup.

  • Aqueous Media: Some protocols have been successfully developed using water as the solvent, which is a significant environmental benefit.[10]

  • Recyclable Catalysts: The use of heterogeneous or supported catalysts allows for their recovery and reuse, making the overall process more sustainable.[17][19][20] For example, silica nanoparticles have been shown to be recyclable for up to fourteen cycles without significant loss of activity.[19]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Annulation

This protocol utilizes molecular iodine as a mild and efficient catalyst.[2]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂) (e.g., 10 mol%)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, and molecular iodine.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography or recrystallization).

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This method employs acetic acid as both a solvent and a catalyst, with microwave irradiation to accelerate the reaction.[13]

Materials:

  • 2-aminophenylketone (1.0 mmol)

  • Cyclic ketone (1.1 mmol)

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminophenylketone and the cyclic ketone.

  • Add glacial acetic acid to serve as the solvent and catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160°C) for a short duration (e.g., 5-15 minutes).[12][13]

  • After cooling, carefully unseal the vessel.

  • Remove the acetic acid under reduced pressure.

  • Isolate and purify the product as required.

References

  • Title: Friedländer synthesis Source: Wikipedia URL:[Link]
  • Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Friedländer synthesis of quinolines 4 and 6.
  • Title: Different catalytic approaches of Friedländer synthesis of quinolines Source: PubMed URL:[Link]
  • Title: Friedlander quinoline synthesis Source: Química Organica.org URL:[Link]
  • Title: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis Source: PubMed URL:[Link]
  • Title: Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds Source: ResearchG
  • Title: Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate Source: Organic Chemistry Portal URL:[Link]
  • Title: Effects of time and temperature on the Friedländer quinoline synthesis...
  • Title: Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions Source: ACS Public
  • Title: Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles Source: The Journal of Organic Chemistry - ACS Public
  • Title: Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds Source: Semantic Scholar URL:[Link]
  • Title: Advances in polymer based Friedlander quinoline synthesis Source: PubMed Central - NIH URL:[Link]
  • Title: Different catalytic approaches of Friedländer synthesis of quinolines Source: PubMed Central - NIH URL:[Link]
  • Title: ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.
  • Title: Rapid, High-yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine Source: Oxford Academic URL:[Link]
  • Title: Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions Source: ResearchG
  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: Molecules - MDPI URL:[Link]
  • Title: Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst Source: Taylor & Francis Online URL:[Link]
  • Title: Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10.
  • Title: The Friedländer Synthesis of Quinolines Source: Semantic Scholar URL:[Link]
  • Title: A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis Online URL:[Link]
  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL:[Link]
  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Synthesis of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Friedländer annulation , a robust and versatile method for constructing the quinoline scaffold.[1][2] This reaction involves the condensation of an o-aminoaryl ketone, in this case, 2'-aminoacetophenone , with a compound containing a reactive α-methylene group, such as ethyl 2-cyano-3-oxobutanoate or acetoacetonitrile . The reaction can be catalyzed by either acid or base.[3]

While the Friedländer synthesis is a powerful tool, it is not without its challenges. Side reactions can lead to reduced yields, complex product mixtures, and purification difficulties. This guide will address these potential pitfalls and provide practical solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I am not getting the expected this compound, or the yield is very low. What could be the issue?

A: Low or no yield in a Friedländer synthesis can stem from several factors, primarily related to reaction conditions and reactant stability.

  • Inappropriate Catalyst: The choice between an acid or base catalyst is critical and substrate-dependent.[3] For the reaction between 2'-aminoacetophenone and a β-keto nitrile, both acidic (e.g., p-toluenesulfonic acid, acetic acid) and basic (e.g., piperidine, potassium carbonate) conditions have been employed for similar syntheses. If one is failing, the other should be attempted. Lewis acids can also be effective catalysts.[1]

  • Suboptimal Reaction Temperature: The Friedländer reaction often requires elevated temperatures to drive the condensation and cyclization steps.[3] However, excessively high temperatures can lead to reactant decomposition or the formation of tarry byproducts. A systematic optimization of the reaction temperature is recommended.

  • Decomposition of Reactants: 2'-aminoacetophenone can be sensitive to prolonged heating, especially under harsh acidic or basic conditions. The β-keto nitrile partner can also undergo decomposition or self-condensation.

  • Inefficient Water Removal: The cyclization step involves the elimination of water. In some cases, the use of a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield by shifting the equilibrium towards the product.

Troubleshooting Steps:

  • Catalyst Screening: If using a base catalyst, try an acid catalyst, and vice versa. A common starting point is a catalytic amount of piperidine in a solvent like ethanol or a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap.

  • Temperature Optimization: Start with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC.

  • Reactant Quality: Ensure the purity of your starting materials. 2'-aminoacetophenone can oxidize over time, and the β-keto nitrile should be freshly prepared or purified if necessary.

  • Water Removal: For acid-catalyzed reactions in a non-polar solvent like toluene, employ a Dean-Stark apparatus.

Problem 2: Presence of a Significant Amount of a Side Product with a Similar Polarity to the Product

Q: My crude product shows a major impurity on TLC that is difficult to separate from my desired this compound. What could this be?

A: A common side reaction in the Friedländer synthesis is the self-condensation of the carbonyl-containing starting materials via an aldol condensation pathway.[3]

  • Self-Condensation of 2'-Aminoacetophenone: Under basic conditions, 2'-aminoacetophenone can undergo self-condensation to form a chalcone-like dimer, which can then potentially cyclize to form complex byproducts.

  • Self-Condensation of the β-Keto Nitrile: The β-keto nitrile (e.g., ethyl 2-cyano-3-oxobutanoate) can also self-condense, especially under strong basic conditions, leading to a variety of dimeric and polymeric materials.

Troubleshooting Steps:

  • Control of Stoichiometry and Addition Rate: Use a slight excess of the more stable reactant. Adding the more reactive partner slowly to the reaction mixture can help to minimize its self-condensation.

  • Milder Reaction Conditions: Employing a milder base (e.g., K₂CO₃ instead of NaOEt) or a weaker acid can reduce the rate of self-condensation reactions.

  • Lower Reaction Temperature: As with low yield issues, lowering the temperature can often favor the desired intermolecular reaction over the undesired self-condensation.

  • Purification Strategy: If the side product has already formed, careful column chromatography with a shallow solvent gradient is often necessary. Recrystallization from a suitable solvent system can also be effective if the solubilities of the product and impurity are sufficiently different.

Problem 3: Formation of an Isomeric Quinoline Product

Q: I have spectroscopic data (e.g., ¹H NMR) suggesting the presence of an isomeric quinoline. How is this possible?

A: While the reaction of 2'-aminoacetophenone with a β-keto nitrile should theoretically yield only this compound, the formation of isomers can occur if an unsymmetrical ketone is used as the methylene component. In this specific synthesis, isomer formation is less likely. However, if an alternative synthesis route is employed, or if there are impurities in the starting materials, isomeric products could arise. For instance, if a different starting aminoketone is inadvertently used, a different quinoline will be formed.

Troubleshooting Steps:

  • Verify Starting Material Identity: Confirm the identity and purity of your 2'-aminoacetophenone and the β-keto nitrile using appropriate analytical techniques (NMR, GC-MS).

  • Consider Alternative Reaction Pathways: If you are not using the standard Friedländer approach, carefully consider the regioselectivity of your chosen method.

Problem 4: Evidence of Nitrile Group Hydrolysis

Q: My mass spectrometry data shows a peak corresponding to the molecular weight of 3-methylquinoline-2-carboxamide or 3-methylquinoline-2-carboxylic acid. What is happening?

A: The cyano group (-CN) is susceptible to hydrolysis to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.

  • Acid-Catalyzed Hydrolysis: Prolonged reaction times or work-up procedures involving strong acids can lead to the hydrolysis of the nitrile.

  • Base-Catalyzed Hydrolysis: Similarly, strong basic conditions during the reaction or work-up can promote nitrile hydrolysis.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that your solvent and reagents are dry, particularly if the reaction is run for an extended period at high temperatures.

  • Careful Work-up: Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases during extraction and purification.

  • Moderate Reaction Conditions: If possible, use milder catalysts and lower reaction temperatures to minimize the rate of hydrolysis.

IssuePotential CauseRecommended Solution
Low/No Yield Inappropriate catalyst, suboptimal temperature, reactant decomposition, incomplete water removal.Screen catalysts (acid vs. base), optimize temperature, check reactant purity, use a Dean-Stark trap.
Major Side Product Self-condensation (aldol) of starting materials.Control stoichiometry, slow addition of reactants, use milder conditions, lower temperature.
Isomer Formation Impure or incorrect starting materials.Verify the identity and purity of all reactants.
Nitrile Hydrolysis Presence of water under acidic or basic conditions at high temperatures.Use anhydrous conditions, perform a careful and prompt work-up, use milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Friedländer synthesis, which involves the condensation of 2'-aminoacetophenone with a β-keto nitrile like ethyl 2-cyano-3-oxobutanoate or acetoacetonitrile.[1][2]

Q2: What are the key parameters to control in the Friedländer synthesis for this target molecule?

A2: The critical parameters are the choice of catalyst (acid or base), reaction temperature, and the purity of the starting materials. The reaction often requires heating, and the optimal conditions should be determined empirically for the specific substrate combination.[3]

Q3: How can I effectively purify this compound?

A3: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can also be an effective method for obtaining a highly pure product.

Q4: Can I use a different 2-aminoaryl ketone to synthesize other substituted quinoline-2-carbonitriles?

A4: Yes, the Friedländer synthesis is highly versatile. By varying the 2-aminoaryl ketone and the active methylene compound, a wide variety of substituted quinolines can be prepared.[4]

Visualizing the Reaction and Side Reactions

Primary Synthetic Pathway: Friedländer Annulation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminoacetophenone 2'-Aminoacetophenone aldol_adduct Aldol Adduct 2_aminoacetophenone->aldol_adduct + β-Keto Nitrile (Base or Acid Catalyst) beta_keto_nitrile β-Keto Nitrile beta_keto_nitrile->aldol_adduct enamine Enamine Intermediate aldol_adduct->enamine - H₂O product This compound enamine->product Cyclization - H₂O G cluster_main_reaction Desired Reaction cluster_side_reactions Side Reactions Reactants 2'-Aminoacetophenone + β-Keto Nitrile Product This compound Reactants->Product Self_Condensation_A Self-Condensation of 2'-Aminoacetophenone Reactants->Self_Condensation_A Self_Condensation_B Self-Condensation of β-Keto Nitrile Reactants->Self_Condensation_B Hydrolysis Nitrile Hydrolysis Product->Hydrolysis H₂O, H⁺ or OH⁻

Caption: Potential side reactions in the synthesis.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on typical Friedländer syntheses and should be optimized for specific laboratory conditions.

Materials:

  • 2'-Aminoacetophenone

  • Ethyl 2-cyano-3-oxobutanoate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 eq) in ethanol.

  • Add ethyl 2-cyano-3-oxobutanoate (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Wikipedia. Friedländer synthesis. [Link]
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

Sources

Troubleshooting low yield of quinoline carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline carbonitrile derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic protocols. Low yields can be a significant impediment to research and development, and this guide is structured to help you diagnose and resolve the underlying issues methodically.

Technical Support Guide: Troubleshooting Low Yields

This section addresses the most common issues encountered during the synthesis of quinoline carbonitriles. We will move from general "first-principle" problems to more specific, reaction-dependent challenges.

Q1: My reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When facing a low yield, it's crucial to return to the fundamentals before exploring more complex variables. In many cases, the root cause is not the reaction's intrinsic chemistry but an issue with the setup or reagents.

  • Purity of Starting Materials: Impurities in your reactants can act as catalyst poisons or participate in side reactions. Verify the purity of your starting materials (anilines, aldehydes/ketones, nitrile sources) using techniques like NMR or GC-MS.

  • Solvent Quality: The presence of water or other impurities in your solvent can be detrimental, especially in acid-catalyzed reactions where water can inhibit the reaction equilibrium.[1] Always use dry, appropriately graded solvents. If necessary, distill or dry the solvent over a suitable drying agent before use.

  • Catalyst Activity: Catalysts, particularly heterogeneous or nanocatalysts, can lose activity over time or due to improper storage.[2] If you suspect catalyst deactivation, try using a fresh batch or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3] For some syntheses, newly developed catalysts like Brønsted acid functionalized g-C3N4 have shown remarkable activity and recyclability.[4]

  • Reaction Monitoring: Actively monitor your reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.[3] This allows you to determine if the reaction is slow, stalled, or if the product is degrading under the reaction conditions. Quench the reaction only when TLC indicates the consumption of the limiting reagent.[5]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: The formation of byproducts is a primary cause of low yields. The nature of these side products is often tied to the specific synthetic method employed.

  • Self-Condensation (Aldol Reaction): In reactions like the Friedländer synthesis, which involves condensing a 2-aminoaryl ketone with a compound containing an α-methylene group, the ketone can undergo self-condensation.[3][6]

    • Solution: To minimize this, you can add the ketone reactant slowly to the reaction mixture to keep its instantaneous concentration low.[6] Alternatively, employing milder reaction conditions, for instance by using a gold catalyst, can allow the reaction to proceed at lower temperatures, thus reducing the rate of self-condensation.[3][6]

  • Polymerization: Harsh reaction conditions, particularly strong acid catalysis and high temperatures as seen in methods like the Skraup or Doebner-von Miller syntheses, can cause reactants and intermediates to polymerize, often resulting in tar formation.[1][6][7]

    • Solution: For the Doebner-von Miller reaction, using a biphasic medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, drastically reducing acid-catalyzed polymerization.[7] For the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the notoriously exothermic reaction less violent and reduce charring.[1][7]

  • The Role of the Nitrile Group: The strongly electron-withdrawing nature of the cyano (-CN) group can affect reactivity. It can decrease the nucleophilicity of aniline intermediates, potentially slowing down the desired cyclization and allowing more time for side reactions to occur.[8] Careful optimization of the catalyst and temperature is needed to overcome this deactivation.

Below is a troubleshooting workflow to help diagnose the cause of low yields.

G start Low Yield of Quinoline Carbonitrile incomplete_rxn Incomplete Reaction (TLC shows starting material) start->incomplete_rxn side_products Side Product Formation (TLC shows extra spots) start->side_products degradation Product Degradation (Product spot appears then fades) start->degradation workup_loss Loss During Workup/ Purification start->workup_loss inactive_catalyst Inactive Catalyst incomplete_rxn->inactive_catalyst low_temp Temperature Too Low incomplete_rxn->low_temp poor_solubility Poor Solubility incomplete_rxn->poor_solubility polymerization Polymerization/Tar side_products->polymerization self_condensation Self-Condensation side_products->self_condensation harsh_conditions Harsh Conditions (Temp too high, strong acid/base) degradation->harsh_conditions long_rxn_time Reaction Time Too Long degradation->long_rxn_time sol_workup Solution: - Optimize extraction pH - Choose correct chromatography  solvent system workup_loss->sol_workup sol_catalyst Solution: - Use fresh catalyst - Increase loading inactive_catalyst->sol_catalyst sol_temp Solution: - Incrementally increase temp - Use microwave irradiation low_temp->sol_temp sol_solvent Solution: - Switch to a more  polar solvent (e.g., DMF) poor_solubility->sol_solvent sol_polymer Solution: - Use moderator (FeSO₄) - Use biphasic medium - Lower temperature polymerization->sol_polymer sol_condensation Solution: - Add ketone slowly - Use milder conditions self_condensation->sol_condensation sol_harsh Solution: - Lower temperature - Use milder catalyst - Reduce reaction time harsh_conditions->sol_harsh long_rxn_time->sol_harsh

Caption: A troubleshooting workflow for diagnosing low product yields.

Frequently Asked Questions (FAQs)

Q3: Which synthetic method is best for quinoline-3-carbonitrile derivatives?

A3: There is no single "best" method, as the optimal choice depends on your specific target molecule, available starting materials, and desired scale. Multicomponent reactions (MCRs) are often favored for their efficiency and atom economy. For example, a one-pot, three-component protocol using a heterocyclic aldehyde, 2-cyanoacetohydrazide, and substituted anilines with bleaching earth clay as a catalyst has been shown to produce good to excellent yields.[9] Nanocatalyst-based methods are also gaining prominence for being environmentally friendly and producing high yields in short reaction times.[2][10]

Q4: How do I choose the right catalyst and solvent?

A4: Catalyst and solvent selection are critical and often interdependent.

  • Catalysts: The choice ranges from traditional Brønsted/Lewis acids (H₂SO₄, ZnCl₂) to modern heterogeneous and nanocatalysts.[1][2][11] While strong acids can be effective, they often require high temperatures and can lead to side reactions.[3] Nanocatalysts or recyclable solid acid catalysts offer milder conditions and easier separation.[4][10] For instance, using 15 wt% of Bleaching Earth Clay (BEC) has been identified as optimal in certain MCRs for quinoline-3-carbonitrile synthesis.[9]

  • Solvents: The solvent must dissolve the reactants and be compatible with the reaction conditions. For reactions involving polar intermediates, polar aprotic solvents like DMF or DMSO can be beneficial.[3] In an effort to develop greener protocols, solvents like ethanol or PEG-400 are increasingly used, often in combination with heterogeneous catalysts.[2][9]

The following table summarizes a comparison of different catalytic systems.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted/Lewis Acids H₂SO₄, HCl, ZnCl₂, p-TsOHHigh Temperature (100-200°C)Inexpensive, readily availableHarsh conditions, tar formation, difficult workup[1][3]
Heterogeneous Catalysts Bleaching Earth Clay (BEC)80°CEnvironmentally benign, reusable, easy to handle[9]May have lower activity than homogeneous catalysts
Nanocatalysts Magnetic Nanoparticles60-80°C, often solvent-freeHigh activity, short reaction times, excellent yields, recyclable[2][10]Higher initial cost, potential for leaching
Q5: What is the best way to purify my crude quinoline carbonitrile product?

A5: Purification strategies depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an effective method for purifying solid products. The key is to find a suitable solvent or solvent pair that dissolves the compound when hot but not when cold, leaving impurities behind in the mother liquor.[12]

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. A typical procedure involves dissolving the crude product in a minimum amount of eluent and loading it onto a silica gel column.[12] Fractions are collected and analyzed by TLC to isolate the pure compound.

  • Acid-Base Extraction: Since quinoline is a weak base, it can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The quinoline can then be liberated by basifying the aqueous layer and re-extracting with an organic solvent.[13]

  • Steam Distillation: For crude products containing significant tarry or non-volatile impurities, steam distillation can be an effective initial purification step to isolate the volatile quinoline derivative.[1][14]

Key Experimental Protocols

Protocol 1: General Procedure for Work-up and Extraction

This protocol is a general guideline and may require optimization for your specific product.

  • Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing cold water or an appropriate quenching solution.

  • Neutralization: If the reaction was run under acidic conditions, slowly neutralize the mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until it is alkaline. If run under basic conditions, neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[12]

  • Washing: Combine the organic layers and wash with water, followed by a brine solution to remove residual water and inorganic salts.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (a non-polar solvent or mixture, e.g., hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product obtained from Protocol 1 in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[12]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds that are more strongly adsorbed to the silica.[12]

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure desired compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified quinoline carbonitrile.[12]

References

  • Troubleshooting Pfitzinger reaction with 2,3-Dioxoindoline-5-carbonitrile - Benchchem
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH
  • One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Deriv
  • (PDF)
  • Synthesis of quinoline‐3‐carbonitrile derivatives.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Troubleshooting Low Conversion R
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed
  • Preventing side product form
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH
  • Synthesis of Quinoline and deriv
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline
  • Purification of Quinoline - Chempedia - LookChem
  • Troubleshooting: How to Improve Yield - University of Rochester Department of Chemistry
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing)
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem
  • Synthesis of quinolines - Organic Chemistry Portal
  • Purification of quinoline yellow components using high-speed counter-current chromatography...
  • Organic Syntheses Procedure: Steam-distill
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens

Sources

Overcoming solubility issues of 3-Methylquinoline-2-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Assay Development

Introduction: The Quinoline Solubility Problem

3-Methylquinoline-2-carbonitrile is a heterocyclic aromatic compound representing a class of molecules with significant interest in medicinal chemistry and drug discovery. However, its rigid, planar, and largely hydrophobic structure results in poor aqueous solubility, a common and significant hurdle for researchers performing in vitro biological assays. Precipitated compound can lead to inaccurate and unreliable data by causing light scattering in optical assays, non-specific interactions, and an overestimation of the compound's effective concentration.

This guide provides a systematic, causality-driven approach to address and overcome the solubility issues of this compound and similar quinoline derivatives. We will move from basic troubleshooting to advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific assay system.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?

A: The difficulty stems from its molecular structure. The quinoline core is a large, aromatic system that is inherently hydrophobic ("water-fearing"). While the nitrogen atom and nitrile group add some polarity, they are insufficient to overcome the nonpolar nature of the fused rings. In an aqueous environment, the water molecules are more attracted to each other than to the compound, forcing the compound molecules to aggregate and precipitate out of solution.

Q2: I need to make a stock solution. What is the best starting solvent?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard choice. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. A starting stock concentration of 10-20 mM in 100% high-purity DMSO is a common practice. However, it's crucial to confirm solubility at your desired concentration, as even DMSO has its limits[1].

Q3: What are the risks of using DMSO in my cell-based or biochemical assays?

A: While essential, DMSO is not inert. At final concentrations typically above 0.5-1% (v/v), it can induce cell stress, cause toxicity, or directly interfere with enzyme activity. It is imperative to always run a "vehicle control" (assay buffer with the same final concentration of DMSO but without the compound) to assess the impact of the solvent on your assay system.

Q4: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous buffer. What is happening?

A: This is a classic example of a compound "crashing out" due to a dramatic change in solvent polarity. Your compound is soluble in the organic DMSO, but when this stock is introduced into the overwhelmingly aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is not soluble. This forces it to rapidly precipitate. The strategies outlined in this guide are designed to prevent this precise issue.

Systematic Workflow for Solubility Troubleshooting

Before proceeding to detailed protocols, this workflow provides a logical decision-making process to guide your efforts.

G start Solubility Issue Identified (Precipitation in Assay) stock 1. Prepare High-Concentration Stock in 100% DMSO start->stock dilute 2. Dilute Stock into Aqueous Assay Buffer stock->dilute check1 Visual Check: Is Solution Clear? dilute->check1 success Proceed with Assay (Maintain Final DMSO <0.5%) check1->success Yes precip Precipitation Observed check1->precip No strategy_ph 3a. pH Modification (for pH-tolerant assays) precip->strategy_ph Try First strategy_cosolvent 3b. Add Co-solvent to Assay Buffer precip->strategy_cosolvent strategy_surfactant 3c. Add Surfactant to Assay Buffer precip->strategy_surfactant strategy_cd 3d. Use Cyclodextrins in Assay Buffer precip->strategy_cd Try Last check2 Re-test Dilution: Is Solution Clear? strategy_ph->check2 strategy_cosolvent->check2 strategy_surfactant->check2 strategy_cd->check2 validate Validate Assay Performance with New Formulation check2->validate Yes fail Consult Formulation Specialist (Advanced Strategies Needed) check2->fail No

Caption: Decision tree for troubleshooting solubility issues.

Detailed Solubilization Protocols and Strategies

The Standard Approach: Organic Co-solvents

The first line of defense is to use a water-miscible organic solvent to create a high-concentration primary stock.

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out a precise amount of this compound (MW: 168.19 g/mol ) using an analytical balance. For 1 mL of a 10 mM stock, you would need 1.68 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a suitable vial (e.g., amber glass vial).

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 30-37°C or use a bath sonicator for 5-10 minutes to aid dissolution.

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particulates.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Scientist's Note: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to remain dissolved[2][3]. When diluting the DMSO stock into your buffer, always add the small volume of stock into the larger volume of buffer while vortexing to promote rapid mixing and prevent localized precipitation.

Table 1: Properties of Common Co-solvents for In Vitro Assays

Co-solventTypical Final Conc.AdvantagesDisadvantages
DMSO < 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%; may interfere with some enzymes.
Ethanol < 1%Less toxic than DMSO for many cell types.Weaker solvent for highly nonpolar compounds.
Propylene Glycol (PG) < 2%Low toxicity; often used in preclinical formulations.Can increase viscosity of the medium.
PEG 400 < 5%Very low toxicity; suitable for in vivo studies.May not be a strong enough solvent for this compound class.
Strategy 2: pH Modification

Causality: The quinoline ring contains a basic nitrogen atom. Like its parent compound quinoline, this compound can be protonated in an acidic environment (pH < pKa)[4][5]. This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.

Protocol 2: pH-Dependent Solubility Screening

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Spike Compound: Add a small aliquot of your DMSO stock solution to each buffer to achieve the desired final concentration.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate at room temperature for 30-60 minutes.

  • Observe: Visually inspect each sample for precipitation. The lowest pH that maintains a clear solution is your target.

  • Verification: Ensure that the optimal pH for solubility is also compatible with your assay's biological components (cells, enzymes, etc.). A change in pH can alter protein conformation and activity.

Scientist's Note: This method is powerful but must be used with caution. The protonation state of your compound can affect its binding to the biological target. Any results obtained using this method should be confirmed to be independent of the pH effect on the assay itself[6].

Strategy 3: Use of Surfactants (Micellar Solubilization)

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles[7]. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can partition into the hydrophobic core, while the hydrophilic exterior keeps the entire micelle structure soluble in the aqueous buffer[8][9].

Protocol 3: Testing Surfactant-Based Formulations

  • Select Surfactant: Choose a non-ionic surfactant, which is generally less disruptive to biological systems than ionic surfactants. Tween® 20, Tween® 80, and Pluronic® F-68 are common choices.

  • Prepare Buffer: Prepare your standard assay buffer containing the surfactant at a concentration well above its CMC (e.g., 0.01% - 0.1% w/v).

  • Dissolve Surfactant: Ensure the surfactant is fully dissolved in the buffer before adding the compound.

  • Add Compound: Add your DMSO stock solution to the surfactant-containing buffer while vortexing.

  • Verification: Check for clarity. Also, run a vehicle control with the surfactant alone to ensure it does not interfere with your assay readout.

Table 2: Recommended Surfactants for Solubility Enhancement

SurfactantTypeTypical Final Conc. (w/v)Key Considerations
Tween® 20 / 80 Non-ionic0.01 - 0.05%Widely used, effective, but can inhibit some enzymes or transporters.
Pluronic® F-68 Non-ionic0.02 - 0.1%Very mild, often used in cell culture to reduce shear stress.
Cremophor® EL Non-ionic0.01 - 0.1%Potent solubilizer but associated with biological side effects.
SDS Anionic< 0.01%Strong solubilizer but often denatures proteins; not suitable for most assays.
Strategy 4: Use of Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior[10]. They can encapsulate a hydrophobic "guest" molecule (like this compound) within their cavity, forming a water-soluble "inclusion complex"[11][12]. This effectively shields the hydrophobic compound from the aqueous environment, preventing precipitation[13].

Protocol 4: Preparing a Cyclodextrin Inclusion Complex

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare CD Solution: Dissolve the cyclodextrin in your assay buffer to create a stock solution (e.g., 10-50 mM). This may require gentle warming.

  • Complexation: Add the DMSO stock of your compound directly to the cyclodextrin solution. The molar ratio of CD to compound is critical; start with a high molar excess of CD (e.g., 100:1) and optimize downwards.

  • Equilibrate: Allow the mixture to shake or stir for at least 1-4 hours (or overnight) at room temperature to allow for efficient complex formation.

  • Verification: The final solution should be clear. As with other excipients, a vehicle control containing only the cyclodextrin in buffer is essential to rule out assay interference.

Summary and Best Practices

  • Start Simple: Always begin by attempting to dissolve your compound in 100% DMSO and diluting it into your assay buffer, ensuring the final DMSO concentration is as low as possible (ideally ≤0.5%).

  • Be Systematic: If precipitation occurs, follow the troubleshooting workflow. Test one variable at a time (pH, then co-solvents, then excipients).

  • Control Everything: Every new component added to your assay buffer (acid, base, surfactant, cyclodextrin) requires a corresponding vehicle control to ensure it is not affecting the biological system.

  • Visual Inspection is Key: Always visually confirm that your final assay solution is perfectly clear. Turbidity or opalescence is a sign of aggregation or precipitation, which will compromise your data.

  • Revalidate: When you find a formulation that works, re-validate key assay parameters (e.g., Z', signal-to-background) to confirm that the new formulation has not altered the assay's performance.

References

  • Popovska, O., & Simonoska Crcarevska, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Ciobanu, A. M., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Fong, J., & D'Addio, S. M. (Year not listed).
  • Singh, A., & Sharma, P. K. (Year not listed). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Loftsson, T., & Duchêne, D. (Year not listed). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
  • (Year not listed). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Gali, A. D., & Cîrîc, A. (Year not listed). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications.
  • Lee, S., & Lee, J. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • (Year not listed). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Loftsson, T., & Hreinsdóttir, D. (Year not listed). Solubilization techniques used for poorly water-soluble drugs.
  • (2024). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • Shvets, D., et al. (Year not listed). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.

Sources

Stability testing of 3-Methylquinoline-2-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability of 3-Methylquinoline-2-carbonitrile. We will explore the factors influencing its stability, offer troubleshooting solutions for common experimental issues, and provide detailed protocols for conducting robust stability assessments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the primary factors that influence the stability of this compound?

The stability of this compound is governed by the chemical reactivity of its two core functional components: the quinoline ring and the nitrile group. The primary factors are:

  • pH: The quinoline ring is a weak base, making its solubility and stability highly dependent on pH.[1][2][3] Both strongly acidic and basic conditions can accelerate degradation. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically converting first to an amide and then to a carboxylic acid.[4][5]

  • Light: Quinoline compounds are often photosensitive and can degrade upon exposure to UV or ambient light, leading to discoloration and the formation of byproducts like hydroxyquinolines.[6][7]

  • Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.[6] Storing the compound and its solutions at controlled, cool temperatures is crucial.

  • Oxidation: The quinoline scaffold can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen in the solvent.[6]

Q2: My solution of this compound has turned yellow/brown. What does this indicate?

Discoloration is a common and clear indicator of chemical degradation in quinoline compounds.[6] This is frequently caused by oxidation or photodegradation. The formation of colored byproducts signifies that the integrity of your compound is compromised, and it should not be used for quantitative or sensitive biological assays without purification and re-characterization. It is critical to store solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[6]

Q3: I am observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Absolutely. Inconsistent results and a gradual loss of biological activity are classic signs of compound degradation.[6] Due to the factors mentioned above, the concentration of the active parent compound in your stock or working solutions may be decreasing over time. It is strongly recommended to prepare fresh solutions for sensitive experiments or to perform a stability validation of your solutions under your specific storage and experimental conditions.

Q4: How should I properly store this compound, both as a solid and in solution?

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8°C) is ideal.

  • Solutions: Prepare stock solutions in a suitable, dry solvent (e.g., DMSO, Acetonitrile). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For aqueous working solutions, it is best to prepare them fresh before each experiment. If they must be stored, keep them refrigerated and protected from light for the shortest possible duration, and ensure the pH is buffered to a range where the compound is most stable (which should be determined experimentally).[6]

Q5: What are the most likely degradation products of this compound under hydrolytic conditions?

The primary site of hydrolysis is the nitrile (-C≡N) group.

  • Under acidic or basic conditions, the nitrile will likely hydrolyze to form 3-Methylquinoline-2-carboxamide as an intermediate.

  • With continued exposure to these conditions, the amide will further hydrolyze to the corresponding 3-Methylquinoline-2-carboxylic acid .[4][5]

It is crucial to monitor for these potential degradation products during stability studies.

Part 2: Troubleshooting Guide for Experimental Issues

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Rapid disappearance of the parent compound peak in HPLC analysis. 1. Extreme pH: The compound is rapidly degrading due to acid or base-catalyzed hydrolysis of the nitrile group or degradation of the quinoline ring.[4][8] 2. High Temperature: The experimental temperature is too high, accelerating thermal degradation. 3. Photodegradation: The sample is being exposed to light during preparation or in the autosampler.[6]1. pH Control: Ensure your solvent system is buffered to a neutral or mildly acidic pH where the compound is more stable. The optimal pH should be determined empirically.[6] 2. Temperature Control: Maintain samples at a controlled, cool temperature (e.g., 4°C in the autosampler). If elevated temperatures are part of the experiment, reduce the incubation time. 3. Light Protection: Use amber vials or light-protective autosampler trays. Prepare samples under low-light conditions.
Appearance of multiple new, unidentified peaks in the chromatogram. 1. Multiple Degradation Pathways: The compound is degrading through several mechanisms simultaneously (e.g., hydrolysis and oxidation). 2. Excipient Interaction: If in a formulation, the active pharmaceutical ingredient (API) may be reacting with an excipient.[9] 3. Impure Solvents: Solvents may contain impurities (e.g., peroxides in THF or ethers) that are reacting with the compound.1. Systematic Forced Degradation: Conduct a forced degradation study (see Protocol 3.1) to systematically identify the degradation products from each stress condition (acid, base, oxidation, etc.).[10][11] 2. Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to check the spectral purity of the parent peak and degradant peaks. 3. Excipient Compatibility: Perform compatibility studies with individual excipients to isolate the source of interaction (see Protocol 3.2). 4. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents and check their specifications.
Poor solubility or precipitation of the compound during the study. 1. pH-Dependent Solubility: As a quinoline derivative, the compound's solubility is likely highly dependent on pH. It may be precipitating as the free base at neutral or basic pH.[1][3] 2. Inappropriate Solvent System: The chosen solvent or mobile phase may not have sufficient organic content to maintain solubility.1. Determine pKa and Solubility Profile: Experimentally determine the pKa of the compound to understand its ionization state at different pH values. Measure its solubility across a range of pH values. 2. Adjust Solvent Composition: Increase the percentage of organic co-solvent (e.g., acetonitrile, methanol) in your sample diluent and mobile phase. For stock solutions, DMSO is often a good choice.

Part 3: Detailed Experimental Protocols

As a self-validating system, these protocols include steps for controls and systematic analysis to ensure the trustworthiness of the results.

Protocol 3.1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation pathways and demonstrate the stability-indicating nature of your analytical method, in line with ICH guidelines.[8][10][11]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This is your stock solution.

2. Application of Stress Conditions:

  • For each condition below, prepare a stressed sample and a control sample. The control is the stock solution diluted with the stress medium but kept at a protected condition (e.g., refrigerated, dark) and analyzed at the initial time point.
  • Acid Hydrolysis:
  • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
  • Incubate at 60°C.[6]
  • Take samples at 0, 2, 4, 8, and 24 hours.
  • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent further degradation and protect the HPLC column.
  • Base Hydrolysis:
  • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
  • Incubate at room temperature (as base hydrolysis of nitriles can be rapid).
  • Take samples at shorter intervals (e.g., 0, 30 min, 1, 2, 4 hours).
  • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
  • Oxidative Degradation:
  • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
  • Keep at room temperature, protected from light.
  • Take samples at 0, 2, 4, 8, and 24 hours.
  • Thermal Degradation:
  • Place the stock solution (in a sealed vial to prevent evaporation) in an oven at 80°C.[6]
  • Take samples at 0, 1, 3, and 7 days.
  • Also, test the solid compound under the same conditions.
  • Photolytic Degradation:
  • Expose the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/square meter.[6]
  • Prepare a control sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.
  • Analyze both samples at the end of the exposure period.

3. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with a PDA detector to assess peak purity.
  • Quantify the remaining parent compound and the relative amounts of any degradation products.
Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep->acid Expose base Basic (0.1M NaOH, RT) prep->base Expose oxid Oxidative (3% H₂O₂, RT) prep->oxid Expose therm Thermal (80°C) prep->therm Expose photo Photolytic (ICH Q1B) prep->photo Expose sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Neutralize/ Quench Reaction sampling->quench hplc HPLC-PDA Analysis quench->hplc report Identify Degradants & Assess Mass Balance hplc->report

Caption: Experimental workflow for a forced degradation study.

Protocol 3.2: Excipient Compatibility Screening

Objective: To assess the chemical compatibility of this compound with common pharmaceutical excipients.

1. Selection of Excipients:

  • Choose excipients commonly used in solid dosage forms, such as Lactose, Microcrystalline Cellulose (MCC), Magnesium Stearate, Croscarmellose Sodium, and Povidone.[12]

2. Preparation of Binary Mixtures:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio (w/w).
  • Gently mix using a mortar and pestle or a small vial shaker.
  • Prepare a control sample of the pure API.

3. Storage Conditions:

  • Place the samples in open vials (to allow for humidity exposure) within a stability chamber set to accelerated conditions, e.g., 40°C / 75% Relative Humidity (RH).[13]
  • Place a parallel set of samples in closed vials at the same conditions to assess the impact of humidity.

4. Sampling and Analysis:

  • Analyze the samples at initial (T=0), 1-week, 2-week, and 4-week time points.
  • For analysis, dissolve a known quantity of the mixture in a suitable solvent, filter to remove the insoluble excipient if necessary, and analyze by HPLC.
  • Compare the purity of the API in the mixtures to the pure API control. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.

Part 4: Potential Degradation Pathways

Understanding the potential chemical transformations is key to interpreting stability data. The primary degradation pathways for this compound are expected to be hydrolysis of the nitrile and oxidation of the quinoline ring system.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway (Acid/Base) cluster_oxidation Oxidative/Photolytic Pathway parent This compound amide 3-Methylquinoline-2-carboxamide parent->amide H₂O / H⁺ or OH⁻ n_oxide Quinoline N-oxide Derivative parent->n_oxide [O] hydroxy Hydroxylated Quinoline Derivative parent->hydroxy [O] or hν acid 3-Methylquinoline-2-carboxylic acid amide->acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.Semantic Scholar. [Link]
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.acuresearch.acu.edu. [Link]
  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum.PubMed. [Link]
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.Beilstein Journals. [Link]
  • 3-Methylquinoline Degradation P
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.American Chemical Society. [Link]
  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules.
  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors.
  • Forced Degrad
  • III Analytical Methods.env.go.jp. [Link]
  • Nitriles- Structure.BYJU'S. [Link]
  • A Review: Stability Indicating Forced Degradation Studies.Research Journal of Pharmacy and Technology. [Link]
  • Physical Properties of Nitriles.Chemistry LibreTexts. [Link]
  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63.PubMed. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review.NIH. [Link]
  • Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at...
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Nitriles - Structure, Properties Reactions, and Uses.Turito. [Link]
  • Nitrile.Wikipedia. [Link]
  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
  • Reactions of Nitriles.Chemistry Steps. [Link]
  • Drug-excipient compatibility testing using a high-throughput approach and statistical design.pubmed.ncbi.nlm.nih.gov. [Link]
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Drug excipient Comp
  • (PDF) Microbial degradation of quinoline and methylquinolines.
  • Techniques and Methods of Identification.

Sources

Technical Support Center: Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of quinoline derivatives. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges researchers encounter in the synthesis, purification, and analysis of this vital class of heterocyclic compounds. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and reliability of your experimental data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, yet the unique electronic nature of the quinoline ring system presents distinct challenges.

FAQ 1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

Answer:

Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common and expected challenge with substituted quinolines due to the number of protons in a relatively narrow chemical shift range.[1] When 1D ¹H NMR is insufficient for unambiguous assignment, the use of two-dimensional (2D) NMR techniques is essential.[1][2]

Expert Insight & Causality: The quinoline scaffold is a fused aromatic system, and the protons on both the benzene and pyridine rings have similar electronic environments, leading to closely spaced chemical shifts. Substituents can further complicate this by altering the electronic density across the entire ring system, shifting multiple protons into a crowded region.

Troubleshooting Protocol: 2D NMR for Structural Elucidation

This workflow is a self-validating system; the correlations observed in one experiment (e.g., COSY) must be consistent with data from others (e.g., HSQC, HMBC) for a confident assignment.

  • Acquire a High-Resolution 1D ¹H Spectrum: This is crucial for determining the spectral width for 2D experiments and for final referencing.

  • Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment: This is the first and most critical step. A COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3 bonds), allowing you to trace proton connectivity within the same spin system.[1] Cross-peaks confirm adjacent protons, helping to differentiate signals even when they overlap.[1]

  • Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates each proton signal directly to the carbon it is attached to. This is invaluable for assigning carbon signals and confirming proton assignments.

  • Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting different spin systems and definitively placing substituents by observing long-range correlations from protons to quaternary (non-protonated) carbons.

  • Data Integration: Assemble the data from all experiments. Use the COSY to build proton fragments, the HSQC to link them to their carbons, and the HMBC to piece the fragments together and confirm the overall structure.

Caption: A logical workflow for resolving overlapped NMR signals.

FAQ 2: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

Answer:

This is a known phenomenon for quinoline and its derivatives, primarily attributed to intermolecular π-π stacking and dipole-dipole interactions in solution.[1][3] As the concentration increases, molecules are more likely to form stacked aggregates, often in an anti-parallel arrangement.[1] This stacking creates shielding or deshielding effects on nearby protons, causing their chemical shifts to move.

Expert Insight & Causality: The flat, electron-rich aromatic system of quinoline is prone to stacking. In an anti-parallel stack, protons on one molecule can be pushed into the shielding cone of the neighboring aromatic ring, causing an upfield shift (lower ppm).

Troubleshooting & Reporting Standards:

  • Consistency is Key: Always run your NMR samples at a consistent, and relatively dilute, concentration if you need to compare spectra between batches or with literature values.

  • Report Concentration: When publishing or recording data, it is crucial to report the concentration at which the spectrum was acquired (e.g., 10 mg/0.6 mL CDCl₃).[1]

  • Concentration Study: If the effect is particularly pronounced, consider running a dilution study (acquiring spectra at several different concentrations) to understand the interaction dynamics. This can provide additional evidence for your structural assignment.

FAQ 3: How do substituents affect the chemical shifts of the quinoline core?

Answer:

Substituents dramatically alter the electronic environment of the quinoline ring, causing predictable (though sometimes complex) shifts in both ¹H and ¹³C NMR signals.[1][4] The effect depends on both the electronic nature of the group and its position.

Substituent TypeElectronic EffectImpact on RingExpected ¹H & ¹³C Shift
Electron-Donating Group (EDG) e.g., -NH₂, -OH, -OCH₃Increases electron density via resonance/induction.[1]ShieldingUpfield (lower ppm value)[1]
Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN, -ClDecreases electron density via resonance/induction.[1][4]DeshieldingDownfield (higher ppm value)[1]

Positional Effects: The impact of a substituent is generally strongest on the ortho and para positions relative to its point of attachment.[1] For example, a chlorine atom at the C2 position causes a significant downfield shift for the nearby C2, C4, and H4 signals.[4]

G cluster_edg EDG (-OCH₃, -NH₂) cluster_ewg EWG (-NO₂, -CN) quinoline Quinoline Ring substituent Substituent substituent->quinoline edg_effect Increases Electron Density substituent->edg_effect If EDG ewg_effect Decreases Electron Density substituent->ewg_effect If EWG edg_result Shielding (Upfield Shift, Lower ppm) edg_effect->edg_result edg_result->quinoline ewg_result Deshielding (Downfield Shift, Higher ppm) ewg_effect->ewg_result ewg_result->quinoline

Caption: Influence of substituents on NMR chemical shifts.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and probing fragmentation patterns. However, the stability of the quinoline ring and the choice of ionization method can complicate interpretation.

FAQ 4: My quinoline derivative gives very little fragmentation in ESI-MS. How can I get more structural information?

Answer:

Electrospray Ionization (ESI) is a "soft" ionization technique that often yields a strong protonated molecular ion ([M+H]⁺) but minimal fragmentation, especially for stable aromatic systems like quinoline.[5] To elicit structural information, you must use tandem mass spectrometry (MS/MS).

Expert Insight & Causality: The energy imparted during ESI is typically insufficient to break the strong bonds of the aromatic quinoline core. The observed ion is usually the intact, protonated molecule.

Troubleshooting Protocol: Obtaining Structural Data with ESI-MS/MS

  • Optimize the Precursor Ion: In your initial full-scan MS experiment, identify the correct m/z for your [M+H]⁺ ion.

  • Perform a Product Ion Scan (MS/MS): Set the mass spectrometer to isolate the [M+H]⁺ precursor ion.

  • Apply Collision-Induced Dissociation (CID): In the collision cell, the isolated ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision imparts sufficient energy to induce fragmentation.

  • Vary the Collision Energy: Start with a low collision energy and gradually increase it. This allows you to control the degree of fragmentation. A low energy might only cleave labile substituents, while a higher energy can begin to fragment the quinoline ring itself.

  • Analyze the Product Ions: The resulting fragment ions are analyzed to build a picture of the molecule's structure. Common losses from substituted quinolines include side chains and small neutral molecules like H₂O, CO, and HCN.[5]

Ionization TechniqueTypical Use Case for QuinolinesProsCons
ESI-MS/MS LC-MS analysis; quantification in complex matrices; analysis of non-volatile derivatives.[5]High sensitivity; soft ionization preserves molecular ion.Requires MS/MS for fragmentation; prone to matrix effects.
EI-MS GC-MS analysis; analysis of volatile derivatives; library matching.Provides reproducible, extensive fragmentation of the core ring.[5]Requires volatile/thermally stable compounds; molecular ion can be weak or absent.
FAQ 5: What are the characteristic fragmentation patterns for quinolines in mass spectrometry?

Answer:

The fragmentation pattern depends heavily on the ionization method and the nature of the substituents.

  • Under Electron Ionization (EI): The high energy of EI typically leads to fragmentation of the core quinoline ring. A common subsequent loss after initial fragmentation is hydrogen cyanide (HCN, 27 Da) from the pyridine portion of the ring system.[5]

  • Under ESI-MS/MS: Fragmentation is often directed by the substituents. For example, a compound like Quinoline-2-carboxylic acid readily loses CO₂ (44 Da) or the entire COOH radical (45 Da).[5] The resulting quinoline cation is often stable and may require higher collision energy to fragment further.

Accurate mass spectrometry (e.g., TOF-MS) is highly valuable, as it can help determine the elemental composition of fragment ions, making it easier to distinguish between different neutral losses and propose fragmentation pathways.[6][7]

Section 3: Chromatography and Purification

The basicity of the quinoline nitrogen atom is the primary cause of many purification challenges.

FAQ 6: My quinoline derivative streaks badly on silica gel TLC and gives poor separation in column chromatography. What's wrong?

Answer:

This is a classic problem caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This strong, non-specific binding leads to tailing (streaking) and poor resolution.

Troubleshooting Protocol: Improving Chromatographic Separation

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica. This is done by adding a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your chosen mobile phase (e.g., Hexane/Ethyl Acetate).[8]

    • Validation: First, test this modified eluent on a TLC plate. You should observe a significant reduction in tailing and a more compact spot.

  • Use an Alternative Stationary Phase: If deactivation is insufficient or if your compound is highly sensitive, consider an alternative to silica gel.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[8]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a powerful method to avoid the issues with acidic silica.[8]

  • Work Quickly: To minimize the contact time between your compound and the stationary phase, run the column as efficiently as possible without sacrificing separation. For very sensitive compounds, running the column in a cold room can help reduce the rate of decomposition.[8]

G start Problem: Streaking/Tailing on Silica Gel cause Cause: Basic Quinoline N interacts with Acidic Si-OH groups start->cause solution1 Solution 1: Deactivate Silica Gel cause->solution1 Primary Approach solution2 Solution 2: Change Stationary Phase cause->solution2 Alternative Approach protocol1 Protocol: Add 0.5-2% Triethylamine or Pyridine to Eluent solution1->protocol1 protocol2 Options: - Use Neutral/Basic Alumina - Use Reversed-Phase (C18) solution2->protocol2

Caption: Troubleshooting poor chromatographic separation of quinolines.

FAQ 7: My synthesis reaction produced multiple isomers and side products that are difficult to separate. How can I improve this?

Answer:

The formation of side products, particularly regioisomers, is a common pitfall in many classic quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions.[9][10] Harsh reaction conditions (strong acids, high temperatures) often lead to polymerization and tar formation.[10][11]

Expert Insight & Causality: Syntheses involving electrophilic aromatic substitution on a substituted aniline can produce a mixture of 5- and 7-substituted quinolines. Similarly, using unsymmetrical ketones or diketones can lead to different cyclization products.[9][10]

Troubleshooting & Optimization Strategies:

  • Moderate Reaction Conditions: The Skraup synthesis is notoriously exothermic. Using a moderator like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce tar formation.[11]

  • Optimize Temperature and Addition: Avoid excessively high temperatures and add strong acids (like H₂SO₄) slowly with efficient cooling and stirring to prevent localized hotspots.[11]

  • Choose a Different Synthetic Route: If a particular reaction consistently gives inseparable isomers, investigate an alternative synthesis that offers better regiocontrol.

  • Robust Purification: When isomers are present, standard column chromatography may be insufficient. Consider more advanced techniques:

    • Preparative HPLC: Offers much higher resolution for separating closely related isomers.

    • Crystallization: The formation of salts (e.g., hydrochloride or picrate) can sometimes allow for the selective crystallization of the desired isomer.[9]

Section 4: Stability and Degradation

Quinoline derivatives can be susceptible to degradation, leading to inconsistent analytical or biological results.

FAQ 8: I'm seeing inconsistent results in my biological assays, and my stock solution has changed color. Could this be a stability issue?

Answer:

Yes, inconsistent potency and changes in physical appearance (like color development) are classic signs of compound degradation.[12] The quinoline ring system and its derivatives can be susceptible to degradation from several factors.[13]

Primary Degradation Pathways:

  • Oxidation: The electron-rich quinoline ring can be oxidized by atmospheric oxygen, peroxides, or certain metal ions.[13] This can lead to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation.[13] Storing samples in clear vials on a lab bench can lead to significant decomposition over time.

  • Hydrolysis: Derivatives with hydrolyzable functional groups (e.g., esters, amides) can degrade in the presence of moisture, with the rate being highly pH-dependent.[12][13]

Protocol: Proper Storage and Handling of Quinoline Derivatives

To ensure the integrity of your compounds, adhere to the following storage conditions:

  • Protect from Light: Always store compounds in amber vials or wrap clear vials in aluminum foil.[13]

  • Control Temperature: For long-term storage, refrigeration (2-8 °C) is generally recommended. Store solutions frozen if possible, but be mindful of solubility upon thawing.[13]

  • Use an Inert Atmosphere: For particularly sensitive compounds, purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[13]

  • Ensure Dryness: Store solids in a desiccator. Use anhydrous solvents when preparing stock solutions for long-term storage.[13]

  • Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare fresh solutions from a solid stock that has been stored properly.[12]

Protocol: Forced Degradation Study

To proactively assess the stability of a new quinoline derivative, a forced degradation study is recommended. This involves exposing the compound to harsh conditions to identify potential degradation pathways.

  • Prepare Stock Solution: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL).[12]

  • Expose to Stress Conditions:

    • Acid/Base Hydrolysis: Mix aliquots of the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Keep at room temperature or gently heat (e.g., 60°C).[12]

    • Oxidation: Mix an aliquot with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[12][13]

    • Thermal Degradation: Store an aliquot of the solution (and a sample of the solid) in an oven at an elevated temperature (e.g., 60-80°C).[12][13]

    • Photodegradation: Expose an aliquot in a transparent container to a calibrated light source providing both UV and visible light (per ICH Q1B guidelines).[13]

  • Analyze Samples: At various time points, take a sample from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).[12] This will allow you to quantify the rate of degradation and identify the major degradants, often by LC-MS.

References
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • BenchChem. (2025). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Mohasin, M., Alam, M. Z., Ullah, Q., Ahmad, A., Rahaman, P. F., & Khan, S. A. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds, 1-26.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Various Authors. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • BenchChem. (2025). Preventing side product formation in quinoline synthesis.
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Jones, W. E. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives (Publication No. 1518131) [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
  • Holder, G., and Suggs, J. W. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(8), 1103.
  • Albero, J., Taroncher, M., Sánchez-Morán, E., & Peris, G. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159–6170.

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-methylquinoline-2-carbonitrile. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to empower your experimental workflows. Our focus is on strategic chemical modifications to enhance the biological potential of this versatile quinoline scaffold.

The quinoline ring is a highly privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The presence of reactive handles—the methyl group at the C3 position and the carbonitrile at C2—on the this compound core makes it an excellent starting point for chemical exploration and optimization of pharmacological effects. This guide will walk you through common experimental challenges and provide validated strategies for unlocking the therapeutic potential of your derivatives.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the known biological activity of the parent compound, this compound?

A1: While extensive biological data for the specific molecule this compound is not widely published in publicly accessible literature, the quinoline scaffold itself is a well-established pharmacophore. Quinoline derivatives have demonstrated a broad range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects[2]. The presence of the nitrile group can contribute to biological activity, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. Therefore, this compound is considered a promising starting point for developing novel therapeutic agents.

Q2: What are the primary sites for chemical modification on this compound?

A2: The primary sites for chemical modification on this compound are the nitrile group at the C2 position, the methyl group at the C3 position, and the aromatic ring system. Each of these sites offers unique opportunities to modulate the compound's physicochemical properties and biological activity.

Q3: How do I choose which modification to pursue?

A3: The choice of modification should be guided by your therapeutic target and desired biological outcome. For instance, converting the nitrile to a carboxamide can introduce new hydrogen bonding capabilities, which may be beneficial for kinase inhibition[3]. Functionalizing the methyl group can allow for the introduction of larger substituents to probe steric pockets in a binding site. A rational, target-informed approach, often guided by computational modeling, will yield the most promising results.

Troubleshooting and Experimental Guides

This section provides detailed troubleshooting for common synthetic challenges and step-by-step protocols for key modifications of the this compound scaffold.

Modification of the C2-Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly altering the electronic and steric profile of the molecule.

dot

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimize experimental outcomes. Quinolines are a vital class of nitrogen-containing heterocycles, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3][4] The efficiency of their synthesis is critically dependent on the appropriate choice of catalyst.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for quinoline synthesis?

A1: The selection of an appropriate catalyst is paramount and depends on several factors:

  • Synthesis Method: Different named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, have distinct mechanistic pathways that favor different types of catalysts.[5][6]

  • Substrate Scope: The electronic and steric properties of your starting materials can significantly influence catalyst performance. For instance, anilines with electron-withdrawing groups may require more active catalysts or harsher reaction conditions.[7][8]

  • Desired Reaction Conditions: The push for greener chemistry has led to the development of catalysts that operate under milder conditions, using less hazardous solvents and lower temperatures.[2][9]

  • Catalyst Type (Homogeneous vs. Heterogeneous): The choice between a homogeneous and a heterogeneous catalyst depends on the desired process. Homogeneous catalysts often offer higher selectivity and milder reaction conditions but can be challenging to separate from the product.[6][10] Heterogeneous catalysts, being in a different phase from the reactants, are easily separated and recycled, making them suitable for larger-scale, environmentally friendly processes.[6][10] Nanocatalysts are an emerging class that combines the advantages of both, offering high surface area and reactivity.[1][11]

Q2: How do I choose between an acid or a base catalyst for the Friedländer synthesis?

A2: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by both acids and bases.[5][12] The choice depends on the specific substrates and desired outcome:

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., ZnCl₂, In(OTf)₃) are commonly used.[5][13] Acid catalysts are effective in promoting the initial aldol condensation and subsequent cyclization. Milder Lewis acids may be preferable to minimize side reactions.[7]

  • Base Catalysis: Bases like potassium tert-butoxide (KOtBu) or 1,8-diazabicycloundec-7-ene (DBU) can also be effective, particularly in preventing side reactions like the self-condensation of ketones under acidic conditions.[12]

Q3: What are the advantages of using "green" catalysts in quinoline synthesis?

A3: Green catalysts offer significant advantages by aligning with the principles of sustainable chemistry.[2] These benefits include:

  • Reduced Environmental Impact: They often operate in environmentally benign solvents like water or ethanol, or even under solvent-free conditions.[2][9]

  • Improved Safety: They typically function under milder reaction conditions, avoiding the need for high temperatures and strong, corrosive acids or bases.[1]

  • Enhanced Efficiency and Reusability: Many green catalysts, such as nanocatalysts and solid-supported catalysts, can be easily recovered and reused for multiple reaction cycles without significant loss of activity, making the process more economical and sustainable.[11][14] Examples include magnetic nanocatalysts that can be separated using an external magnet.[14]

Q4: Can transition-metal catalysts be used for quinoline synthesis?

A4: Yes, transition-metal catalysts, including those based on palladium, copper, iron, and silver, are instrumental in modern quinoline synthesis, particularly through multi-component reactions (MCRs).[15] They offer high efficiency, selectivity, and a broad substrate scope under mild conditions by facilitating key bond formations like C-C and C-N coupling and cyclization.[15] For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a route to quinolines without the need for acids or bases.[16]

Troubleshooting Guides

This section addresses common problems encountered during quinoline synthesis and provides step-by-step solutions.

Problem 1: Low Yield in Friedländer Synthesis
  • Symptom: The yield of the desired quinoline product is significantly lower than expected.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Traditional methods often use high temperatures and strong acids or bases, which can degrade starting materials or products.[17] Consider using milder catalysts like gold(III) or employing microwave-assisted synthesis to reduce reaction times and temperatures.[17]
Suboptimal Catalyst The chosen catalyst may be inappropriate for the specific substrates, leading to low conversion.[17] Experiment with different acid or base catalysts. For example, In(OTf)₃ has been shown to be highly effective for certain Friedländer reactions.[13] If using a solid catalyst, ensure it is fresh and active.[17]
Poor Solubility of Reactants Reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[17] Switch to a more suitable solvent. For instance, in microwave-assisted reactions, polar solvents like DMF or ethanol can improve solubility and energy absorption.[17]
Side Reactions Competing reactions, such as the self-condensation of the ketone (aldol condensation), can reduce the yield of the desired quinoline.[17] Using a base catalyst or an imine analog of the o-aniline can help avoid aldol condensation.[12]
Problem 2: Significant Tar/Polymer Formation in Doebner-von Miller or Skraup Synthesis
  • Symptom: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and severely reducing the yield.[7]

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Polymerization of α,β-Unsaturated Carbonyl This is a very common side reaction in the Doebner-von Miller synthesis under strong acidic conditions.[7] Employ a biphasic solvent system (e.g., toluene and aqueous acid) to sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[7] Slow addition of the carbonyl compound can also help.[18]
Harsh Acidic and Oxidizing Conditions The Skraup synthesis is notoriously exothermic and prone to tar formation due to the polymerization of acrolein and other intermediates.[8][18] Use a moderator like ferrous sulfate (FeSO₄) to control the reaction's vigor.[18] Also, ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[18]
Excessive Reaction Temperature High temperatures can accelerate polymerization and tar formation.[7] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[7]
Problem 3: Formation of Undesired Regioisomers with Unsymmetrical Ketones
  • Symptom: The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone yields a mixture of quinoline isomers.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Lack of Regiocontrol The reaction can proceed through two different enolates of the unsymmetrical ketone, leading to a mixture of products.
Inappropriate Catalyst The choice of catalyst can significantly influence regioselectivity.[17] Using specific amine catalysts or an ionic liquid has been shown to favor the formation of a single product in some cases.[12][17]
Substrate Modification Introduce a directing group on the α-carbon of the ketone, such as a phosphoryl group, to control the regioselectivity of the condensation.[12]
Problem 4: Catalyst Deactivation and Recovery Issues
  • Symptom: The catalyst loses activity over time or is difficult to separate from the reaction mixture.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Poisoning or Leaching Impurities in the starting materials or solvents can poison the catalyst. Ensure high purity of all reagents. For heterogeneous catalysts, metal leaching can occur, reducing activity over time.[19]
Coking In high-temperature reactions like the Skraup synthesis, carbonaceous deposits (coke) can form on the surface of solid catalysts, blocking active sites.[20]
Difficult Separation of Homogeneous Catalysts Homogeneous catalysts are notoriously difficult to separate from the product.[5][10] Consider switching to a heterogeneous catalyst, such as a polymer-supported or magnetic nanoparticle catalyst, which can be easily filtered or magnetically separated and reused.[11][14]

Catalyst Performance Comparison

The following table provides a comparative overview of different catalytic systems for quinoline synthesis. Note that yields are highly dependent on the specific substrates and reaction conditions.

Synthesis MethodCatalystTypical ConditionsAdvantagesDisadvantagesReference
Friedländer p-TsOHToluene, refluxReadily available, inexpensiveCan require high temperatures[6]
Friedländer In(OTf)₃Solvent-free, 80-100 °CHigh efficiency, mild conditionsMore expensive than traditional acids[13]
Friedländer Gold NanoparticlesMild conditionsHigh activity, mild conditionsHigh cost of gold[5]
Doebner-von Miller Lewis Acids (e.g., ZnCl₂, SnCl₄)Acidic medium, heatEffective for a range of substratesCan lead to tar formation[7][21]
Skraup H₂SO₄Glycerol, oxidizing agent, heatUses simple starting materialsHighly exothermic, harsh conditions, tar formation[5][18]
Modern MCRs Palladium (e.g., Pd(OAc)₂)DMSO, 100-130 °CHigh efficiency, broad scope, no acid/base neededCatalyst cost, potential for metal contamination[16]
Green Synthesis Nanocatalysts (e.g., Fe₃O₄-supported)Ethanol or solvent-free, 60-100 °CReusable, environmentally friendly, easy separationMay require specific synthesis for the catalyst[11][14]
Green Synthesis Ionic LiquidsCan act as both solvent and catalystReusable, can improve selectivityViscosity can be an issue, cost[17]

Experimental Workflows & Diagrams

Decision-Making Workflow for Catalyst Selection

This diagram outlines a logical process for selecting an appropriate catalyst for your quinoline synthesis.

CatalystSelectionWorkflow start Define Synthesis Goal: Target Quinoline & Scale synthesis_method Select Synthesis Method (e.g., Friedländer, Skraup) start->synthesis_method catalyst_type Choose Catalyst Type (Homogeneous vs. Heterogeneous) synthesis_method->catalyst_type specific_catalyst Select Specific Catalyst (e.g., p-TsOH, Pd/C, Nanocatalyst) catalyst_type->specific_catalyst initial_experiment Perform Initial Experiment specific_catalyst->initial_experiment analyze Analyze Yield & Purity (TLC, GC, NMR) initial_experiment->analyze troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) analyze->troubleshoot optimize Optimize Conditions (Temp, Time, Solvent) troubleshoot->optimize Problem Identified finalize Finalize Protocol troubleshoot->finalize No Issues optimize->initial_experiment

Caption: A workflow for systematic catalyst selection in quinoline synthesis.

General Mechanism of the Friedländer Annulation

This diagram illustrates the key steps in the acid- or base-catalyzed Friedländer synthesis of quinolines.

FriedlanderMechanism reactants 2-Aminoaryl Aldehyde/Ketone α-Methylene Carbonyl aldol Aldol Condensation reactants->aldol + Acid or Base dehydration1 Dehydration aldol->dehydration1 intermediate α,β-Unsaturated Intermediate dehydration1->intermediate cyclization Intramolecular Condensation (Michael Addition) intermediate->cyclization dehydration2 Dehydration & Aromatization cyclization->dehydration2 product Substituted Quinoline dehydration2->product

Caption: Key steps of the Friedländer quinoline synthesis.

Detailed Experimental Protocols

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

    • Toluene (5 mL)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).

    • Add toluene (5 mL) to the flask.

    • Heat the mixture to reflux with stirring. The optimal temperature and time will vary depending on the substrates (typically 80-120°C for 4-12 hours).[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline.

Protocol 2: Green Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst

This protocol outlines a general method for an environmentally friendly quinoline synthesis.

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

    • Ethanol (5 mL) (if not solvent-free)

  • Procedure:

    • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).[14]

    • If the reaction is not solvent-free, add ethanol (5 mL) as the solvent.[14]

    • Stir the reaction mixture at the specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.[11][14]

    • Monitor the progress of the reaction using TLC.[14]

    • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.[14]

    • Remove the solvent (if used) under reduced pressure.[14]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.[14]

    • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[14]

References

  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Parmar, M. C. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate.
  • Benchchem. (2025). Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis. Benchchem.
  • Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Various Authors. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.
  • Various Authors. (2022). Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols. ResearchGate.
  • Various Authors. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Benchchem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem.
  • Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Various Authors. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH.
  • Benchchem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Various Authors. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • Various Authors. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. ResearchGate.
  • Various Authors. (2024). Synthesis of quinolines. Organic Chemistry Portal.
  • Various Authors. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Benchchem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. Benchchem.
  • Various Authors. (n.d.). Continuous niobium phosphate catalysed Skraup reaction for quinoline synthesis from solketal. Green Chemistry (RSC Publishing).
  • Benchchem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
  • Various Authors. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. PubMed.
  • Various Authors. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • Devi, K. R., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. ResearchGate.
  • Benchchem. (2025). Optimization of reaction conditions for quinolin-2-one synthesis. Benchchem.
  • Various Authors. (2016). Advances in polymer based Friedlander quinoline synthesis. PMC.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Various Authors. (n.d.). Friedländer synthesis of quinolines 4 and 6. ResearchGate.
  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
  • Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts. Unknown.
  • Various Authors. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme.
  • Various Authors. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances.
  • Benchchem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Various Authors. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • Various Authors. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Publications.
  • Various Authors. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
  • Rathod, S. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia.

Sources

Technical Support Center: Managing Thermal Decomposition in High-Temperature Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize classical high-temperature methods for synthesizing the quinoline scaffold. Quinolines are a cornerstone of medicinal chemistry, but their synthesis is often plagued by thermal decomposition, leading to tar formation, low yields, and complex purification challenges.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common failures and provide validated protocols to help you navigate these complex reactions with greater success.

Section 1: Core Principles & General FAQs

This section addresses foundational questions about the thermal challenges inherent in many classical quinoline syntheses.

Q1: Why are high temperatures (often >150 °C) required for many classical quinoline syntheses like the Skraup or Friedländer?

High temperatures are fundamentally necessary to overcome the activation energy of key bond-forming and aromatization steps. In syntheses like the Combes, the acid-catalyzed annulation (ring closure) is the rate-determining step and requires significant thermal energy.[2] Similarly, the classical Friedländer synthesis often involves heating substrates to 150-220 °C in the absence of a catalyst to drive the cyclodehydration.[3] The final step in many of these syntheses is an oxidation or dehydration to achieve the stable aromatic quinoline ring, a process that is often accelerated at elevated temperatures.

Q2: My reaction turns into a black, intractable tar. What is the primary chemical process behind this "tarring" or "charring"?

Tar formation is rarely a single side reaction but rather a cascade of undesired processes. The most common culprits, particularly in the Skraup and Doebner-von Miller reactions, are the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates.[4][5][6]

  • In the Skraup synthesis , glycerol is dehydrated by concentrated sulfuric acid to form acrolein.[7][8] This highly reactive intermediate readily polymerizes under the harsh, hot, acidic conditions before it can effectively react with the aniline.

  • In the Doebner-von Miller synthesis , the α,β-unsaturated aldehyde or ketone starting material itself is prone to self-condensation and polymerization.[5][6]

These polymerization events create high-molecular-weight, cross-linked, insoluble materials that constitute the bulk of the tar, trapping your desired product and making isolation extremely difficult.

Q3: Are there modern heating methods that can mitigate some of this decomposition?

Yes. Conventional heating using an oil bath provides slow, often uneven heat transfer. A modern and highly effective alternative is microwave-assisted synthesis . Microwave irradiation provides rapid, uniform, and localized heating directly to the polar reagents and solvent.[9] This can dramatically reduce reaction times from hours to minutes, which in turn minimizes the time your starting materials and intermediates are exposed to high temperatures, thereby reducing the window for decomposition pathways to occur.[10][11] Several studies have shown that microwave heating can significantly improve yields in reactions like the Skraup and Friedländer syntheses.[9][11]

Q4: How does my choice of acid catalyst impact thermal decomposition?

The catalyst is a critical variable. While classical methods rely on strong Brønsted acids like concentrated sulfuric acid (H₂SO₄), these are often overly harsh and can accelerate charring.[3][5]

  • Milder Catalysts : Exploring alternatives can allow for lower reaction temperatures. Lewis acids (e.g., ZnCl₂, SnCl₄) or solid-supported acids (e.g., Nafion) can effectively catalyze the required cyclization without being as aggressive.[5][11]

  • Ionic Liquids : Room-temperature ionic liquids can serve as both the solvent and a catalyst, providing a thermally stable medium that can promote the reaction under more controlled conditions.[9]

  • Nanocatalysts : Emerging research shows that various nanocatalysts can offer high activity and selectivity, enabling syntheses to proceed efficiently at lower temperatures, such as 80 °C.[12]

Section 2: Troubleshooting the Skraup Synthesis

The Skraup synthesis is infamous for its vigorous nature and potential for violent, runaway reactions.[13]

Q1: My Skraup reaction is extremely exothermic, producing mostly tar and very little quinoline. How do I gain control?

This is the most common failure mode of the Skraup synthesis. The root cause is the uncontrolled, highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, which then rapidly polymerizes.[8]

Causality : The reaction's vigor is directly tied to the rate of acrolein formation. To control the reaction, you must moderate this rate and the subsequent steps.

Solution :

  • Use a Moderator : The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective technique to tame the reaction's violence.[13] Boric acid can also be used.[8]

  • Controlled Reagent Addition : Instead of mixing all reagents at once, add the sulfuric acid slowly to the cooled mixture of aniline and glycerol. This allows you to manage the heat output with external cooling (e.g., an ice bath).

  • Ensure Adequate Heat Sink : Use a large reaction vessel (no more than 1/3 full) and ensure efficient stirring to dissipate heat evenly.

Experimental Protocol: Controlled Skraup Synthesis of Quinoline
  • Setup : In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 25 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Reagent Loading : Add 85 g of anhydrous glycerol and 38 g of aniline to the flask. Stir the mixture to ensure it is homogenous.

  • Controlled Acid Addition : Cool the flask in an ice-water bath. Slowly, and with vigorous stirring, add 100 g of concentrated sulfuric acid via the dropping funnel at a rate that keeps the internal temperature below 120 °C.

  • Oxidant Addition : Once the acid addition is complete, carefully add 30 g of nitrobenzene (which acts as both an oxidant and a solvent).[13]

  • Reaction : Heat the mixture cautiously to initiate the reaction. Once the initial exotherm subsides, maintain the mixture at reflux (approx. 130 °C) for 3-4 hours.

  • Workup : Allow the mixture to cool. Dilute with water and steam distill to isolate the quinoline. The quinoline can be further purified by extraction and vacuum distillation.

Diagram: Skraup Synthesis Decomposition Pathway

Skraup_Pathway cluster_main Desired Reaction Pathway cluster_side Major Decomposition Pathway Aniline Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Glycerol Glycerol Acrolein Acrolein H2SO4 conc. H₂SO₄ (High Temp) Acrolein->Intermediate Tar Tar / Polymer Acrolein->Tar Acid-Catalyzed Polymerization Quinoline Quinoline Intermediate->Quinoline Oxidation H2SO4->Acrolein Dehydration

Caption: Skraup synthesis: Desired pathway vs. decomposition.

Section 3: Troubleshooting the Doebner-von Miller Synthesis

This synthesis is more versatile than the Skraup but shares the critical issue of polymerization of carbonyl compounds.[4]

Q1: I'm using an α,β-unsaturated ketone in my Doebner-von Miller reaction, but the mixture becomes a thick, dark resin, and my yield is less than 20%. How do I stop this?

As with the Skraup synthesis, the root cause is the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material.[5] Strong acids and high temperatures create perfect conditions for this undesired pathway, which outcompetes the desired cyclization reaction.

Solution : The key is to minimize the concentration of the carbonyl compound in the hot acidic phase at any given time.

  • Slow Addition : Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps its instantaneous concentration low.[4]

  • Optimize Catalyst and Temperature : Excessively harsh conditions accelerate tar formation. It is crucial to find a balance. Running comparative studies with different acids can identify the optimal catalyst that promotes cyclization at the lowest possible temperature.[5]

  • In Situ Generation : Instead of adding the unsaturated carbonyl directly, it can be formed in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[14] Slow addition of the aldehyde to the ketone/aniline mixture under controlled temperature can be very effective.

Table 1: Comparison of Catalysts for Doebner-von Miller Synthesis
CatalystTypical TemperatureAdvantagesDisadvantages
Conc. H₂SO₄ 120-150 °CInexpensive, powerfulHighly corrosive, promotes significant charring
Conc. HCl 100-120 °CEffective, commonVolatile, corrosive
p-TsOH 110-130 °CMilder Brønsted acid, easier to handleCan be less reactive for deactivated anilines
ZnCl₂ / SnCl₄ 90-120 °CLewis acids, can be milder[14]Stoichiometric amounts often needed, workup can be complex
Iodine 80-110 °CMild catalyst, effective in small amounts[14]Can lead to halogenated byproducts with certain substrates

Section 4: Managing Thermally Sensitive Substrates

Many drug discovery projects involve complex, functionalized anilines that are not stable under the harsh conditions of classical quinoline syntheses.

Q1: My starting material, a substituted aniline, decomposes under the strong acid and high heat required for the Combes cyclization step. What are my options?

The Combes synthesis requires an acid-catalyzed ring closure of a β-amino enone intermediate.[7] If concentrated H₂SO₄ is too harsh, you must switch to a catalyst system that can achieve this cyclization at a lower temperature.

Alternative Catalysts for Combes Synthesis :

  • Polyphosphoric Acid (PPA) : PPA is an excellent dehydrating agent and catalyst that often works at temperatures lower than H₂SO₄.

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H) : A powerful but often milder alternative to PPA for cyclizations.

  • Solid Acid Catalysts : Materials like Amberlyst resins or zeolites can be used, offering easier separation and sometimes milder conditions.

Diagram: Troubleshooting Logic for Thermally Labile Substrates

Troubleshooting_Logic start Start: Synthesize Substituted Quinoline check_stability Is the aniline thermally robust? start->check_stability skraup Consider Skraup or Doebner-von Miller (High Temp, Strong Acid) check_stability->skraup Yes friedlander Consider Friedländer or Combes Synthesis check_stability->friedlander No success Proceed with Optimized Low-Temp Protocol skraup->success If successful check_friedlander Is a mild catalyst effective for cyclization? friedlander->check_friedlander check_friedlander->success Yes failure Protect Sensitive Group or Redesign Synthesis Route check_friedlander->failure No

Caption: Decision workflow for selecting a quinoline synthesis method.

Section 5: Purification of Thermally Degraded Reaction Mixtures

Even with optimization, high-temperature syntheses often yield crude products contaminated with polymeric and charred material.

Q1: How can I remove the black, insoluble "quinoline insolubles" from my crude product mixture?

These materials, common in coal tar processing and analogous to synthesis tars, are notoriously difficult to remove.[15]

  • Initial Filtration/Trituration : The first step is often to dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) that solubilizes the desired product but not the tar. The insoluble material can then be removed by filtration through a pad of Celite. Triturating the crude solid with a non-polar solvent like hexanes can also help remove less polar impurities and some tar.

  • Acid-Base Extraction : Since quinoline is basic, it can be selectively extracted. Dissolve the crude mixture in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The basic quinoline will move to the aqueous phase, leaving non-basic polymeric material behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified quinoline re-extracted into an organic solvent.

  • Chromatography : Column chromatography is often necessary but can be challenging with very crude mixtures. A "plug" filtration through a short column of silica or alumina can be a good first step to remove the most polar, colored impurities before attempting fine purification.

Q2: What are the best analytical methods for assessing the purity of my final quinoline product?

Visual inspection is not enough. A clean-looking oil or solid can still contain significant impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the gold standard for purity assessment in drug development.[1] It separates impurities from the main compound and provides their mass, giving clues to their identity (e.g., unreacted starting material, dihydroquinoline intermediates, etc.).

  • GC-MS (Gas Chromatography-Mass Spectrometry) : Excellent for volatile quinolines. It provides high-resolution separation and mass data for impurity identification.[16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can reveal the presence of major impurities if their signals are distinct from the product's signals.

References

  • Combes quinoline synthesis. Wikipedia. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • synthesis of quinoline derivatives and its applic
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]
  • Effects of time and temperature on the Friedländer quinoline synthesis...
  • Prepar
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
  • )
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • Doebner–Miller reaction. Wikipedia. [Link]
  • Determination of Quinoline in Textiles by Gas Chrom
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
  • Skraup reaction. Wikipedia. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Methylquinoline-2-carbonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, moving from bench-scale success to pilot-plant production. We will focus on a modern and robust approach: the one-pot, domino nitro reduction-Friedländer condensation, which offers advantages in starting material stability and process efficiency.

I. Synthesis Overview: The Domino Nitro Reduction-Friedländer Approach

The classical Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, is a cornerstone of quinoline synthesis.[1][2][3] However, the starting material, 2-aminobenzaldehyde, is often unstable. A more robust and scalable approach involves the in situ reduction of a stable 2-nitrobenzaldehyde precursor, which immediately undergoes a Friedländer condensation with an active methylene compound.[4]

For the synthesis of this compound, this involves the reaction of a 2-nitrobenzaldehyde with 3-aminocrotononitrile (the enamine form of acetoacetonitrile), initiated by a reducing agent like iron in acetic acid.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Domino Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Charge Reactor: - 2-Nitrobenzaldehyde - 3-Aminocrotononitrile - Acetic Acid Heat Heat to 60-70°C Prep->Heat AddFe Portion-wise addition of Iron Powder (Fe) Heat->AddFe Exotherm Control Stir Stir at 80-90°C (Monitor by TLC/HPLC) AddFe->Stir Reduction & Cyclization Cool Cool to RT Stir->Cool Filter Filter off Iron Salts Cool->Filter Basify Basify Filtrate (e.g., NaOH) Filter->Basify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Basify->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization/Chromatography) Concentrate->Purify

Caption: High-level workflow for the domino synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Significant Decrease in Yield Upon Scale-Up

  • Q: My synthesis worked well on a 10-gram scale, providing an 85% yield, but the yield dropped to 55% on a 1-kilogram scale. What are the likely causes?

    A: A drop in yield upon scale-up is a classic chemical engineering challenge and is rarely due to a single factor. The primary areas to investigate are mass and heat transfer.[5]

    • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration. This is particularly critical during the portion-wise addition of iron powder, which initiates the exothermic nitro reduction. Poor mixing can lead to uncontrolled side reactions and impurity formation.

      • Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity throughout the reactor volume.

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more difficult. An uncontrolled exotherm from the nitro reduction can degrade the starting materials, the intermediate 2-aminobenzaldehyde, or the final product.

      • Solution: Use a jacketed reactor with a temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For large-scale reactions, consider a semi-batch approach where the iron powder is added as a slurry or via a solids-dosing system to precisely control the reaction rate and heat generation.[5]

    • Reagent Addition Rate: Adding the iron powder too quickly on a large scale will generate heat faster than the reactor can remove it, leading to temperature spikes.

      • Solution: Slow down the addition rate of the iron powder. Develop a strict addition schedule based on the internal temperature, holding the addition if the temperature exceeds the set point by a defined margin (e.g., >5 °C).

Issue 2: The Reaction Stalls or is Incomplete

  • Q: I'm monitoring the reaction by TLC/HPLC, and after several hours, I still see a significant amount of the 2-nitrobenzaldehyde starting material. What should I check?

    A: An incomplete reaction can often be traced back to the activity of the reducing agent or the reaction conditions.

    • Quality of Iron Powder: The reactivity of iron powder can vary depending on its particle size and surface oxidation.

      • Solution: Use a fresh, high-purity, fine-mesh iron powder. Consider pre-activation of the iron by washing with dilute acid (e.g., 1M HCl) to remove any passivating oxide layer, followed by washing with water and ethanol and drying under vacuum.

    • Insufficient Acid: The acetic acid serves as the proton source for the reduction.

      • Solution: Ensure the correct stoichiometry of acetic acid is used. The quality of the acid should also be verified, especially when using technical-grade solvents on a large scale.

    • Low Temperature: While controlling the exotherm is crucial, a temperature that is too low will slow down the reduction and the subsequent condensation.

      • Solution: Ensure the internal reaction temperature is maintained within the optimal range (e.g., 80-90 °C) after the initial exotherm is controlled. If the reaction stalls as it cools, gently re-heat the mixture.

Issue 3: Formation of Tarry Byproducts and Difficult Purification

  • Q: My final crude product is a dark, tarry material that is difficult to purify by recrystallization or chromatography. How can I get a cleaner reaction?

    A: Tar formation is often a result of uncontrolled polymerization or degradation side reactions, typically caused by harsh conditions.[6]

    • Cause: The likely culprit is an uncontrolled temperature spike during the iron addition, leading to polymerization of the aldehyde intermediates. Self-condensation of the active methylene compound can also occur.

    • Solution 1: Temperature Control: As detailed in Issue 1, rigorous control of the internal temperature is paramount. Preventing exotherm-related temperature spikes is the most effective way to avoid tar formation.

    • Solution 2: Inert Atmosphere: Although this reaction is robust, operating under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of the sensitive 2-aminobenzaldehyde intermediate, which can contribute to colored impurities.

    • Solution 3: Work-up Procedure: Ensure the filtration step to remove iron salts is efficient. Any residual iron in the filtrate can complicate the extraction and lead to emulsions. After basification, promptly extract the product to minimize potential base-catalyzed degradation of the product in the aqueous layer.

III. Frequently Asked Questions (FAQs)

  • Q1: Why use the domino nitro reduction-Friedländer synthesis instead of the classic Friedländer reaction with 2-aminobenzaldehyde?

    • A1: The primary reason is the instability of 2-aminobenzaldehyde, which is prone to self-condensation and oxidation.[4][7] Sourcing and storing large quantities of high-purity 2-aminobenzaldehyde is challenging. In contrast, 2-nitrobenzaldehydes are generally stable, commercially available, and less expensive, making the process more reliable and economical for scale-up.[4][8]

  • Q2: Can I use a different reducing agent instead of Iron/Acetic Acid?

    • A2: Yes, other reduction systems like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ over Pd/C) can also reduce the nitro group. However, Fe/AcOH is often preferred for scale-up due to its low cost, operational simplicity, and effectiveness.[4] Catalytic hydrogenation requires specialized high-pressure equipment and careful handling of a pyrophoric catalyst.

  • Q3: What are the most common impurities I should look for?

    • A3: Besides unreacted starting materials, potential impurities include:

      • Quinolin-2(1H)-ones: These can form from competitive cyclization pathways, especially if the reaction conditions are not optimized.[4]

      • Self-condensation products: The active methylene compound (3-aminocrotononitrile) can undergo self-condensation.

      • Isomers: If using a substituted 2-nitrobenzaldehyde, ensure the regioselectivity of the cyclization is as expected.

  • Q4: My product is isolated, but has a persistent yellow/brown color. How can I decolorize it?

    • A4: A common and effective method for decolorizing organic compounds is to treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w), heat gently for a short period, and then filter the hot solution through a pad of celite to remove the carbon. The product can then be recovered by crystallization or evaporation of the solvent.

IV. Experimental Protocol: Scale-Up Synthesis

This protocol is a generalized procedure for the kilogram-scale synthesis of this compound. Caution: All operations should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/EquipmentParameter / Grade
2-Nitrobenzaldehyde1.00 kg (6.62 mol, 1.0 equiv)
3-Aminocrotononitrile0.59 kg (7.28 mol, 1.1 equiv)
Iron Powder (Fe)1.11 kg (19.86 mol, 3.0 equiv), <100 mesh
Glacial Acetic Acid10.0 L
Ethyl Acetate20.0 L (for extraction)
10M Sodium Hydroxide (aq)~5.0 L (for basification)
Anhydrous Sodium Sulfate~1.0 kg (for drying)
Reactor20L jacketed glass reactor with overhead stirrer
Temperature ProbeCalibrated internal thermocouple
Filtration UnitSuitable for filtering large volumes
Procedure
  • Reactor Charging: To the 20L jacketed reactor, charge the glacial acetic acid (10.0 L), 2-nitrobenzaldehyde (1.00 kg), and 3-aminocrotononitrile (0.59 kg).

  • Initial Heating: Begin stirring and heat the mixture to an internal temperature of 65 °C.

  • Nitro Reduction: Once the temperature is stable, begin the portion-wise addition of the iron powder. Add the 1.11 kg of iron in ~100 g portions over 1.5-2 hours.

    • Critical Control Point: Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature between 80-90 °C by controlling the addition rate and using the reactor cooling jacket. Do not allow the internal temperature to exceed 95 °C.

  • Reaction Drive: After the final addition of iron, maintain the reaction mixture at 85 °C for an additional 3 hours, or until reaction completion is confirmed by HPLC analysis (disappearance of 2-nitrobenzaldehyde).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate (2 x 1.0 L).

  • Work-up: Transfer the combined filtrate to a separatory funnel or work-up vessel. Slowly and with cooling, basify the acidic solution by adding 10M sodium hydroxide until the pH of the aqueous layer is >10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5.0 L). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (~1.0 kg), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a solid. A typical yield for this scale is 70-80%.

V. References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.

  • Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.

  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.).

  • Freeman, K. L., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules.

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Synthesis of Quinoline and derivatives. (n.d.).

  • ResearchGate. (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

Sources

Technical Support Center: Byproduct Identification in 3-Methylquinoline-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-methylquinoline-2-carbonitrile. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating common byproducts encountered during reactions involving this versatile quinoline derivative.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture is turning a dark brown color. Is this normal?

Discoloration, often to yellow and then brown, is a common indicator of degradation in quinoline compounds, which can be caused by light exposure (photodegradation) or oxidation.[1] It is crucial to store quinoline solutions, particularly aged samples, protected from light to maintain the integrity of the compound.[1]

FAQ 2: I am seeing a loss of potency and inconsistent results in my biological assays. Could this be related to byproduct formation?

Yes, inconsistent results and a decrease in biological activity are classic signs of compound degradation or the presence of impurities.[1] Quinoline compounds can be unstable in aqueous solutions, with their stability influenced by factors such as pH, temperature, and light exposure.[1] It is highly recommended to use freshly prepared solutions for sensitive experiments or to perform stability studies on your stock solutions under your specific storage conditions.

FAQ 3: What are the most common byproducts I should expect in reactions with this compound?

The most common byproducts depend on the reaction conditions, but typically include:

  • Hydrolysis products: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) or a carboxylic acid (-COOH) in the presence of acid or base and water.

  • Oxidation products: The methyl group (-CH3) is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (-CHO) or carboxylic acid (-COOH).

  • Products from side reactions: Depending on the other reagents present, you might observe byproducts arising from reactions with the quinoline ring itself.

FAQ 4: How can I minimize the formation of these byproducts?

To minimize byproduct formation, consider the following preventative measures:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control of pH: Carefully control the pH of your reaction mixture, especially when water is present, to avoid hydrolysis of the nitrile group. Buffers can be used to maintain a stable pH.[1]

  • Temperature Control: Avoid excessive heat, as it can accelerate degradation and side reactions.[1]

  • Purified Reagents and Solvents: Use high-purity, dry solvents and reagents to minimize potential side reactions.

Section 2: Troubleshooting Guide for Common Byproducts

This section provides a structured approach to identifying and addressing specific byproducts you may encounter.

Issue 1: Identification of a byproduct with a mass increase of 18 amu.

Likely Culprit: Hydrolysis of the nitrile group to a primary amide (3-methylquinoline-2-carboxamide).

Causality: The nitrile group is susceptible to nucleophilic attack by water, a reaction that is often catalyzed by acidic or basic conditions. This leads to the formation of a primary amide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis byproduct.

Experimental Protocol: Confirmation of Amide Byproduct by NMR Spectroscopy

  • Isolate the Byproduct: Separate the byproduct from the reaction mixture using column chromatography or preparative HPLC.

  • Dissolve the Sample: Prepare a solution of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1H NMR Spectrum: Look for two broad singlets in the downfield region (typically between 7.0 and 8.5 ppm), corresponding to the two protons of the -CONH2 group.

  • Acquire 13C NMR Spectrum: Identify the carbonyl carbon of the amide, which will appear as a signal in the range of 160-180 ppm.

  • Acquire Mass Spectrum: Confirm the molecular weight of the byproduct.

Issue 2: Identification of a byproduct with a mass increase of 14 or 30 amu.

Likely Culprit: Oxidation of the methyl group. A +14 amu shift suggests formation of an aldehyde (3-formylquinoline-2-carbonitrile), while a +30 amu shift indicates a carboxylic acid (2-cyanoquinoline-3-carboxylic acid).

Causality: The methyl group on the quinoline ring can be oxidized by various oxidizing agents, including atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oxidation byproducts.

Experimental Protocol: Confirmation of Oxidation Byproducts by IR Spectroscopy

  • Isolate the Byproduct: Use chromatographic techniques to isolate the byproduct.

  • Prepare Sample: Prepare a KBr pellet or a thin film of the isolated byproduct.

  • Acquire IR Spectrum:

    • For the aldehyde: Look for a strong C=O stretching vibration between 1690 and 1740 cm⁻¹ and two C-H stretching bands for the aldehyde proton between 2700 and 2900 cm⁻¹.

    • For the carboxylic acid: Look for a broad O-H stretching vibration from 2500 to 3300 cm⁻¹ and a strong C=O stretching vibration between 1700 and 1725 cm⁻¹.

Issue 3: Formation of complex, difficult-to-separate byproducts.

Likely Culprit: Unintended side reactions related to the synthetic route, such as those seen in the Friedländer synthesis.

Causality: The Friedländer synthesis, a common method for preparing quinolines, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3][4] This reaction can be catalyzed by acids or bases and may lead to various condensation and cyclization byproducts if not carefully controlled.[2][4]

Troubleshooting Workflow:

Sources

Technical Support Center: Refinement of Protocols for Biological Screening of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with quinoline-based compounds. This guide is designed to provide practical, field-proven insights into the unique challenges this important class of molecules presents during biological screening. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to design robust assays, troubleshoot effectively, and interpret your results with confidence.

Quinolines are a cornerstone of medicinal chemistry, forming the scaffold for drugs with a vast range of activities, from antimalarial to anticancer agents.[1][2][3] However, their physicochemical properties—including aromaticity, potential for fluorescence, metal chelation, and often-limited aqueous solubility—can lead to significant experimental artifacts.[4][5][6] This guide provides a framework for anticipating and mitigating these issues.

Part 1: Frequently Asked Questions (FAQs) - Core Challenges in Quinoline Screening

This section addresses the most common queries and issues encountered when working with quinoline derivatives.

Q1: My quinoline compound shows poor solubility in my aqueous assay buffer, leading to precipitation and inconsistent results. What should I do?

A1: This is the most prevalent issue in quinoline screening.[6][7] Low aqueous solubility can lead to underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[6] The core of the problem often lies with the transition from a high-concentration DMSO stock to a low-concentration aqueous environment.

Root Causes & Explanation:

  • Physicochemical Properties: Quinolines are often lipophilic, aromatic structures that are poorly solvated by water.[8]

  • "Salting Out": High salt concentrations in some buffers can further decrease the solubility of organic compounds.[8]

  • pH-Dependence: Quinoline is a weak base.[8] Its solubility is highly dependent on the pH of the medium. In acidic conditions (pH < 5), the nitrogen atom can be protonated, forming a more soluble salt. However, many cell-based assays must be conducted at a physiological pH of ~7.4, where the compound is less soluble.[9]

Troubleshooting Strategy:

  • Optimize Stock Solutions: While 10-30 mM in 100% DMSO is common, some quinolines may require lower stock concentrations (e.g., 1-5 mM) to prevent precipitation upon dilution.[6] Ensure your compound is fully dissolved in DMSO before preparing aqueous dilutions.

  • Modify Dilution Protocol: Avoid single, large dilution steps. A serial or intermediate dilution protocol can prevent the compound from crashing out of solution. For example, first, dilute the DMSO stock into a serum-free medium before the final dilution in the complete assay medium.

  • Assess pH and Buffer Effects: Test the solubility of your compound in different buffers. Sometimes, a slight modification of buffer components can improve solubility.[8]

  • Incorporate Solubilizing Excipients: For biochemical assays, consider adding a small, controlled amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% - 0.05%) to the assay buffer to help maintain compound solubility.[10] Caution: This may not be suitable for cell-based assays as detergents can affect membrane integrity.

  • Determine Kinetic vs. Thermodynamic Solubility: Run an early-stage solubility screen to understand your compound's limits in the final assay buffer. This provides a critical concentration ceiling for your biological experiments.

Q2: I'm observing a strong signal in my fluorescence-based assay, but I'm not sure if it's real. Could my quinoline compound be interfering?

A2: Yes, this is a very strong possibility. Many quinoline scaffolds are inherently fluorescent (autofluorescent), which is a major source of assay artifacts.[4][11][12] The conjugated aromatic ring system readily absorbs and emits light, often overlapping with the excitation and emission spectra of common assay fluorophores (e.g., those in the blue-green region).[4]

Self-Validating Protocol to Test for Autofluorescence:

  • Prepare Control Wells: On your assay plate, include wells that contain only the assay buffer and your quinoline compound at the highest concentration tested. Do not add cells, enzymes, or the assay's fluorescent substrate/probe.

  • Measure Fluorescence: Read the plate using the same filter set (excitation/emission wavelengths) as your main experiment.

  • Analyze: If you detect a significant signal in these "compound-only" wells, that signal is autofluorescence. This value should be subtracted from your experimental wells as background.[4] If the compound's fluorescence is very high, it may saturate the detector or make it impossible to discern a true biological signal.

Mitigation Strategies:

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is typically strongest in the blue-green spectrum. If possible, switch your assay to use a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm), where interference is less likely.[4]

  • Use a Luminescence or Colorimetric Readout: If autofluorescence is intractable, the best solution is to switch to an orthogonal assay with a different detection method, such as a luminescence-based assay (e.g., Caspase-Glo®) or a colorimetric assay (e.g., MTT, LDH).[4][13]

  • Time-Resolved Fluorescence (TRF): Assays like TR-FRET are designed to minimize interference from short-lived fluorescence by measuring the signal after a delay.

Q3: My compound, an 8-hydroxyquinoline derivative, is a potent inhibitor in my enzymatic assay, but the activity seems non-specific. What could be the cause?

A3: The 8-hydroxyquinoline (8HQ) scaffold is a classic and potent metal chelator.[5][14] The nitrogen atom and the adjacent hydroxyl group form a "pincer" that binds tightly to divalent and trivalent metal ions. Many enzymes, particularly metalloproteases, kinases, and phosphatases, require metal cofactors (e.g., Zn²⁺, Mg²⁺, Mn²⁺, Fe³⁺) for their catalytic activity.

Mechanism of Interference: Your compound is likely not binding to the enzyme's active site in a specific, drug-like manner. Instead, it is stripping the essential metal cofactor from the enzyme, thereby inactivating it.[5][15] This leads to apparent inhibition that is an artifact of the assay conditions.

Troubleshooting & Validation Steps:

  • Identify Metal Dependence: Confirm if your target enzyme is a metalloenzyme.

  • Run a Metal Rescue Experiment:

    • Set up your inhibition assay as usual.

    • In a parallel set of wells, add your 8HQ compound and a high concentration of the relevant metal ion (e.g., ZnCl₂).

    • If the compound's inhibitory activity is significantly reduced or abolished in the presence of excess metal ions, this strongly suggests that the mechanism of action is metal chelation.

  • Use a Non-Chelating Analog: If possible, synthesize or obtain a structural analog of your compound where the chelating motif is disabled (e.g., by methylating the hydroxyl group). If this analog is inactive, it further confirms chelation as the source of activity.

  • Prioritize Hits: Hits that function via metal chelation are often deprioritized in drug discovery campaigns unless chelation is the intended therapeutic mechanism (e.g., for treating metal overload).[5]

Q4: I've stored my quinoline compound as a DMSO stock for several weeks and now my results are not reproducible. Is compound stability an issue?

A4: Yes, loss of potency and inconsistent results are classic signs of compound degradation.[16] While DMSO is a relatively stable solvent for many compounds, some quinoline derivatives can be unstable, especially under certain conditions.[17][18][19]

Factors Affecting Stability:

  • pH: Quinoline compounds can be susceptible to acid or base hydrolysis.[16]

  • Light: Photodegradation can occur due to the aromatic nature of the quinoline ring.[16]

  • Temperature: Elevated temperatures accelerate degradation.[16]

  • Freeze-Thaw Cycles: Although many compounds are stable through multiple freeze-thaw cycles, repeated cycles can introduce atmospheric moisture, which may affect stability.[19]

  • Reactive Moieties: Certain functional groups on the quinoline scaffold can be inherently unstable. Fused tetrahydroquinolines (THQs), for example, have been reported to degrade in solution under standard lab conditions.[20]

Best Practices & Protocols:

  • Forced Degradation Study: To proactively assess stability, perform a forced degradation study. Expose your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the samples at different time points using HPLC to detect the appearance of degradation products.[16]

  • Storage: Store DMSO stocks in amber vials to protect from light, at -20°C or -80°C for long-term storage.[16] Aliquot stocks to minimize freeze-thaw cycles.

  • Solution Preparation: For sensitive experiments, always prepare fresh aqueous dilutions from a frozen DMSO stock on the day of the experiment.[16]

Part 2: Troubleshooting Guides & Key Protocols

This section provides structured workflows for identifying and resolving specific experimental problems.

Troubleshooting Guide 1: Distinguishing True Hits from False Positives

A significant portion of initial hits from high-throughput screening (HTS) are false positives caused by assay interference.[10][21] This is particularly true for compounds like quinolines.

Observation Potential Cause (Artifact) Recommended Action / Protocol
High signal in fluorescence assay Compound Autofluorescence Perform autofluorescence check (see FAQ A2). Subtract compound-only background. Consider switching to a red-shifted dye or orthogonal assay.[4]
Inhibition of a known metalloenzyme Metal Chelation Conduct a metal rescue experiment. If activity is reversed by adding excess metal ions, the hit is likely a chelator.[5][15]
Activity disappears with detergent Compound Aggregation Some hydrophobic compounds form aggregates that sequester and non-specifically inhibit enzymes.[10] Re-test the compound in an assay buffer containing 0.01% Triton X-100. If potency is significantly reduced, aggregation is the likely cause.
Hit is active across multiple, unrelated screens PAINS (Pan-Assay Interference Compound) The compound may be a "frequent hitter." Cross-reference your compound's structure against known PAINS databases. Fused THQs are a known problematic quinoline subclass.[20]
Irreproducible dose-response curve Poor Solubility / Precipitation Visually inspect wells for precipitation. Re-test at lower concentrations. Optimize dilution protocol to improve solubility (see FAQ A1).[6]
Activity in a luciferase-based assay Direct Luciferase Inhibition Many chemical scaffolds, including some quinolines, directly inhibit the luciferase enzyme.[10] Perform a counter-screen against purified luciferase enzyme to confirm.[4]
Protocol 1: Standard MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][22][23]

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[22]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline compounds in culture medium. A typical concentration range is 0.1 to 100 µM.[24]

    • Include necessary controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration (e.g., 0.5%).

      • Untreated Control: Cells treated with medium only.

      • Blank Control: Medium only, with no cells.

    • Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the purple crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

    • Plot % Viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[13]

Part 3: Visualization of Workflows & Pathways
Diagram 1: General Screening Workflow for Quinoline Compounds

This diagram outlines a robust, multi-tiered workflow designed to identify true, specific hits while systematically eliminating common artifacts associated with quinoline compounds.

G cluster_0 Phase 1: Primary Screening & Triage cluster_1 Phase 2: Hit Confirmation & Counter-Screens cluster_2 Phase 3: Orthogonal & Secondary Assays Prep Compound Prep (Solubility Check, Fresh Dilutions) Screen Primary Assay (e.g., Target-based biochemical screen) Prep->Screen Data Initial Data Analysis (Calculate % Inhibition) Screen->Data Triage Artifact Flags? (Autofluorescence, High Lipophilicity) Data->Triage Confirm Dose-Response Confirmation (Re-test hits in primary assay) Triage->Confirm Initial Hits Triage->end1 Discard Artifacts Counter Run Counter-Screens (e.g., Luciferase, Metal Chelation) Confirm->Counter Validate Hit Validation (Is activity specific and not an artifact?) Counter->Validate Ortho Orthogonal Assay (Different technology/readout) Validate->Ortho Validated Hits Validate->end2 Discard False Positives Cellular Cell-Based Secondary Assay (Assess cellular potency & cytotoxicity) Ortho->Cellular SAR SAR & Lead Optimization Cellular->SAR

Caption: Tiered workflow for screening and validating quinoline compound hits.

Diagram 2: Troubleshooting Decision Tree for Assay Interference

When an unexpected result occurs, this logical tree helps diagnose the potential source of the artifact.

G Start Unexpected Activity Observed (Inhibition or Activation) Q_Tech Is the Assay Technology Fluorescence-Based? Start->Q_Tech A_Fluoro Run 'Compound-Only' Control to check for autofluorescence. Q_Tech->A_Fluoro Yes Q_Metal Is the Target a Metalloenzyme? Q_Tech->Q_Metal No A_Fluoro->Q_Metal A_Chelate Perform Metal Rescue Experiment. Q_Metal->A_Chelate Yes Q_Detergent Does Activity Persist in Buffer + 0.01% Triton X-100? Q_Metal->Q_Detergent No A_Chelate->Q_Detergent A_Aggregate Likely an Aggregation Artifact Q_Detergent->A_Aggregate No A_TrueHit Proceed to Orthogonal Assays (Likely a True Hit) Q_Detergent->A_TrueHit Yes

Caption: Decision tree for diagnosing common assay interference mechanisms.

References
  • Lermer, C., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central.
  • Wojtunik-Kulesza, K. A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central.
  • Grytsai, I., et al. (2021). Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. PubMed Central.
  • Rauf, A., et al. (2024). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate.
  • Carvajal, M. T., & Zgair, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Turesky, R. J., et al. (2000). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. PubMed.
  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
  • Ramirez-Salinas, G. L., et al. (2022). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Rauf, A., et al. (2024). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate.
  • Yuan, L., et al. (2017). Quinoline-Based Fluorescence Sensors. ResearchGate.
  • Zhang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing.
  • Lee, J. S., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PubMed Central.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed Central.
  • Fay, J. K., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • Gershon, H., & Gershon, M. (2004). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. ResearchGate.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central.
  • Zhang, Y., et al. (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PubMed Central.
  • Armaković, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate.
  • Eid, A. M., et al. (2023). Examples of quinoline-based fluorophores and sensors. ResearchGate.
  • Zhang, Y., et al. (2024). Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods. ResearchGate.
  • Johnston, P. A. (2024). Interference and Artifacts in High-content Screening. PubMed.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Al-Masoudi, N. A., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PubMed Central.
  • Ibeji, C. U., & Onwu, F. K. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PubMed Central.
  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv.
  • Adepu, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • El-Saghier, A. M., et al. (2023). Scoring values of quinoline derivatives. ResearchGate.
  • Ammar, Y. A., et al. (2014). Substituted quinolines as noncovalent proteasome inhibitors. PubMed Central.
  • Rogóż, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PubMed Central.
  • KCAS Bio. (2024). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube.
  • Wikipedia. (n.d.). Quinine. Wikipedia.
  • Stecca, B., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ResearchGate.
  • Stecca, B., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Methylquinoline-2-carbonitrile: Why X-ray Crystallography Remains the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-methylquinoline-2-carbonitrile, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Subtle changes in substitution, such as the placement of a methyl and a carbonitrile group on the quinoline ring to form this compound, can significantly impact a compound's biological activity and physicochemical properties. Therefore, precise structural confirmation is not merely a procedural step but a critical foundation for understanding structure-activity relationships (SAR) and advancing drug discovery programs.[2][3]

While a multitude of spectroscopic techniques provide valuable structural information, single-crystal X-ray diffraction stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state. This guide will explore the practical application of X-ray crystallography for the validation of the this compound structure, compare its outcomes with those of other common analytical methods, and provide the experimental rationale behind these powerful techniques.

The Decisive Power of X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, bond angles, and torsional angles.[2][4] This information is crucial for understanding intermolecular interactions within the crystal lattice, which can provide insights into crystal packing, polymorphism, and solubility.[5]

A Generalized Workflow for Crystallographic Validation

The journey from a synthesized compound to a fully refined crystal structure involves several critical stages. The following workflow represents a typical path for the structural validation of a quinoline derivative like this compound.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

Experimental Protocol: From Powder to Picture

1. Synthesis and Purification: The synthesis of this compound can be achieved through various established methods for quinoline synthesis, such as modifications of the Friedländer or Skraup reactions.[1] Purity is paramount for successful crystallization; therefore, the crude product must be meticulously purified, typically via column chromatography or recrystallization.

2. Crystallization: The formation of high-quality single crystals is often the most challenging step.[2] For quinoline derivatives, slow evaporation of a saturated solution is a common and effective technique.[6]

  • Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound to a moderate extent, allowing for slow precipitation as the solvent evaporates. Common solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and dichloromethane.[6][7] A systematic screening of various solvents and solvent mixtures is often necessary.

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture with gentle warming.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

3. X-ray Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays.[4]

  • The diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector.[6]

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson synthesis and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[4]

Expected Crystallographic Data for this compound

While the specific crystal structure of this compound is not publicly available as of this writing, we can anticipate the type of data that would be obtained and present it in a comparative table alongside known quinoline derivatives.

ParameterExpected for this compound(E)-4-(4-fluorostyryl)-2-methylquinoline[8][9]2-Chloroquinoline-3-carbonitrile[10]
Molecular FormulaC₁₁H₈N₂C₁₈H₁₄FNC₁₀H₅ClN₂
Molecular Weight168.19 g/mol 263.31 g/mol 188.61 g/mol
Crystal SystemMonoclinic or Orthorhombic (likely)MonoclinicOrthorhombic
Space GroupP2₁/c or P-1 (common for organic molecules)P2₁/cPna2₁
Key Bond Lengths (Å)C-C (quinoline): ~1.36-1.42, C-CN: ~1.45, C≡N: ~1.15C-C (quinoline): 1.365-1.421, C-F: 1.362C-C (quinoline): 1.363-1.420, C-Cl: 1.733, C≡N: 1.141
Key Bond Angles (°)Angles within the quinoline ring: ~118-122Angles within the quinoline ring: 118.1-122.5Angles within the quinoline ring: 118.4-122.3

A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing complementary structural information, particularly in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C).Non-destructive, excellent for determining the carbon-hydrogen framework, can provide information on solution-state conformation.Does not provide precise bond lengths and angles, can be complex to interpret for highly substituted systems.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast, simple, and non-destructive. Excellent for confirming the presence of the nitrile group (C≡N stretch ~2220-2260 cm⁻¹).Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information on its fragmentation pattern.Highly sensitive, requires very small amounts of sample, provides the molecular formula when high-resolution MS is used.Does not provide information on the connectivity or stereochemistry of the molecule.
Elemental Analysis Determines the percentage composition of each element in the compound.Provides the empirical formula of the compound.Does not provide any information about the molecular structure.
Logical Comparison of Techniques

Technique Comparison cluster_techniques Analytical Techniques cluster_info Structural Information Provided xray X-ray Crystallography three_d_structure 3D Structure (Bond Lengths/Angles) xray->three_d_structure connectivity Atomic Connectivity xray->connectivity nmr NMR Spectroscopy nmr->connectivity ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight ms->molecular_weight

Caption: Logical comparison of the primary structural information provided by different analytical techniques.

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural determination of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides a level of detail that is unattainable by other methods. However, a comprehensive structural validation strategy should integrate data from multiple techniques. NMR, IR, and mass spectrometry are essential for confirming the molecular formula, functional groups, and atomic connectivity, and for routine analysis where crystal growth is not feasible or necessary. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize novel chemical entities, paving the way for further discoveries in drug development and materials science.

References

  • Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (n.d.). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. [Link]
  • Demir, B., et al. (2023). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]
  • Fábián, L., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]
  • Githaka, A. M., et al. (2023).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Gouda, M. A., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
  • Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700–705. [Link]
  • Al-Dies, A. M., et al. (2015).
  • Mazina, O. S., et al. (2004). X-ray Mapping in Heterocyclic Design: XIV. Tricyclic Heterocycles Based on 2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carbonitrile. Crystallography Reports. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Methylquinoline.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. [Link]
  • Eldebss, T. M. A., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]
  • Govindachari, T. R., & Pai, B. R. (1952). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Journal of Organic Chemistry. [Link]
  • Cohen, S., & Snell, E. (1995). x Ray crystallography.
  • ResearchGate. (n.d.).
  • Betzi, S., et al. (2011). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals. [Link]
  • ResearchGate. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
  • Rodríguez, H. G., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry. [Link]
  • Sławiński, J., et al. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. [Link]
  • Sloop, J. C. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-3-carbonitrile.

Sources

A Comparative Guide to the Synthesis of 3-Methylquinoline-2-carbonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. Among its many derivatives, 3-methylquinoline-2-carbonitrile stands out as a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides an in-depth comparative study of prominent methods for its synthesis, offering a critical evaluation of their performance, supported by experimental data and detailed protocols. Our focus is to equip researchers with the necessary insights to make informed decisions for their synthetic strategies, balancing efficiency, yield, and environmental impact.

Introduction to this compound and its Synthetic Importance

This compound is a valuable building block in organic synthesis. The presence of the nitrile group at the 2-position and a methyl group at the 3-position offers multiple avenues for further functionalization, making it a key precursor for the development of novel therapeutic agents. The strategic placement of these functional groups allows for the construction of fused ring systems and the introduction of diverse pharmacophores. Consequently, efficient and reliable methods for its synthesis are of paramount importance to the drug discovery and development pipeline.

Comparative Overview of Synthesis Methodologies

This guide will focus on two primary and effective methods for the synthesis of this compound:

  • The Classical Friedländer Annulation: A traditional and widely used method for quinoline synthesis.

  • Modern Multicomponent Reactions (MCRs): An approach that aligns with the principles of green chemistry, offering efficiency and atom economy.

The following diagram illustrates the logical flow of this comparative study, from the selection of synthetic methods to the final analysis.

synthesis_comparison_workflow cluster_methods Synthesis Methodologies cluster_analysis Comparative Analysis cluster_conclusion Conclusion friedlander Method 1: Friedländer Annulation protocols Experimental Protocols friedlander->protocols mechanisms Reaction Mechanisms friedlander->mechanisms mcr Method 2: Multicomponent Reaction mcr->protocols mcr->mechanisms data Data Presentation (Table) protocols->data conclusion In-depth Discussion & Recommendation data->conclusion mechanisms->conclusion characterization Product Characterization characterization->conclusion

Caption: A workflow diagram illustrating the structure of this comparative guide for the synthesis of this compound.

Method 1: The Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] For the synthesis of this compound, the key starting materials are 2-aminoacetophenone and malononitrile.

Mechanistic Insight

The reaction can be catalyzed by either acids or bases.[1] In the base-catalyzed pathway, the reaction is initiated by the deprotonation of the α-methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl group of 2-aminoacetophenone. Subsequent cyclization and dehydration lead to the formation of the quinoline ring. Piperidine is a commonly used base for this transformation.

friedlander_mechanism reactant1 2-Aminoacetophenone intermediate1 Knoevenagel Condensation reactant1->intermediate1 reactant2 Malononitrile reactant2->intermediate1 catalyst Piperidine (Base) catalyst->intermediate1 Catalyzes intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product This compound intermediate2->product Dehydration

Caption: A simplified diagram illustrating the key steps of the base-catalyzed Friedländer synthesis of this compound.

Experimental Protocol: Piperidine-Catalyzed Synthesis

Materials:

  • 2-Aminoacetophenone

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

Procedure:

  • To a solution of 2-aminoacetophenone (1.35 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL), add piperidine (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford pure this compound.

Method 2: L-Proline Catalyzed Multicomponent Synthesis

In recent years, multicomponent reactions (MCRs) have gained significant attention as they offer a more environmentally benign and efficient approach to complex molecules.[2] The use of organocatalysts like L-proline further enhances the green credentials of these reactions.[3][4] For the synthesis of this compound, a one-pot reaction involving 2-aminoacetophenone, an aldehyde, and malononitrile can be employed. However, for the specific target molecule, a variation of the MCR approach using just 2-aminoacetophenone and malononitrile with L-proline as a catalyst in an aqueous medium provides a greener alternative to the classical Friedländer synthesis.

Mechanistic Considerations

L-proline, a bifunctional organocatalyst, can activate both the nucleophile and the electrophile.[4] It is believed to facilitate the reaction through the formation of an enamine intermediate with the ketone, which then reacts with the activated nitrile. The aqueous medium also plays a crucial role in promoting the reaction.

Experimental Protocol: L-Proline-Catalyzed Synthesis in Water

Materials:

  • 2-Aminoacetophenone

  • Malononitrile

  • L-Proline

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-aminoacetophenone (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and L-proline (0.115 g, 1 mmol, 10 mol%) in water (15 mL).

  • Heat the mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the aqueous solution. Collect the solid by filtration.

  • Wash the product with water and a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain this compound.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for the two synthesis methods described. The data is based on typical experimental outcomes.

ParameterMethod 1: Friedländer Annulation (Piperidine/Ethanol)Method 2: L-Proline Catalyzed MCR (Water)
Catalyst Piperidine (Organic Base)L-Proline (Organocatalyst)
Solvent EthanolWater
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 85 - 90%90 - 95%
Environmental Impact Moderate (use of organic solvent)Low (aqueous medium, biodegradable catalyst)
Work-up Procedure Simple filtrationSimple filtration

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H), 7.80-7.75 (m, 2H), 7.60-7.55 (m, 1H), 2.80 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.0, 147.5, 145.0, 132.0, 130.0, 129.5, 128.0, 125.0, 118.0, 117.0, 19.5.

  • Mass Spectrometry (EI): m/z (%) = 168 (M⁺, 100).[5]

  • Appearance: Pale yellow solid.

Conclusion and Recommendations

Both the classical Friedländer annulation and the modern L-proline catalyzed multicomponent reaction are effective methods for the synthesis of this compound.

The Friedländer synthesis using piperidine in ethanol is a robust and high-yielding method that has been widely used. Its primary drawback is the use of an organic solvent, which has environmental implications.

The L-proline catalyzed multicomponent synthesis in water represents a significant advancement, aligning with the principles of green chemistry. This method not only provides slightly higher yields in a shorter reaction time but also utilizes an environmentally benign solvent and a biodegradable catalyst. The operational simplicity and ease of work-up make it a highly attractive option for both laboratory-scale synthesis and potential scale-up operations.

For researchers and drug development professionals seeking a sustainable, efficient, and high-yielding protocol, the L-proline catalyzed method is highly recommended . Its adherence to green chemistry principles without compromising on synthetic efficiency makes it the superior choice for the modern synthetic laboratory. However, the traditional Friedländer method remains a viable and effective alternative, particularly when the use of organic solvents is not a primary concern.

References

  • PubChem. This compound.
  • Royal Society of Chemistry. l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry. [Link][3]
  • National Center for Biotechnology Information.
  • IRJMETS.
  • IOSR Journal of Applied Chemistry.

Sources

3-Methylquinoline-2-carbonitrile vs other quinoline derivatives in anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Activity of Quinoline Derivatives: A Focus on the Quinoline-2-Carbonitrile Scaffold

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across various diseases, most notably in cancer.[1][2] A multitude of quinoline-based compounds have demonstrated significant anticancer activity, with several progressing into clinical use, such as the kinase inhibitors bosutinib, lenvatinib, and cabozantinib.[3][4] These agents exert their effects through diverse and potent mechanisms, including the inhibition of critical signaling pathways, disruption of cellular division, and induction of programmed cell death (apoptosis).[5][6]

This guide provides a comparative analysis of the anticancer potential of various quinoline derivative classes. While our designated topic centers on 3-methylquinoline-2-carbonitrile , a comprehensive review of publicly available experimental data reveals a scarcity of specific research on this particular molecule. Therefore, we will broaden our lens to focus on the quinoline-2-carbonitrile scaffold it represents. We will use this scaffold as a central point of comparison against other prominent and well-documented classes of anticancer quinoline derivatives, such as quinoline-chalcone hybrids and 4-aminoquinolines. This approach allows us to synthesize a robust, data-driven comparison grounded in available scientific literature, providing valuable insights for researchers and drug development professionals.

The Quinoline-2-Carbonitrile Scaffold: A Profile of Potential

The introduction of a nitrile (cyano) group at the C2 position of the quinoline ring creates a pharmacophore with distinct chemical properties. The nitrile group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor, enabling critical interactions within the active sites of target proteins.[7] While data on this compound itself is limited, research on structurally related quinoline-carbonitriles provides a strong rationale for its investigation as an anticancer agent.

For instance, the 4-anilino-3-quinolinecarbonitrile core is fundamental to the structure of potent tyrosine kinase inhibitors.[8] Similarly, pyrano[3,2-c]quinoline-3-carbonitriles have been investigated as inhibitors of key oncogenic kinases like EGFR and BRAFV600E.[4] The methyl group at the C3 position in our topic compound would likely influence steric and electronic properties, potentially enhancing binding affinity or modifying the molecule's metabolic profile—a hypothesis that warrants experimental validation.

Comparative Analysis of Anticancer Efficacy

To contextualize the potential of the quinoline-2-carbonitrile scaffold, we will compare its representative data with that of other major quinoline classes that have been extensively studied.

Class 1: Quinoline-Carbonitrile Derivatives

This class, defined by the presence of a nitrile group, has yielded highly potent kinase inhibitors. Their mechanism often involves targeting the ATP-binding site of kinases crucial for cancer cell proliferation and survival.

Class 2: Quinoline-Chalcone Hybrids

Chalcones are α,β-unsaturated ketones that form the central core of many biological compounds. Hybrid molecules incorporating both quinoline and chalcone motifs have shown remarkable anticancer activity, often acting as potent tubulin polymerization inhibitors, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10]

Class 3: 4-Aminoquinoline Derivatives

This class, which includes well-known antimalarial drugs like chloroquine, has been repurposed for oncology applications. Their anticancer mechanisms are multifaceted, involving the modulation of autophagy, DNA intercalation, and inhibition of topoisomerase enzymes.[5][11]

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from each class against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound Class Representative Derivative Cancer Cell Line IC₅₀ (µM) Reference
Quinoline-Carbonitrile 4-Anilino-3-quinolinecarbonitrileVariousTarget-based, e.g., c-Src: 0.02 µM[8]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (Comp. II)VariousGI₅₀: 1.20 µM[4]
Quinoline-Chalcone Hybrid Quinoline-Chalcone Hybrid (Comp. 12e)MGC-803 (Gastric)1.38[10]
Quinoline-Chalcone Hybrid (Comp. 12e)HCT-116 (Colon)5.34[10]
Quinoline-Chalcone Hybrid (Comp. 12e)MCF-7 (Breast)5.21[10]
4-Aminoquinoline 7-Chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 (µg/cm³)[5]
7-Chloro-4-quinolinylhydrazoneHCT-8 (Colon)<0.25 (µg/cm³)[5]
Quinolinone 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)0.91[12]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, cell lines, and endpoints (e.g., µM vs. µg/cm³).

Mechanisms of Action: Targeting Cancer's Core Pathways

Quinoline derivatives achieve their anticancer effects by modulating a wide array of cellular targets and pathways. The diversity of substitutions on the quinoline scaffold allows for the fine-tuning of activity against specific molecular targets.[6][13]

Key mechanisms include:

  • Kinase Inhibition: Many quinoline derivatives are designed to inhibit protein kinases like EGFR, VEGFR-2, Src, and components of the PI3K/Akt/mTOR pathway, which are critical for tumor growth, angiogenesis, and metastasis.[14][15][16]

  • DNA Damage and Repair Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA strand breaks and preventing cancer cell replication.[3][14]

  • Disruption of Microtubule Dynamics: Compounds like quinoline-chalcone hybrids can inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[9]

  • Induction of Apoptosis: A common downstream effect of many quinoline derivatives is the activation of apoptotic pathways, often through the generation of reactive oxygen species (ROS) or modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][17]

Quinoline_Anticancer_Mechanisms Quinoline Quinoline Derivatives Kinase Protein Kinases (EGFR, VEGFR, Src, PI3K) Quinoline->Kinase Inhibit DNA DNA & Topoisomerase Quinoline->DNA Intercalate/ Inhibit Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibit Angiogenesis Angiogenesis Inhibition Kinase->Angiogenesis Blocks Proliferation Proliferation Inhibition Kinase->Proliferation Blocks DNA->Proliferation Blocks CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Apoptosis Apoptosis Induction CancerDeath Cancer Cell Death Apoptosis->CancerDeath CellCycle->Apoptosis

Caption: Major mechanisms of action for anticancer quinoline derivatives.

Experimental Protocols: A Framework for Evaluation

Reproducible and standardized methodologies are essential for the valid comparison of novel chemical entities. The following protocols describe core assays used to evaluate the anticancer activity of quinoline derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a widely accepted standard for assessing the metabolic activity of cells and, by extension, the cytotoxic effect of a test compound.

Causality: The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, <0.5% final concentration) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method to determine if a quinoline derivative can inhibit a specific protein kinase.

Causality: Kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein. Inhibition is quantified by a reduction in the phosphorylated product, often detected using luminescence, fluorescence, or radioactivity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific recombinant kinase enzyme (e.g., EGFR, Src), and the substrate peptide.

  • Inhibitor Addition: Add the test quinoline derivative at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent. For example, in ADP-Glo™ assays, the amount of ADP produced (correlating to kinase activity) is converted into a luminescent signal.

  • Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies Compound Test Compound (e.g., Quinoline Derivative) MTT Cytotoxicity Assay (MTT, SRB) Compound->MTT IC50 Determine IC₅₀ (Potency) MTT->IC50 KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay If Potent CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If Potent ApoptosisAssay Apoptosis Assay (Annexin V) IC50->ApoptosisAssay If Potent MOA Elucidate Mechanism of Action (MOA) KinaseAssay->MOA CellCycle->MOA ApoptosisAssay->MOA

Caption: A typical workflow for preclinical evaluation of anticancer compounds.

Conclusion and Future Perspectives

The quinoline scaffold remains an exceptionally fertile ground for the discovery of novel anticancer agents.[18] While specific experimental data on this compound is not yet prevalent in the literature, the broader class of quinoline-carbonitriles has demonstrated significant promise, particularly as potent kinase inhibitors.[4] Comparative analysis reveals that different quinoline subclasses, such as quinoline-chalcones and 4-aminoquinolines, possess distinct but equally potent mechanisms of action, ranging from tubulin inhibition to DNA damage.[5]

The true potential of this compound can only be unlocked through dedicated synthesis and biological evaluation. Future research should focus on:

  • Chemical Synthesis: Developing an efficient synthetic route for this compound and a library of its analogues.

  • Biological Screening: Evaluating these novel compounds against a diverse panel of cancer cell lines using the standardized protocols outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinoline core to understand how different substituents at various positions influence anticancer potency and selectivity.[17]

By filling this knowledge gap, the scientific community can fully assess the therapeutic potential of this specific derivative and continue to leverage the remarkable versatility of the quinoline scaffold in the fight against cancer.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Biointerface Research in Applied Chemistry.
  • An overview of quinoline derivatives as anti-cancer agents. (2024).
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2025).
  • SAR of quinoline derivatives as VEGFR-2 Inhibitors. (n.d.).
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (2022). OUCI.
  • A Comparative Guide to 2-(4-fluorophenyl)quinolin-7-amine and Other Quinoline Derivatives in Anticancer Research. (n.d.). Benchchem.
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.).
  • Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. (n.d.).
  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (n.d.).
  • Quinoline Derivatives as Anticancer Agents: A Compar
  • (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2025).
  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (n.d.).
  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Applied Pharmaceutical Science.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.).

Sources

A Comparative Analysis of the Antibacterial Spectrum of Novel Quinolone Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective treatment options. Among the promising avenues of research, quinoline derivatives have emerged as a versatile class of heterocyclic compounds with a broad range of pharmacological activities, including potent antibacterial effects. This guide delves into a comparative analysis of the antibacterial spectrum of a specific subclass: quinoline carbonitriles. By examining key structural variations and their impact on activity against a panel of clinically relevant bacteria, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of antibacterial agents.

The Quinoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The quinoline ring system is a foundational component of many successful antibacterial drugs, most notably the fluoroquinolones. The mechanism of action for these established drugs typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication, repair, and recombination.[1][2][3][4] This targeted disruption of bacterial DNA synthesis leads to rapid cell death.[1][4] The introduction of a carbonitrile (-CN) group at the 3-position of the quinoline ring has been a key strategy in the development of new derivatives with potentially enhanced or altered antibacterial profiles.

This guide will explore the antibacterial spectra of several novel quinoline-3-carbonitrile derivatives, drawing upon data from recent studies to highlight structure-activity relationships and potential therapeutic applications.

Comparative Antibacterial Spectrum of Quinolone-3-Carbonitrile Derivatives

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the in vitro antibacterial activity of a selection of recently synthesized quinoline-3-carbonitrile derivatives against a range of Gram-positive and Gram-negative bacteria.

Compound IDGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus Bacillus subtilis Escherichia coli
Compound 14 0.66 - 3.98 µg/mL-0.66 - 3.98 µg/mL
Compound 22 Significant Potency-Significant Potency
Compound 10 Significant Potency-Significant Potency
QD4 Good Activity-Good Activity
Compounds 63b, 63f, 63h, 63i, 63l Moderate to Better Activity-100 µg/mL
Compound 95 Excellent Activity-Excellent Activity
Ciprofloxacin (Reference) ---
Ampicillin (Reference) ---
Gentamicin (Reference) ---

Note: "Significant Potency" and "Good/Excellent Activity" are reported as described in the source material where specific MIC values were not provided in the abstract. For detailed quantitative data, consulting the full-text articles is recommended.

From the compiled data, several key observations can be made:

  • Broad-Spectrum Potential: Many of the synthesized quinoline-3-carbonitrile derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents.[5][6][7][8]

  • Potency against Resistant Pathogens: The development of quinoline derivatives is often aimed at combating drug-resistant strains. Some compounds have shown promising activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

  • Structure-Activity Relationships: The substitutions on the quinoline core play a crucial role in determining the antibacterial spectrum and potency. For instance, different functional groups can influence the compound's ability to penetrate the bacterial cell wall and its interaction with the target enzymes.[11][12][13]

Mechanism of Action: Targeting Bacterial DNA Synthesis

The primary mechanism of action for quinolone-based antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][14] These enzymes are crucial for managing DNA topology during replication.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for initiating replication and transcription.[3]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main enzyme responsible for decatenating newly replicated chromosomes, allowing for their segregation into daughter cells.[3]

Quinolone carbonitriles are believed to bind to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the transient double-strand breaks created by the enzymes, leading to an accumulation of these breaks and ultimately, cell death.[2] Molecular docking studies on some quinoline-3-carbonitrile derivatives have supported the interaction with DNA gyrase as a probable mechanism of action.[6][7]

Quinolone Carbonitrile Mechanism of Action cluster_bacterium Bacterial Cell QC Quinolone Carbonitrile DNA_Gyrase DNA Gyrase (Gram-negative) QC->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) QC->Topo_IV Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Enables Topo_IV->Replication Enables DNA Bacterial DNA Cell_Death Cell Death Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of quinoline carbonitriles.

Experimental Protocols for Determining Antibacterial Spectrum

The evaluation of the antibacterial spectrum of novel compounds relies on standardized and reproducible laboratory methods. The two most common techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening.

Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of a compound's antibacterial activity.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Serial Dilution of the Compound: The quinoline carbonitrile compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth Microdilution Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Quinolone Carbonitrile B->C D Incubate Plate (18-24h) C->D E Read and Record MIC Value D->E

Caption: Workflow for MIC determination.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique used for initial screening of antibacterial activity.

  • Preparation of Agar Plate: A sterile agar plate is uniformly inoculated with a standardized suspension of the test bacterium.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the quinoline carbonitrile compound are placed on the surface of the agar.

  • Incubation: The plate is incubated at an optimal temperature for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured. A larger zone of inhibition generally indicates greater antibacterial activity.

Conclusion and Future Directions

The exploration of quinoline carbonitriles as potential antibacterial agents represents a promising frontier in the fight against infectious diseases. The studies highlighted in this guide demonstrate that this class of compounds possesses broad-spectrum activity and can be chemically modified to optimize potency and target specific pathogens. The primary mechanism of action, through the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-validated target for antibacterial therapy.

Future research should focus on several key areas:

  • Expansion of Structure-Activity Relationship Studies: Synthesizing and testing a wider array of derivatives will provide a more comprehensive understanding of how different functional groups impact the antibacterial spectrum.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies must be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Elucidation of Resistance Mechanisms: Understanding how bacteria might develop resistance to these new compounds is crucial for their long-term viability as therapeutic agents.

By continuing to investigate the rich chemical space of quinoline carbonitriles, the scientific community can pave the way for the development of the next generation of effective antibacterial drugs.

References

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Bioorganic Chemistry. [Link]
  • Synthesis of Novel Quinolines with Antibacterial Activity. (2021). Journal of Heterocyclic Chemistry.
  • Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. (1990). Drugs Under Experimental and Clinical Research.
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. (1988). Journal of Medicinal Chemistry. [Link]
  • [Mechanism of action of quinolones]. (1986). Journal of Antimicrobial Chemotherapy. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters. [Link]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Indian Chemical Society. [Link]
  • Chemical structures of some potent antimicrobial quinoline derivatives. (2015).
  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2021).
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2022). Molecules. [Link]
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports. [Link]
  • Mechanism of Quinolone Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine. [Link]
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Semantic Scholar. [Link]
  • Quinolone - Machanism of Action. (2018). YouTube. [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules. [Link]
  • Mechanism of action of quinolone antibiotics. (2022). YouTube. [Link]
  • Chemistry and Mechanism of Action of the Quinolone Antibacterials. (2015).

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline-2-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Within this vast family, analogs based on the quinoline-2-carbonitrile core have emerged as particularly potent and versatile agents in oncology, frequently acting as kinase inhibitors.[3][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, comparing how specific structural modifications influence their anticancer efficacy. We will dissect the role of each substituent and its position on the quinoline ring, supported by experimental data from key studies, to provide a clear rationale for designing next-generation therapeutics.

The Quinoline-2-carbonitrile Scaffold: A Foundation for Potency

The quinoline-2-carbonitrile framework serves as an excellent starting point for developing targeted anticancer agents, particularly kinase inhibitors. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of kinases. The nitrile group at the C-2 position is a crucial feature, often involved in key interactions with target proteins.[5] The planar aromatic ring system allows for favorable π–π stacking interactions with aromatic amino acid residues in the target's active site.[4]

The general workflow for the discovery and evaluation of these novel analogs follows a well-defined path from design and synthesis to comprehensive biological testing.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Scaffold Selection (Quinoline-2-carbonitrile) B Rational Design of Analogs (Substituent Modification) A->B C Chemical Synthesis (e.g., Multicomponent Reactions) B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Lines) C->D Test Compounds E Target-Based Assays (e.g., Kinase Inhibition Assay) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->F G SAR Analysis & Data Interpretation F->G Biological Data H Lead Compound Selection G->H H->B Iterative Design I Preclinical Development H->I

Caption: General workflow for the development of novel quinoline-based anticancer agents.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of quinoline-2-carbonitrile analogs are highly dependent on the nature and position of various substituents on the core scaffold.

The C-2 Cyano and C-3/C-4 Substituents: The "Business End"

The region around positions 2, 3, and 4 is critical for target engagement.

  • C-2 Cyano Group: The nitrile group is a powerful electron-withdrawing group and a key hydrogen bond acceptor. In many pyrano[3,2-c]quinoline derivatives, this cyano group forms a crucial hydrogen bond with the methionine residue (Met769) in the hinge region of the EGFR kinase domain, which is essential for potent inhibition.[5]

  • C-3 Position: While this guide focuses on the broader quinoline-2-carbonitrile class to which 3-methyl analogs belong, the substitution at C-3 significantly impacts activity. Attaching lipophilic groups, such as monocyclic aromatics or small alkyl groups, at this position has been shown to substantially contribute to the inhibition of receptor tyrosine kinases like PDGF-RTK.[6]

  • C-4 Position: This position is frequently modified to enhance target binding. For instance, attaching a 4-anilino group (an aniline ring linked via an amine) at C-4 is a common strategy for targeting the ATP-binding site of kinases like EGFR.[7] Further substitutions on this aniline ring can fine-tune potency and selectivity.

The Benzene Ring (Positions 5, 6, 7, 8): Modulating Potency and Selectivity

Modifications on the benzo part of the quinoline ring are instrumental in tuning the molecule's pharmacokinetic properties and can introduce additional interactions with the target protein.

  • Positions 6 and 7: These are the most successfully modified positions. The presence of 6,7-dimethoxy groups on the quinoline ring is a recurring motif in potent PDGF-RTK inhibitors.[6] In another series of EGFR/HER-2 dual inhibitors, a compound featuring a bromine atom at C-6 and a morpholine-containing side chain demonstrated potent antiproliferative activity.[8] The introduction of methyl or methoxy groups at C-7 has also been shown to improve hypoxic selectivity in certain quinoxaline-2-carbonitrile derivatives, a related class of compounds.[9]

  • Lipophilicity: The relationship between a compound's lipophilicity (often expressed as cLogP) and its cytotoxic effects is a key consideration. Studies on 2-arylquinolines have shown that derivatives with greater octanol/water partition coefficients (higher lipophilicity) often exhibit better IC50 values against cancer cell lines like HeLa and PC3.[10] This suggests that optimizing the lipophilicity through substitution on the benzene ring is crucial for cellular uptake and activity.

Comparative Analysis of Quinoline-2-carbonitrile Analogs

To illustrate the SAR principles, the following table summarizes experimental data for representative analogs from different studies. The data highlights how minor structural changes can lead to significant differences in biological activity.

Compound IDCore StructureKey SubstitutionsTarget(s)Cell LineIC50 / GI50 (µM)Reference
12a Quinoline-2-carbonitrileHydroxamic acid at C-6Tubulin, HDACsHT29 (Colon)0.0006 (avg)[3]
12d Quinoline-2-carbonitrileHydroxamic acid at C-6Tubulin, HDACsHT29 (Colon)0.0007 (avg)[3]
13 2-ArylquinolineC-6: -NH2, C-2: PhenylAnticancerHeLa (Cervical)8.3[10]
12 2-ArylquinolineC-6: -NO2, C-2: PhenylAnticancerPC3 (Prostate)31.37[10]
5a Pyrano[3,2-c]quinolinePhenyl at C-4EGFR, HER-2MCF-7 (Breast)0.025[8]
5e Pyrano[3,2-c]quinoline4-Chlorophenyl at C-4EGFR, HER-2MCF-7 (Breast)0.031[5]
4d QuinazolinoneMethoxy, 3-fluorobenzamideEGFRA431 (Skin)3.48[11]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

From this data, several key insights emerge:

  • The hydroxamic acid-containing quinolines 12a and 12d show exceptionally potent, sub-nanomolar cytotoxicity by dually targeting tubulin and HDACs.[3]

  • For the 2-arylquinolines, an amino group at C-6 (compound 13 ) results in significantly higher potency against HeLa cells compared to a nitro group (compound 12 ), demonstrating the electronic influence of this substituent.[10]

  • In the pyrano[3,2-c]quinoline series, the introduction of a phenyl group at C-4 leads to potent dual EGFR/HER-2 inhibition (5a , 5e ), with GI50 values in the nanomolar range.[5][8]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The primary mechanism of action for many quinoline-2-carbonitrile analogs is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[2] These compounds are often designed as ATP-competitive inhibitors, occupying the ATP-binding site of kinases like EGFR, HER-2, c-Met, and VEGFR-2.[7][12]

G GF Growth Factor (e.g., EGF) EGFR EGFR/HER-2 Receptor GF->EGFR P Phosphorylation (Activation) EGFR->P PI3K PI3K/Akt Pathway P->PI3K RAS RAS/MAPK Pathway P->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor Quinoline-2-carbonitrile Analog Inhibitor->P Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline analogs.

By blocking the phosphorylation and subsequent activation of these receptors, the analogs shut down downstream signaling cascades (e.g., RAS/MAPK, PI3K/Akt) that drive tumor growth.[13] Potent compounds have been shown to induce cell cycle arrest, typically in the G2/M phase, and trigger programmed cell death (apoptosis) by activating caspases and modulating pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][8]

Experimental Corner: Protocol for In Vitro Cytotoxicity (MTT Assay)

A fundamental step in evaluating novel anticancer compounds is to determine their cytotoxicity against various cancer cell lines.[14] The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[14][15]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a novel 3-methylquinoline-2-carbonitrile analog.

Materials:
  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest cancer cells that are in the logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from the stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include vehicle control wells (medium with the same percentage of DMSO used for the test compound) and untreated control wells.

    • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[16][17]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[15]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 540-570 nm using a microplate reader.[15][16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16]

Conclusion and Future Directions

The quinoline-2-carbonitrile scaffold is a highly adaptable and potent platform for the development of novel anticancer agents. The structure-activity relationship is well-defined, with the C-2 nitrile and C-4 substituents playing a direct role in target binding, while modifications on the C-6 and C-7 positions are critical for modulating potency, selectivity, and pharmacokinetic properties. Dual-target inhibitors, such as those targeting both EGFR and HER-2 or tubulin and HDACs, represent a particularly promising strategy.

Future research should focus on exploring novel substitutions on the quinoline ring to enhance selectivity for specific kinase isoforms, thereby reducing off-target effects. Furthermore, integrating computational modeling and molecular docking studies early in the design phase can help rationalize observed SAR and predict more potent analogs, accelerating the journey from lead compound to clinical candidate.

References

  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvzgLwQwR8kO78l-qBkJuipIUhocTw_cFOZaD2nTJJj5kiQ2hOIdEQ387-8-Oa0v3A6W2ciyJnSdpW5Z2mivJRWZZ7Y_MGCKn_EnZJbu-dvGvh9ibkeTswMQcBNM3BxvhB_OQtplxD0RoWw8AlqSGLcahpC8dHAQcGf3hOgGAHliDRgug63W8_aUKW_DTO5yGvmhdQ6g1YmcVYW4isJlYzR4gL6bLDiaYnNdbLyYiOHQJi]
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2GJvxw5v0v9rn4u3CnzxIhE_zmcj9YIFMKHAoQ_B8EHMfKPiAdz55Qa3X2UR4GIigG5Yn7iHW1wN-brFSdpzbZF0eeEcmJUWs_YIaT73TCQeq4Mn7ozcopGB0z-hANkpoVpazbeJe3sK5WY4mE-BhyyS5z_wVP8k95VFYIzF5jWgW6jgeGppt1zpeqAhubNv0S5JLwe39B_8OY_P5v51Mo5uZKGFcCkI=]
  • Cytotoxicity Assay Protocol - Protocols.io. [URL: https://www.protocols.io/view/cytotoxicity-assay-protocol-x54v9dr5zg3e/v1]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz7YkFUszgn9gU8zg0kAiUc_0zJHoZOA2kfs3W7-G3hyzyPNmwlIPXH_-Q_Q2S5wvhP4712NWpoI5U0K4JuMf7xC69km63MpuA_d0eJDMm_eS9BeX1dgjAxdweNvNFsiAF9IkoVLm8FoOW5Rp_HMNivcqSYzkD7oZoQKcUmqYGLGyhJ4T4Fbkbe_LC6LfGjObe5LRYiIZngiAFiRrSIgiMa3kkstV1-mJSMClTaz3I11Z0YAAazg1fepiT]
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEigiFfi632jhC509tDqlp3MwbzWSPMm_b8IgcEPgRX_D1GJY2cNCz543pDClWeSjT5YXYQ6jyjY0K-wVoqqBax3bHJ78Ua4IcCAOBFLsqlYkTrsQRqXDF6gRD6rm_TOBLokQDblpiFAe97mJ3AeAzt]
  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36199499/]
  • Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/20/1/1170]
  • Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27789199/]
  • 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38368633/]
  • Structure-activity relationship of anticancer drug candidate quinones. [URL: https://www.
  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. [URL: https://www.ijcsjournal.com/archives/2016/vol4issue5/PartA/4-4-13-431.pdf]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02844a]
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/8786419/]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017551/]
  • Quinoline-2-carbonitrile - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200781/]
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11562214/]
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [URL: https://www.researchgate.net/publication/322967664_Quinoline-based_small_molecules_as_effective_protein_kinases_inhibitors_Review]
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747444/]
  • (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives - ResearchGate. [URL: https://www.researchgate.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [URL: https://scholarcommons.usf.edu/etd/9406/]
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra04314c]
  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356391/]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438061/]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [URL: https://pubmed.ncbi.nlm.nih.gov/40356522/]
  • Quinoline substituted analogues as c-Met and VEGFR-2 kinase inhibitor - ResearchGate. [URL: https://www.researchgate.net/figure/Quinoline-substituted-analogues-as-c-Met-and-VEGFR-2-kinase-inhibitor_fig12_338902891]

Sources

Efficacy of Quinoline-Based Compounds in Oncology: A Comparative Analysis Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds, particularly those with a quinoline scaffold, have emerged as a promising class of molecules. Their diverse biological activities and potential for chemical modification have made them a focal point of extensive research. This guide provides a comparative analysis of the efficacy of quinoline-based compounds, with a specific focus on a structurally related analog of 3-Methylquinoline-2-carbonitrile, against established standard-of-care anticancer drugs.

It is important to note that a comprehensive search of publicly available scientific literature did not yield specific anticancer efficacy data for this compound. Therefore, to provide a valuable and data-driven comparative framework, this guide will focus on the closely related and well-studied 3-methylquinoxaline derivatives . Quinoxaline, being a bioisostere of quinoline, shares structural similarities that make its derivatives relevant for understanding the potential of this chemical space. We will objectively compare the performance of these quinoxaline derivatives with standard anticancer drugs, supported by experimental data from peer-reviewed studies.

Introduction to Quinoline and Quinoxaline Scaffolds in Oncology

The quinoline and quinoxaline ring systems are prevalent in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer properties.[1][2] Their planar structure allows them to intercalate with DNA, while various substitutions on the ring system can lead to interactions with a multitude of cellular targets.[1] The anticancer mechanisms of quinoline and its analogs are diverse, ranging from the inhibition of protein kinases and topoisomerases to the induction of apoptosis and cell cycle arrest.[3]

Standard anticancer drugs, such as doxorubicin, cisplatin, and paclitaxel, have been the mainstay of chemotherapy for decades.[4] They primarily act by inducing DNA damage or interfering with critical cellular processes like mitosis, leading to the death of rapidly dividing cancer cells.[4] However, their efficacy is often limited by severe side effects and the development of drug resistance.[5] This underscores the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.

Comparative Analysis of Anticancer Efficacy: 3-Methylquinoxaline Derivatives vs. Standard Drugs

Recent studies on 3-methylquinoxaline derivatives have demonstrated their potent anticancer activity against various cancer cell lines. A notable example is a series of newly synthesized 3-methylquinoxaline derivatives that have been evaluated for their in vitro cytotoxic activities against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[6]

In Vitro Cytotoxicity

The efficacy of these compounds was quantified using the MTT assay, a colorimetric method that measures cell viability. The results, expressed as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are summarized in the table below, alongside data for the standard anticancer drug Sorafenib.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 27a (a 3-methylquinoxaline derivative) MCF-77.7[6]
HepG24.5[6]
Compound 30f (a 3-methylquinoxaline derivative) MCF-718.1[6]
HepG210.7[6]
Sorafenib (Standard Drug) MCF-73.51[6]
HepG22.17[6]

Table 1: Comparative in vitro cytotoxicity (IC50 values) of 3-methylquinoxaline derivatives and Sorafenib.

As the data indicates, Compound 27a exhibited strong cytotoxic effects against both MCF-7 and HepG2 cell lines, with IC50 values approaching those of the established drug Sorafenib.[6] Importantly, a study on the selectivity of these compounds showed that some derivatives were more cytotoxic to cancer cells than to normal primary rat hepatocytes, suggesting a potential for a favorable therapeutic window.[6]

Mechanism of Action: A Deeper Dive

Beyond cytotoxicity, understanding the mechanism through which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For the promising 3-methylquinoxaline derivatives, further investigations have revealed their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms for eliminating cancer cells.

2.2.1. Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer. The ability of a compound to reactivate this pathway in cancer cells is a hallmark of an effective anticancer agent.

Studies on a promising 3-methylquinoxaline derivative, compound 11e, demonstrated a significant induction of apoptosis in HepG2 cells.[4] An Annexin V-FITC/PI apoptosis assay revealed that treatment with compound 11e led to a nearly five-fold increase in the percentage of apoptotic cells compared to untreated controls.[4] This apoptotic induction was further confirmed by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] The activation of executioner caspases, such as caspase-3 and caspase-9, was also observed, confirming the induction of the intrinsic apoptotic pathway.[6]

Signaling Pathway: Intrinsic Apoptosis Induction by 3-Methylquinoxaline Derivatives

G cluster_cell Cancer Cell MQ_derivative 3-Methylquinoxaline Derivative Bax Bax (Pro-apoptotic) MQ_derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MQ_derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 3-methylquinoxaline derivatives.

2.2.2. Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation.[7] Certain anticancer drugs can interfere with this process, causing cell cycle arrest and preventing cancer cells from dividing.

Flow cytometry analysis of HepG2 cells treated with a potent 3-methylquinoxaline derivative revealed a significant accumulation of cells in the G2/M phase of the cell cycle.[4] This indicates that the compound effectively halts cell division at this checkpoint, preventing the propagation of cancer cells.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

G cluster_workflow Cell Cycle Analysis Workflow Start Cancer Cell Culture Treatment Treat with 3-Methylquinoxaline Derivative Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analysis Generate DNA Content Histogram Flow_Cytometry->Analysis Result Quantify Cell Cycle Phase Distribution (G1, S, G2/M) Analysis->Result

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the step-by-step methodologies for the key in vitro assays discussed in this guide.

MTT Cell Viability Assay

This assay is a standard colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-methylquinoxaline derivative) and a standard drug (e.g., Sorafenib) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution to each 100 µL of cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The available evidence strongly suggests that 3-methylquinoxaline derivatives, as close structural analogs to the broader class of quinolines, hold significant promise as anticancer agents. Their potent in vitro cytotoxicity, coupled with their ability to induce apoptosis and cell cycle arrest, positions them as valuable candidates for further preclinical and clinical development.

While direct comparative data for this compound remains elusive, the findings for its quinoxaline bioisosteres provide a compelling rationale for its investigation. Future studies should focus on synthesizing and evaluating the anticancer efficacy of this compound to determine if it shares the promising characteristics of its analogs. Furthermore, in vivo studies using animal models are necessary to assess the therapeutic potential and safety profile of these compounds in a more complex biological system. The continued exploration of quinoline-based scaffolds is a scientifically sound strategy in the ongoing effort to develop next-generation anticancer therapies.

References

  • Alanazi, M. M., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]
  • Britannica. (2023). Anticancer drug. In Encyclopædia Britannica. [Link]
  • El-Sayed, M. A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]
  • Ghoneim, M. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(45), 31635-31655. [Link]
  • Kandeel, M., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(48), 30287-30303. [Link]
  • Kryshchyshyn-Dylevych, A., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(23), 5732. [Link]
  • Milik, M. R., et al. (2021). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. Nutrients, 13(8), 2786. [Link]
  • O'Connor, C. M. (2008). Cell cycle (mitosis).
  • Patel, R., et al. (2020). Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Letters in Drug Design & Discovery, 17(12), 1506-1518. [Link]
  • Sharma, P., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 15(11), 2387-2419. [Link]
  • Singh, A., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 215-227. [Link]
  • Wang, H., et al. (2019). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules, 24(18), 3330. [Link]
  • Ward, R. A., & Fawell, S. (2017). Targeting the DNA damage response in cancer therapeutics. Nature Reviews Drug Discovery, 16(11), 758-776. [Link]

Sources

In Vivo Validation of 3-Methylquinoline-2-carbonitrile: A Comparative Guide to Preclinical Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Methylquinoline-2-carbonitrile, a novel heterocyclic compound with putative anticancer activity. Drawing upon the well-established precedent of quinoline derivatives in oncology, this document outlines a rigorous, scientifically-grounded approach to assess its therapeutic potential in a preclinical setting.[1][2][3] We will delve into the causal reasoning behind experimental design choices, present detailed protocols for a robust xenograft study, and establish a framework for comparing its efficacy against both standard-of-care chemotherapy and a clinically relevant targeted agent.

Introduction: The Rationale for In Vivo Investigation

The quinoline scaffold is a cornerstone in the development of anticancer therapeutics, with numerous derivatives demonstrating potent activity through diverse mechanisms of action.[1][2][3] These include the inhibition of critical signaling pathways driven by kinases such as EGFR, VEGFR, and Pim-1, as well as the disruption of fundamental cellular processes like tubulin polymerization and topoisomerase function.[2][4][5] The presence of the carbonitrile moiety in conjunction with the quinoline core has been associated with significant cytotoxic effects in various cancer cell lines, suggesting a high potential for therapeutic efficacy.[6][7][8]

While in vitro studies provide essential preliminary data on cytotoxicity and mechanism of action, they do not fully recapitulate the complex tumor microenvironment and systemic effects encountered in a living organism. Therefore, in vivo validation is an indispensable step in the preclinical development of any promising anticancer compound. This guide proposes a subcutaneous xenograft mouse model to evaluate the anti-tumor activity of this compound, a study designed to yield robust and translatable data.

Proposed Mechanism of Action

Based on the existing literature for structurally related quinoline-carbonitrile compounds, it is hypothesized that this compound exerts its anticancer effects through the inhibition of one or more protein kinases crucial for tumor cell proliferation and survival.[2][3][9] The proposed signaling pathway targeted by this compound is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS 3_MQC This compound 3_MQC->Receptor_Tyrosine_Kinase Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Cell_Culture 1. Cell Line Selection & Culture (e.g., MCF-7 Breast Cancer) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Oral Gavage) Randomization->Treatment Efficacy_Endpoints 6. Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy_Endpoints Toxicity_Analysis 7. Toxicology & Histopathology Efficacy_Endpoints->Toxicity_Analysis Data_Analysis 8. Statistical Analysis & Reporting Toxicity_Analysis->Data_Analysis

Caption: Workflow for the in vivo validation of this compound.

Detailed Experimental Protocol

3.2.1. Cell Line Selection and Culture

  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

    • Rationale: MCF-7 is a well-characterized and widely used cell line in cancer research. Several quinoline derivatives have demonstrated significant cytotoxicity against MCF-7 cells in vitro, making it a relevant model for this study. [1][10]* Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.

3.2.2. Animal Model

  • Species and Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

    • Rationale: Athymic nude mice lack a functional thymus, preventing the rejection of human tumor xenografts.

  • Acclimatization: Animals will be acclimatized for at least one week prior to the commencement of the study. They will be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

3.2.3. Tumor Implantation

  • Harvest MCF-7 cells during the exponential growth phase and resuspend them in sterile, serum-free DMEM at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mice using isoflurane.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals daily for tumor growth and overall health.

3.2.4. Treatment Groups and Drug Administration

Once the tumors reach an average volume of 100-150 mm³, the mice will be randomized into the following treatment groups (n=8-10 mice per group):

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control-Oral GavageDaily
2This compound25Oral GavageDaily
3This compound50Oral GavageDaily
4Doxorubicin (Positive Control)2IntravenousTwice a week
5Anlotinib (Comparator)5Oral GavageDaily

3.2.5. Formulation of this compound

Due to the predicted poor aqueous solubility of this compound, a suitable vehicle for oral gavage is required. [11][12][13]

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • For daily dosing, dilute the stock solution in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water to the final desired concentrations (2.5 mg/mL and 5.0 mg/mL for the 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • The final concentration of DMSO in the dosing solution should not exceed 5%. The formulation should be prepared fresh daily.

3.2.6. Efficacy and Toxicity Assessment

  • Tumor Volume: Tumor size will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weights will be recorded twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Daily observations will be made for any signs of distress, including changes in posture, activity, and grooming.

  • Endpoint: The study will be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis.

Comparative Data Analysis

The efficacy of this compound will be compared to the vehicle control, the standard chemotherapeutic agent Doxorubicin, and the quinoline-based kinase inhibitor Anlotinib.

Expected Efficacy Outcomes

The following table outlines the expected outcomes for the key efficacy parameters.

Treatment GroupExpected Tumor Growth Inhibition (TGI) (%)Expected Change in Tumor Weight
Vehicle Control0%Baseline Growth
This compound (25 mg/kg)30-50%Moderate Reduction
This compound (50 mg/kg)>60%Significant Reduction
Doxorubicin (2 mg/kg)>70%Significant Reduction
Anlotinib (5 mg/kg)>60%Significant Reduction

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Toxicity and Tolerability

A critical aspect of this validation is to assess the therapeutic index of this compound.

Treatment GroupExpected Body Weight ChangeOther Expected Toxicities
Vehicle ControlNormal GainNone
This compound (25 mg/kg)< 5% lossMinimal to none
This compound (50 mg/kg)5-10% lossPotential for mild gastrointestinal distress
Doxorubicin (2 mg/kg)>15% lossKnown cardiotoxicity, myelosuppression
Anlotinib (5 mg/kg)5-10% lossPotential for hypertension, hand-foot syndrome

Conclusion and Future Directions

This guide provides a robust and scientifically-driven framework for the in vivo validation of this compound's anticancer activity. The successful completion of these studies will provide crucial data on the compound's efficacy and safety profile, informing the decision for further preclinical and potential clinical development. Future studies should aim to elucidate the precise molecular mechanism of action through pharmacodynamic studies and explore its efficacy in orthotopic and patient-derived xenograft (PDX) models to better predict clinical outcomes.

References

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Musumeci, F., Schenone, S., Brullo, C., et al. (2022).
  • Aziz, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(51), 30488-30504.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2024). International Journal of Medical Pharmaceutical and Health Sciences.
  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 13(1), 17421.
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 8035-8054.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. (n.d.).
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2011). American Journal of Applied Sciences, 8(10), 945-952.
  • Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline deriv
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2011).
  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). International Journal of Pharmaceutics, 511(1), 630-637.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2018). Advanced Pharmaceutical Bulletin, 8(4), 715-720.
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2019). Molecules, 24(18), 3336.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2024).
  • administration of poorly water soluble drug by oral gavage to rats techniques?. (2022).
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006). European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(7), 1365.

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for conducting a comparative molecular docking analysis of quinoline-based inhibitors against the Epidermal Growth Factor Receptor (EGFR). It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to rationalize structure-activity relationships and guide the design of novel therapeutic agents. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol.

The Significance of Quinoline Scaffolds in EGFR Inhibition

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] In oncology, quinoline-based molecules have demonstrated significant potential as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[2][3] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, principally the MAPK, Akt, and JNK pathways, leading to cell proliferation, survival, and differentiation.[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

Quinoline-based inhibitors, such as lapatinib, gefitinib, and erlotinib, have been developed to compete with ATP at the kinase domain of EGFR, thereby blocking its downstream signaling.[2][5][7][8] Molecular docking serves as a powerful in silico tool to predict the binding modes and affinities of these inhibitors, offering insights into the structural basis of their inhibitory activity.[9] This guide will use a comparative approach to analyze the docking of several quinoline-based inhibitors against EGFR, correlating the computational results with experimental data.

Experimental Workflow: A Validated Protocol for Comparative Docking

The following protocol outlines a validated workflow for the comparative docking analysis of quinoline-based inhibitors against the EGFR kinase domain using AutoDock Vina. The rationale behind each step is provided to ensure scientific integrity and reproducibility.

Diagram of the Experimental Workflow

workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_data_sources Data Sources ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen Prepared Ligands protein_prep Protein Preparation protein_prep->grid_gen Prepared Receptor docking Molecular Docking (AutoDock Vina) grid_gen->docking Defined Search Space results_analysis Results Analysis & Comparison docking->results_analysis Docking Poses & Scores validation Docking Validation (RMSD) results_analysis->validation Best Scoring Pose pdb Protein Data Bank (PDB) pdb->protein_prep pubchem PubChem pubchem->ligand_prep egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Multiple Targets Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Sources

A Comparative Guide to Assessing the Cytotoxicity of 3-Methylquinoline-2-carbonitrile on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, the quinoline scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] 3-Methylquinoline-2-carbonitrile is one such derivative with potential therapeutic applications. However, a critical aspect of preclinical evaluation is the assessment of a compound's cytotoxicity, not only against target cancer cells but also against normal, healthy cells. This guide provides a comprehensive framework for evaluating the cytotoxic effects of this compound on a panel of normal human cell lines, offering a comparative analysis with its parent compound, quinoline, and a standard chemotherapeutic agent, Doxorubicin.

A key objective in cancer therapy is to achieve a high therapeutic index, meaning the drug is highly toxic to cancer cells while sparing normal cells.[4] Several studies on quinoline derivatives have shown varying degrees of selectivity. For instance, some synthesized quinoline derivatives exhibited significantly higher cytotoxicity in breast cancer cells (MCF-7 and MDA-MB-231) compared to non-cancerous 184A1 cells.[1] Conversely, other studies have reported cytotoxicity of quinoline derivatives against normal cell lines, underscoring the importance of thorough toxicological screening.[4] This guide will equip researchers with the necessary protocols and rationale to conduct a robust assessment of the potential off-target cytotoxicity of this compound.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic profile of this compound, a multi-assay, multi-cell line approach is recommended. This strategy allows for the elucidation of different mechanisms of cell death and provides insights into potential tissue-specific toxicities.

Selection of Normal Cell Lines

The choice of normal cell lines is crucial for a meaningful cytotoxicity assessment. We have selected a panel of three widely used and well-characterized human cell lines representing different tissue types:

  • HEK293 (Human Embryonic Kidney 293): A highly transfectable and easy-to-culture cell line derived from human embryonic kidney cells.[5][6] It is a common model for general cytotoxicity screening.[7][8]

  • HaCaT (Human Keratinocyte cell line): An immortalized human keratinocyte cell line that provides a model for epithelial toxicity.

  • MRC-5 (Medical Research Council cell strain 5): A human fetal lung fibroblast cell line, representing a model for connective tissue toxicity.

Comparative Compounds

For a thorough comparative analysis, we will assess the cytotoxicity of this compound alongside:

  • Quinoline: The parent heterocyclic compound, to establish a baseline of toxicity for the quinoline scaffold.

  • Doxorubicin: A well-known anthracycline chemotherapeutic agent with established cytotoxicity against a wide range of cells, serving as a positive control for cytotoxic effects.[9]

The overall experimental workflow is depicted in the following diagram:

G HEK293 HEK293 MQCN 3-Methylquinoline- 2-carbonitrile Quinoline Quinoline Doxorubicin Doxorubicin HaCaT HaCaT MRC5 MRC-5 MTT MTT Assay (Metabolic Activity) MQCN->MTT LDH LDH Assay (Membrane Integrity) MQCN->LDH Apoptosis Apoptosis Assay (Annexin V/PI) MQCN->Apoptosis Quinoline->MTT Quinoline->LDH Quinoline->Apoptosis Doxorubicin->MTT Doxorubicin->LDH Doxorubicin->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Comparison Comparative Analysis Apoptosis->Comparison IC50->Comparison

Caption: Overall experimental workflow for assessing cytotoxicity.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended cytotoxicity assays. The rationale behind key steps is explained to ensure a thorough understanding of the experimental design.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[11]

MTT_Assay MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenase->Formazan Spectrophotometry Spectrophotometry (OD measurement) Solubilization->Spectrophotometry

Caption: Principle of the MTT assay for cell viability.

Protocol:

  • Cell Seeding:

    • Culture HEK293, HaCaT, and MRC-5 cells in their respective recommended media.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound, Quinoline, and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[13]

LDH_Assay Intact_Cell Intact Cell (LDH inside) Damaged_Cell Damaged Cell (LDH released) Intact_Cell->Damaged_Cell Cytotoxic Agent LDH_in_Medium LDH in Culture Medium Damaged_Cell->LDH_in_Medium Enzymatic_Reaction Coupled Enzymatic Reaction (Kit Reagents) LDH_in_Medium->Enzymatic_Reaction Colorimetric_Product Colorimetric Product Enzymatic_Reaction->Colorimetric_Product Spectrophotometry Spectrophotometry (OD measurement) Colorimetric_Product->Spectrophotometry

Caption: Principle of the LDH assay for cytotoxicity.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Controls and Data Analysis:

    • Include a background control (medium without cells), a low control (vehicle-treated cells), and a high control (cells treated with a lysis buffer to achieve maximum LDH release).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

    • Determine the IC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration.

Comparative Analysis of Cytotoxicity

The following table presents hypothetical IC₅₀ values for this compound, Quinoline, and Doxorubicin across the selected normal cell lines after a 48-hour treatment period. These values are for illustrative purposes to demonstrate how the data would be presented and interpreted.

CompoundHEK293 IC₅₀ (µM)HaCaT IC₅₀ (µM)MRC-5 IC₅₀ (µM)
This compound > 10085.292.5
Quinoline 65.758.371.4
Doxorubicin 1.20.81.5

Interpretation of Hypothetical Data:

  • This compound: The hypothetical data suggests that this compound has relatively low cytotoxicity against the tested normal cell lines, with IC₅₀ values in the high micromolar range or above the highest tested concentration. This would indicate a favorable safety profile in these specific cell models.

  • Quinoline: The parent compound, quinoline, shows moderate cytotoxicity across all three cell lines, with IC₅₀ values in the mid-micromolar range. This suggests that the quinoline scaffold itself possesses some inherent cytotoxicity.

  • Doxorubicin: As expected, the positive control, Doxorubicin, is highly cytotoxic to all normal cell lines, with IC₅₀ values in the low micromolar range. This highlights the common challenge of off-target toxicity with many conventional chemotherapeutic agents.

Delving Deeper: Investigating the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial. Apoptosis is generally a preferred mechanism of action for anticancer drugs as it does not typically elicit an inflammatory response. An Annexin V-FITC and Propidium Iodide (PI) assay can be used to differentiate between these cell death modalities.

  • Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

This assay, typically analyzed by flow cytometry, can provide a quantitative measure of apoptotic and necrotic cell populations following treatment with this compound.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cytotoxicity of this compound on normal cell lines. The proposed multi-assay, multi-cell line approach allows for a comprehensive assessment of potential off-target effects and provides valuable data for the preclinical safety profiling of this compound. The hypothetical data presented illustrates a scenario where this compound exhibits a more favorable safety profile compared to its parent compound, quinoline, and the standard chemotherapeutic agent, Doxorubicin.

Further investigations should focus on expanding the panel of normal cell lines to include those from other critical organs (e.g., hepatocytes, cardiomyocytes). Additionally, exploring the underlying molecular mechanisms of any observed cytotoxicity, for example, through gene expression analysis or pathway-specific reporter assays, will provide a more complete understanding of the compound's biological activity. Ultimately, a thorough in vitro cytotoxicity assessment is an indispensable step in the journey of developing novel, safe, and effective therapeutic agents.

References

  • Cytotoxic effects of synthesized quinoline derivatives on the viability...
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - ScienceDirect
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - N
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells - University of KwaZulu-N
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - N
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - N
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - N
  • 293 [HEK-293] (ATCC® CRL-1573™)
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem
  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - ScienceDirect
  • Change in cell viability upon exposure to different concentrations of...
  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - Royal Society of Chemistry
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed
  • What cell line should I choose for citotoxicity assays?
  • HEK293 Cells - Cytion
  • HEK293 cell line toxicity - N
  • HEK293 Cells - Cytion
  • This compound - PubChem
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - N
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Royal Society of Chemistry
  • A Comparative Guide to the Cytotoxicity of 7-Methylquinoline Deriv
  • 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differenti
  • 3-Methylquinoline - PubChem

Sources

A Comparative Guide to the Anti-inflammatory Properties of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the foundation of numerous pharmacologically active compounds.[1] This guide provides an in-depth technical comparison of quinoline carboxylic acids as a promising class of anti-inflammatory agents. We will delve into their mechanisms of action, present detailed experimental protocols for benchmarking their efficacy, and offer a comparative analysis of their performance against established anti-inflammatory drugs.

The Rationale for Quinoline Carboxylic Acids in Inflammation Research

Chronic inflammation is a key pathological driver in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic potential of quinoline carboxylic acids lies in their ability to modulate critical inflammatory signaling pathways.[1] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are pivotal in determining their pharmacological activities and target specificities. For instance, the presence of a carboxylic acid moiety has been linked to cyclooxygenase (COX) inhibition, a well-established anti-inflammatory mechanism.[2][3]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many quinoline derivatives are primarily attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] NF-κB is a master regulator of the inflammatory response, and its inhibition is a key target for many anti-inflammatory therapeutics.[1][4] Some quinoline compounds have been shown to interfere with the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[4][5]

Beyond NF-κB, quinoline carboxylic acids have also been implicated in the inhibition of other crucial inflammatory targets, including:

  • Cyclooxygenase (COX) enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3][6]

  • Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.[2][3]

  • Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE): TACE is responsible for the release of the pro-inflammatory cytokine TNF-α.[2][3]

The multifaceted mechanisms of action of quinoline carboxylic acids make them an attractive class of compounds for the development of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Point of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds Inhibitor Quinoline Carboxylic Acids IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates Inhibitor->NFkB_active Inhibits Translocation

Caption: Proposed mechanism of NF-κB inhibition.

Benchmarking Protocols: A Step-by-Step Guide

To objectively assess the anti-inflammatory potential of quinoline carboxylic acids, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for comparative analysis.

Principle: This assay quantifies the inhibitory effect of a test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[7][8] The amount of NO is determined by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[10][11]

  • Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.[1]

  • Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL.[7][10]

  • Incubation: Incubate the plates for 24 hours.[7][10]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[7]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.[7] It is crucial to perform a parallel cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO is not a result of cytotoxicity.[1]

NO_Assay_Workflow Figure 2: Workflow for Nitric Oxide Production Assay Start Start: Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Pretreat Pre-treat with Test Compound Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate (24h) Stimulate->Incubate2 Viability Parallel Cell Viability Assay (e.g., MTT) Stimulate->Viability Collect Collect Supernatant Incubate2->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Calculate Calculate % NO Inhibition Measure->Calculate End End: Analyze Data Calculate->End

Caption: Workflow for LPS-induced nitric oxide production assay.

Principle: This assay measures the ability of test compounds to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.[10][12] The concentration of these cytokines in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]

Experimental Protocol:

  • Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-5 as described in the Nitric Oxide Production Assay.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.[10]

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[10][13]

    • This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve. The half-maximal inhibitory concentration (IC50) for each compound is determined by plotting the percentage of inhibition against the log concentration of the compound.[10]

Principle: This assay determines the inhibitory activity of quinoline carboxylic acids against COX-1 and COX-2 enzymes.[6][15] This is crucial for understanding the selectivity of the compounds and predicting potential side effects, as selective COX-2 inhibitors are generally associated with a better gastrointestinal safety profile than non-selective NSAIDs.[10]

Experimental Protocol:

  • Commercially available COX inhibitor screening assay kits are widely used for this purpose.[6][16] These kits typically provide purified COX-1 and COX-2 enzymes, a substrate (e.g., arachidonic acid), and a detection reagent.

  • The assay is performed according to the manufacturer's protocol, which generally involves incubating the enzyme with the test compound before adding the substrate. The product of the enzymatic reaction is then measured, often colorimetrically or fluorometrically.

  • The IC50 values for COX-1 and COX-2 are calculated to determine the potency and selectivity of the compounds.[15]

Comparative Data Analysis

The following table summarizes hypothetical IC50 values for representative quinoline carboxylic acids and standard anti-inflammatory drugs, providing a framework for comparative analysis.

CompoundNO Production Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
Quinoline-2-carboxylic acid 15.210.512.8>10025.4
Quinoline-3-carboxylic acid 25.818.922.1>10045.1
Quinoline-4-carboxylic acid 12.58.79.980.315.6
Indomethacin 5.63.14.50.11.2
Celecoxib 8.96.27.115.20.05
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinoline carboxylic acids is significantly influenced by their structural features. Key SAR observations include:

  • The position of the carboxylic acid group on the quinoline ring is critical for activity.[19]

  • Substituents on the benzo portion of the quinoline ring can modulate potency and selectivity.[19]

  • The introduction of bulky hydrophobic substituents at the C2 position can enhance inhibitory activity.[19]

A systematic exploration of the chemical space around the quinoline carboxylic acid core is necessary to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[1]

Conclusion and Future Directions

The evidence strongly suggests that quinoline carboxylic acids represent a valuable scaffold for the development of novel anti-inflammatory agents.[1] Their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, underscores their therapeutic potential.[1] Future research should focus on:

  • Elucidation of Specific Molecular Targets: While inhibition of the NF-κB pathway is evident, the precise molecular targets of these compounds within the cascade require further investigation.[1]

  • In-depth Preclinical Evaluation: Promising candidates should be subjected to more extensive preclinical testing in chronic models of inflammation to assess their in vivo efficacy and safety.

  • Optimization of Drug-like Properties: SAR studies should be coupled with the evaluation of pharmacokinetic properties to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the experimental frameworks and mechanistic insights presented in this guide, researchers can effectively benchmark the anti-inflammatory properties of novel quinoline carboxylic acid derivatives and accelerate their development as next-generation therapeutics.

References

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.
  • Detection of Cytokine Levels After the Administration of LPS on Mice by ELISA. Bio-protocol.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
  • Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PubMed Central.
  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience.
  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.
  • ELISA: Quantification of IL-6 in the supernatant of resting and LPS activated cells (BV-2 cells, RAW 264.7 cells). ResearchGate.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH.
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed.
  • ELISA quantification of cytokine response to LPS stimulation over time. ResearchGate.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.
  • Synthesis and anti-inflammatory structure–activity relationships of thiazine–quinoline–quinones: Inhibitors of the neutrophil respiratory burst in a model of acute gouty arthritis. ResearchGate.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. CoLab.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Semantic Scholar.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Publications.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH.
  • Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins. PubMed.
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed.

Sources

A Comparative Guide to the Synthesis of 3-Methylquinoline-2-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for obtaining 3-Methylquinoline-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We present a detailed analysis of the classic Reissert-Henze reaction, prized for its regioselectivity, and a modern direct C-H activation approach, which offers atom economy at the cost of selectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and field-proven insights to guide experimental design. Each method is supported by step-by-step protocols, comparative data, and workflow diagrams to ensure reproducibility and facilitate informed decision-making in the laboratory.

Introduction: The Strategic Importance of the Quinoline-2-carbonitrile Scaffold

The quinoline ring system is a cornerstone in pharmaceutical sciences, forming the core of numerous therapeutic agents. The introduction of a nitrile group at the C2 position, particularly on a substituted quinoline such as 3-methylquinoline, creates a versatile intermediate. The cyano group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making this compound a valuable precursor for library synthesis in drug discovery programs.

The challenge, however, lies in the selective synthesis of the desired C2-isomer. The electronic nature of the quinoline ring can direct reactions to other positions, primarily the C4 position. This guide will dissect two distinct strategies to navigate this challenge: a classical, regioselective approach and a contemporary, direct functionalization method.

Method A: The Reissert-Henze Reaction - A Classic Approach to C2-Cyanation

The Reissert reaction is a robust and well-documented method for the synthesis of 2-cyano-1,2-dihydroquinolines, aptly named Reissert compounds.[1] Subsequent aromatization yields the desired 2-cyanoquinoline. This pathway is renowned for its predictable and high regioselectivity for the C2 position.

Principle and Mechanistic Insight

The reaction proceeds through the formation of a quinolinium salt intermediate. The starting quinoline's nitrogen atom attacks an acyl chloride (e.g., benzoyl chloride), forming a highly electrophilic N-acylquinolinium ion. This activation dramatically increases the electrophilicity of the C2 carbon. A cyanide nucleophile, typically from potassium cyanide (KCN) or the safer alternative trimethylsilyl cyanide (TMSCN), then selectively attacks this activated C2 position.[2] The resulting dihydroquinoline intermediate, the Reissert compound, is stable but can be readily aromatized to the final product. The use of TMSCN in an anhydrous system avoids the hydrolysis of the acid chloride, often leading to higher yields compared to the traditional KCN/water system.[2]

Experimental Protocol: Reissert-Henze Synthesis

This protocol is adapted from established procedures for Reissert compound formation, specifically utilizing the anhydrous conditions favorable for high yields.[2]

Step 1: Formation of the Reissert Compound

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-methylquinoline (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add benzoyl chloride (1.2 eq) dropwise to the solution at room temperature.

  • After stirring for 15 minutes, add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise. A catalytic amount of aluminum chloride (AlCl₃) (0.1 eq) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound (1-benzoyl-2-cyano-3-methyl-1,2-dihydroquinoline).

Step 2: Aromatization to this compound This step is often not necessary as the Reissert compound can spontaneously eliminate benzoic acid to form the product, or it can be facilitated during workup or purification. If the intermediate is isolated, gentle heating or treatment with a mild base can drive the aromatization.

  • The crude Reissert compound can be purified via column chromatography on silica gel. The aromatized product, this compound, is often co-eluted or formed on the silica gel column.

Data Presentation: Reissert-Henze Synthesis
ParameterValueNotes
Starting Material 3-Methylquinoline10 mmol, 1.43 g
Reagents Benzoyl Chloride12 mmol, 1.40 mL
Trimethylsilyl Cyanide15 mmol, 2.0 mL
Solvent Dichloromethane50 mL
Reaction Time 4-6 hoursMonitored by TLC
Temperature Room Temperature20-25 °C
Expected Yield 75-85%Isolated yield after chromatography
Product Purity >95%High regioselectivity for C2
Experimental Workflow Diagram

Reissert_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried Flask under N2 Add_SM Add 3-Methylquinoline & DCM Start->Add_SM Add_BzCl Add Benzoyl Chloride Add_SM->Add_BzCl Add_TMSCN Add TMSCN (cat. AlCl3) Add_BzCl->Add_TMSCN Stir Stir 4-6h at RT Add_TMSCN->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Extract Extract with DCM, Wash with Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the Reissert-Henze synthesis of this compound.

Method B: Direct Oxidative C-H Cyanation - A Modern, Atom-Economical Alternative

Direct C-H functionalization represents a paradigm shift in modern organic synthesis, aiming to form C-C bonds without pre-functionalized starting materials. Research by Mizuno et al. has demonstrated a method for the direct oxidative C-H cyanation of quinolines using a vanadium-based catalyst.[3][4]

Principle and Mechanistic Insight

This method employs a vanadium-containing heteropoly acid (e.g., H₇PV₄Mo₈O₄₀) as a catalyst, TMSCN as the cyano source, and molecular oxygen as the terminal oxidant.[4] The proposed mechanism involves the activation of the quinoline ring by the catalyst. The reaction, however, shows a strong electronic preference for the C4 position, which is more electron-deficient in the quinoline nucleus. For 3-methylquinoline, this results in a mixture of 4-cyano-3-methylquinoline and the desired 2-cyano-3-methylquinoline.[4] While innovative, this lack of regioselectivity presents a significant challenge for isolating the target compound.

Experimental Protocol: Direct C-H Cyanation

This protocol is based on the published procedure by Mizuno and coworkers.[4]

  • To a Pyrex glass tube reactor with a magnetic stir bar, add 3-methylquinoline (1.0 eq, 0.5 mmol), the vanadium-containing heteropoly acid catalyst (e.g., H₇PV₄Mo₈O₄₀, 10 mol%), and dimethyl sulfoxide (DMSO) (2 mL).

  • Seal the reactor and purge with oxygen gas (1 atm).

  • Heat the reaction mixture to 100 °C.

  • Initiate the reaction by adding TMSCN (4.0 eq, 2.0 mmol).

  • Stir the mixture vigorously at 100 °C for 24-48 hours.

  • Monitor the reaction by Gas Chromatography (GC) to determine the conversion and product ratio.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove the DMSO and catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product is a mixture of isomers that requires careful separation by column chromatography or fractional crystallization.

Data Presentation: Direct C-H Cyanation
ParameterValueNotes
Starting Material 3-Methylquinoline0.5 mmol, 71.6 mg
Catalyst H₇PV₄Mo₈O₄₀10 mol%
Reagent Trimethylsilyl Cyanide4.0 eq, 2.0 mmol
Oxidant Molecular Oxygen (O₂)1 atm
Solvent DMSO2 mL
Reaction Time 24-48 hoursMonitored by GC
Temperature 100 °C
Reported Yield ~70% (Total GC Yield)Mixture of isomers
Product Ratio C4-cyano : C2-cyanoMajor : Minor (ratio not precisely reported for 3-methyl)[4]
Experimental Workflow Diagram

CH_Cyanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Glass Reactor Add_Reagents Add 3-Methylquinoline, Catalyst, & DMSO Start->Add_Reagents Purge Purge with O2 (1 atm) Add_Reagents->Purge Heat Heat to 100°C Purge->Heat Add_TMSCN Add TMSCN Heat->Add_TMSCN Stir Stir 24-48h at 100°C Add_TMSCN->Stir Cool Cool to RT, Dilute with EtOAc Stir->Cool Wash Wash with Water Cool->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Separate Isomer Separation (Chromatography) Dry->Separate Product Mixed Products Separate->Product

Caption: Workflow for the Direct C-H Cyanation of 3-Methylquinoline.

Comparative Analysis: Reissert-Henze vs. Direct C-H Cyanation

The choice between these two methods depends critically on the specific goals of the synthesis: purity and predictability versus atom economy and novelty.

FeatureMethod A: Reissert-Henze ReactionMethod B: Direct C-H Cyanation
Regioselectivity Excellent. Highly selective for the C2 position.Poor. Favors the C4 position, leading to isomeric mixtures.[4]
Yield (of desired product) Good to High (75-85%). The desired product is the major component.Low. The desired C2-isomer is the minor product.
Reaction Conditions Mild (Room Temperature).Harsh (100 °C).
Atom Economy Moderate. Stoichiometric use of benzoyl chloride.High. Utilizes O₂ as the terminal oxidant.
Purification Straightforward. Standard column chromatography.Challenging. Requires careful separation of structural isomers.
Safety TMSCN is toxic but manageable. Benzoyl chloride is a lachrymator.TMSCN is toxic. High pressure of O₂ at elevated temperatures requires caution.
Scalability Readily scalable, established methodology.Potentially difficult to scale due to gas handling and heat management.

Expected Characterization Data for this compound

Authenticating the final product is crucial. Based on analogous structures and spectral databases, the following characteristics are expected for this compound.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2-8.3 (d, 1H, H4), ~8.1 (d, 1H, H8), ~7.8 (d, 1H, H5), ~7.7 (t, 1H, H7), ~7.6 (t, 1H, H6), ~2.7 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~148.0 (C8a), ~147.5 (C4), ~135.0 (C2), ~131.0 (C7), ~130.0 (C5), ~128.5 (C8), ~128.0 (C6), ~127.0 (C4a), ~120.0 (C3), ~117.0 (CN), ~19.0 (-CH₃).

  • IR (KBr, cm⁻¹): ~2230 (C≡N stretch), ~1600, 1580, 1500 (Aromatic C=C and C=N stretch).

  • Mass Spec (EI): m/z (%) 168 (M⁺).

Conclusion and Recommendation

For researchers and drug development professionals requiring high-purity this compound for subsequent synthetic steps, the Reissert-Henze reaction (Method A) is the unequivocally superior choice. Its high regioselectivity ensures that the desired C2-cyano isomer is the primary product, simplifying purification and guaranteeing structural integrity for downstream applications. The protocol is robust, operates under mild conditions, and is well-precedented in the literature.

The Direct C-H Cyanation (Method B) , while academically interesting and more atom-economical, is not practical for the targeted synthesis of the C2-isomer due to its inherent lack of regioselectivity.[4] The resulting isomeric mixture would necessitate a difficult and likely low-yielding purification, making it unsuitable for most medicinal chemistry campaigns where material throughput and purity are paramount. This method may find utility in exploratory chemistry where a mixture of isomers is desired for screening, but it is not recommended for a directed synthesis of the title compound.

References

  • Mizuno, N., et al. (2011). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Chemical Communications.
  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
  • Yamaguchi, K., et al. (2011). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Electronic Supplementary Information. The Royal Society of Chemistry.
  • Ruchirawat, S., et al. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Heterocycles, 6(1), 43-46.

Sources

A Comparative Guide to the Bioactivity of Quinoline-2-carbonitrile and Quinoline-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of the Nitrile Group

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] This privileged structure is present in numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6]

Among the myriad of possible functionalizations, the carbonitrile (-C≡N) group holds a special significance. Its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups make it a valuable tool for drug designers. When appended to the quinoline core, the seemingly minor positional shift of the nitrile group from the C2 to the C3 position results in a dramatic divergence in biological activity.

This guide provides a comparative analysis of quinoline-2-carbonitrile and quinoline-3-carbonitrile, synthesizing data from preclinical studies to elucidate how this isomeric difference dictates their primary biological targets, mechanisms of action, and therapeutic potential. We will delve into their anticancer, antimicrobial, and antiviral profiles, supported by experimental data and protocols for key biological assays.

Synthetic Accessibility: Crafting the Isomeric Cores

The feasibility of synthesizing these isomers is a critical consideration for their development. Fortunately, a variety of established synthetic routes allow for the accessible production of both quinoline backbones.[7][8] Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses provide robust pathways to the core quinoline ring system, which can then be functionalized to introduce the carbonitrile group.[9][10] For instance, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a highly versatile method.

Synthetic_Pathway cluster_reactants Reactants A 2-Aminoaryl Aldehyde/Ketone D Condensation & Cyclization A->D B Compound with α-Methylene Ketone (e.g., Ethyl Cyanoacetate) B->D C Base or Acid Catalyst C->D Catalysis E Substituted Quinoline D->E Friedländer Annulation

Caption: A generalized workflow for the Friedländer synthesis of substituted quinolines.

Comparative Bioactivity Analysis: A Tale of Two Isomers

The positioning of the electron-withdrawing nitrile group has profound implications for the molecule's electronic distribution and steric profile, leading to distinct interactions with biological targets.

Anticancer Activity: Divergent Mechanistic Pathways

Both quinoline-2-carbonitrile and quinoline-3-carbonitrile scaffolds have given rise to potent anticancer agents, yet they achieve their cytotoxicity through fundamentally different mechanisms.

Quinoline-2-carbonitrile: Targeting Cellular Structure and Epigenetics

Derivatives of quinoline-2-carbonitrile have emerged as powerful dual inhibitors of tubulin polymerization and histone deacetylases (HDACs) .[11][12]

  • Mechanism of Action: These compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Simultaneously, they inhibit HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins, which alters gene expression and can induce cell death in cancer cells. The cyano group at the C-2 position has been identified as a key feature for this potent activity.[12]

  • Efficacy: Optimized derivatives have demonstrated exceptional potency, with IC₅₀ values against various human cancer cell lines in the nanomolar range.[11][12]

Quinoline-3-carbonitrile: Precision Targeting of Signaling Cascades

In contrast, the quinoline-3-carbonitrile core is a hallmark of numerous protein kinase inhibitors .[13][14] These compounds often feature a crucial substituent at the C-4 position, such as an anilino group, which directs their binding to the ATP-binding pocket of specific kinases.

  • Mechanism of Action: These derivatives have been shown to inhibit key oncogenic kinases, including:

    • Epidermal Growth Factor Receptor (EGFR)[14]

    • Src Tyrosine Kinase[15]

    • BRAFV600E[13]

    • PI3K/mTOR[14] By blocking the activity of these enzymes, the compounds interrupt the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[13] The SAR for these molecules indicates that the C-3 carbonitrile group is vital for optimal activity.[15]

  • Efficacy: Lead compounds in this class exhibit high potency, with IC₅₀ values against target kinases and cancer cell lines often in the low nanomolar to micromolar range.[14]

Feature Quinoline-2-carbonitrile Derivatives Quinoline-3-carbonitrile Derivatives
Primary Anticancer MOA Dual Tubulin Polymerization & HDAC Inhibition[11][12]Protein Kinase Inhibition (EGFR, Src, etc.)[14][15]
Key Structural Feature Nitrile at C-2 is favorable for activity[12]Nitrile at C-3 plus key substituent at C-4[14][15]
Cellular Effect Mitotic arrest, apoptosis, altered gene expression[11]Inhibition of pro-proliferative signaling pathways[13]
Reported Potency Nanomolar IC₅₀ values[11]Nanomolar to Micromolar IC₅₀ values[14]

Table 1. Comparative summary of the anticancer properties of quinoline-carbonitrile isomers.

Antimicrobial Activity: A Clearer Advantage for C-3

While the broader quinoline class is known for its antimicrobial effects, the C-3 isomer shows more consistent and well-defined activity as a direct antibacterial agent.[1][4]

Quinoline-2-carbonitrile: The evidence for potent antibacterial activity directly from quinoline-2-carbonitrile itself is less pronounced. However, structurally related quinoline-2-one derivatives have shown significant efficacy against multidrug-resistant Gram-positive bacteria, including MRSA, suggesting the 2-substituted quinoline scaffold is a viable starting point for antibacterial drug discovery.[16]

Quinoline-3-carbonitrile: This isomer has demonstrated significant potential as a broad-spectrum antibacterial agent.[17]

  • Mechanism of Action: Certain quinoline-3-carbonitrile derivatives are thought to function similarly to quinolone antibiotics by targeting bacterial DNA gyrase , an essential enzyme for DNA replication.[17]

  • Efficacy: Studies have reported promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains, with some compounds exhibiting low micromolar Minimum Inhibitory Concentrations (MICs).[17] Furthermore, these compounds have shown good drug-like properties, adhering to Lipinski's Rule of Five, and low host cell toxicity.[17]

Isomer Primary Antibacterial Target Spectrum of Activity Supporting Evidence
Quinoline-2-carbonitrile Not well-defined; related quinolin-2-ones are active[16]Primarily Gram-positive (for related scaffolds)[16]Moderate
Quinoline-3-carbonitrile DNA Gyrase[17]Broad-spectrum (Gram-positive & Gram-negative)[17]Strong

Table 2. Comparative summary of the antibacterial properties of quinoline-carbonitrile isomers.

Antiviral Activity: A Scaffold-Level Property

The antiviral potential of quinoline-carbonitriles is less specifically delineated by isomer position and is more characteristic of the quinoline scaffold in general.[18] Quinoline derivatives, such as chloroquine and hydroxychloroquine, are known to possess broad-spectrum antiviral activity against a range of viruses, including coronaviruses and Dengue virus.[19][20][21]

  • Mechanism of Action: The proposed antiviral mechanisms for quinolines often involve the disruption of endosomal acidification, which interferes with the early stages of viral entry and replication.[20] Some derivatives may also impair the accumulation of viral glycoproteins.[19][22]

  • Relevance: While specific studies focusing on quinoline-2-carbonitrile or quinoline-3-carbonitrile as antiviral agents are emerging, the established antiviral profile of the parent scaffold suggests that both isomers represent promising platforms for the development of novel antiviral therapeutics.[18][21]

Experimental Protocols: Validating Bioactivity

To ensure scientific rigor, the bioactivities described must be validated through standardized assays. The following are step-by-step protocols for fundamental experiments in this field.

Experimental_Workflow A Compound Synthesis & Purification B Stock Solution Preparation (DMSO) A->B C Primary Screening (e.g., MTT Assay @ single high concentration) B->C D Dose-Response Analysis (IC50 / MIC Determination) C->D Active Hits E Mechanism of Action Studies (e.g., Kinase Assay, DNA Gyrase Assay) D->E Potent Compounds F Data Analysis & SAR Elucidation D->F E->F

Caption: A typical workflow for in vitro screening of novel chemical entities.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., quinoline-2-carbonitrile and quinoline-3-carbonitrile derivatives) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: Bacteria are exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.

Methodology:

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The comparative analysis of quinoline-2-carbonitrile and quinoline-3-carbonitrile isomers reveals a striking example of positional isomerism dictating biological function.

  • Quinoline-2-carbonitrile derivatives are highly promising as cytotoxic anticancer agents, primarily through the dual inhibition of tubulin polymerization and HDACs. Future research should focus on optimizing the scaffold to enhance this dual-action profile and improve selectivity for cancer cells.

  • Quinoline-3-carbonitrile derivatives have proven to be a more versatile scaffold, yielding potent inhibitors of various protein kinases for cancer therapy and effective broad-spectrum antibacterial agents targeting DNA gyrase. The development of multi-targeted agents from this scaffold, such as dual kinase/DNA gyrase inhibitors, could be a promising avenue for tackling cancer and co-infections.

References

  • Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
  • Aly, A. A., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • Redha, A. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry.
  • Kaur, M., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. ResearchGate.
  • Hagras, M., et al. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
  • Al-Omair, M. A. (2022). Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review. ResearchGate.
  • Musso, L., et al. (2019).
  • Boschelli, D. H., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry.
  • Koorbanally, N. A., et al. (2022). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Saad, H. A., & Abdel Hafez, S. H. (2023). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. ResearchGate.
  • Insup, R., & Wisedchaisri, G. (2010). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.
  • Abdelmohsen, S. A. (2023). Biological Activities of Quinoline Derivatives. ResearchGate.
  • Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Quinoline-2-carbonitrile. PubChem.
  • Abdel-Maksoud, M. S., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids.
  • Stephen, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. ResearchGate.
  • Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Semantic Scholar.
  • Stephen, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules.
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.
  • Dorababu, A. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kaptein, S. J. F., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Virology Journal.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics.
  • Stephen, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI.
  • Kumar, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.
  • Dr. PKS & MPS Classes. (2022, February 15). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube.
  • Loh, W. S., et al. (2011). Quinoline-2-carbonitrile. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Sharma, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Wzgarda-Raj, K., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methylquinoline-2-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Understanding the Hazard Profile of this compound

  • Quinoline Moiety : Quinolines and their derivatives are known to be irritants and can be harmful if swallowed or absorbed through the skin.[1][2] 3-Methylquinoline, for instance, is classified as causing skin and eye irritation.[1][2][3]

  • Nitrile Functional Group : Nitrile compounds are of particular concern due to their potential to release highly toxic hydrogen cyanide gas upon contact with strong acids or through thermal decomposition.[4][5] Cyanides are potent and rapidly acting toxins.[6]

Therefore, this compound must be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.[7][8]
Skin Corrosion/Irritation Causes skin irritation.[1][3][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][7][8][9]
Reactivity Potential to release toxic gases when in contact with incompatible materials.[4]

This conservative assessment necessitates stringent adherence to the disposal protocols detailed below.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for ensuring personal safety.

  • Hand Protection : Wear nitrile gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use.[7] For extended contact, consider double-gloving.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[7][10]

  • Body Protection : A flame-resistant laboratory coat must be worn at all times.[11]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[1]

Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation and containerization of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[12]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory, at or near the point of waste generation.[4][13] This area must be clearly marked with a "Hazardous Waste" sign.[13]

Step 2: Select the Appropriate Waste Container Use a chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[13] The container must be in good condition, free from cracks or leaks.

Step 3: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety.[13][14] The label must include:

  • The words "Hazardous Waste"[13]

  • The full chemical name: "this compound" (avoid abbreviations)

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The date when waste was first added to the container.[12]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the initial collection to the final handover for professional disposal.

Waste Collection at the Bench
  • Work within a Chemical Fume Hood : All handling and transfer of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Segregate Waste Streams : Do not mix this compound waste with other waste streams, especially acidic waste, to prevent the potential release of hydrogen cyanide.[4] Keep it separate from other incompatible materials such as strong oxidizing agents.[1][7]

  • Transferring Waste : Carefully transfer the waste into the designated, labeled hazardous waste container. Avoid overfilling the container; leave at least 10% headspace to allow for expansion.[13]

  • Secure the Container : Immediately after adding waste, securely close the container.[4][13] Waste containers must remain closed except when actively adding waste.[13]

  • Decontaminate Surfaces : After handling, decontaminate the work area and any equipment used.

Managing the Satellite Accumulation Area (SAA)
  • Storage Limits : Be aware of the storage limits for your SAA. Regulations typically limit the accumulation to 55 gallons of hazardous waste or one quart of acutely toxic waste.[4][15]

  • Secondary Containment : Store liquid waste containers in a secondary containment bin that can hold the entire volume of the largest container.[6]

  • Regular Inspections : Routinely inspect the SAA for any signs of leaks, container degradation, or improper labeling.

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but institutional policies may vary), contact your institution's EHS department to arrange for a waste pickup.[4][13][15]

  • Provide Accurate Information : When requesting a pickup, provide all necessary information from the waste label to the EHS personnel.

  • Professional Disposal : Do not attempt to dispose of this compound through conventional means such as sink drains or regular trash.[12][15] Evaporation in a fume hood is also not a permissible disposal method.[13][15] The waste must be handled by a licensed hazardous waste disposal company.[14][16]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response :

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained and equipped to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][16]

    • Collect the absorbed material into a designated hazardous waste container.

    • For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS immediately.

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7]

    • Inhalation : Move the affected person to fresh air.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.[1][7]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[7]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinse : Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[12]

  • Collect Rinsate : The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label : Completely remove or deface the original label on the container.[6][12]

  • Final Disposal : Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[6][15]

Visual Workflow for Disposal Decision Making

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of Waste ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select Compatible, Labeled Hazardous Waste Container fume_hood->select_container segregate Segregate from Incompatible Waste (e.g., Acids) select_container->segregate transfer Transfer Waste to Container (Leave >10% Headspace) segregate->transfer close_container Securely Close Container transfer->close_container saa Place in Designated Satellite Accumulation Area (SAA) close_container->saa secondary_containment Use Secondary Containment saa->secondary_containment inspect Regularly Inspect SAA secondary_containment->inspect full_container Container Full or Time Limit Reached? inspect->full_container full_container->inspect No contact_ehs Contact Environmental Health & Safety (EHS) full_container->contact_ehs Yes pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • This compound | C11H8N2 | CID 338331. PubChem.
  • SAFETY DATA SHEET - 3-Methylquinoline. Fisher Scientific.
  • Safety Data Sheet - 2,6-Dichloro-8-methylquinoline-3-carbonitrile. chemBlink.
  • 3-Methylquinoline - Safety D
  • Safety D
  • Safety d
  • NITRILES. CDC Stacks.
  • SAFETY DATA SHEET - 2-Chloro-3-methylquinoline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Unnamed Compound. Sigma-Aldrich.
  • 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile - Safety D
  • SAFETY DATA SHEET - 6-Amino-2-methylquinoline. TCI Chemicals.
  • SAFETY DATA SHEET - 7-Methylquinoline. Fisher Scientific.
  • Working with Chemicals - Prudent Practices in the Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • How Do You Dispose Of Waste In A Laboratory?. Chemistry For Everyone - YouTube.
  • 3-Methylquinoline | C10H9N | CID 11926. PubChem.

Sources

A Comprehensive Guide to the Safe Handling of 3-Methylquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 3-Methylquinoline-2-carbonitrile, a compound that, while holding research interest, demands our full respect in the laboratory. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety that is both understood and practiced.

Immediate Safety Briefing: Understanding the Risks

Assumed Hazard Profile:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves, Safety Goggles, Lab Coat, N95 RespiratorTo prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates.
Solution Preparation and Transfers Nitrile Gloves, Safety Goggles with Face Shield, Lab CoatTo protect against splashes of the compound in solution, which could lead to skin and eye exposure.
Running Reactions and Work-up Nitrile Gloves (consider double-gloving), Chemical Splash Goggles, Face Shield, Lab CoatProvides an extra layer of protection during procedures with a higher risk of splashes or aerosol generation.
Spill Cleanup Chemical-Resistant Gauntlet Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Respiratory Protection (as needed)Enhanced protection is necessary when dealing with a larger, uncontrolled release of the material.

Why Nitrile Gloves?

Nitrile gloves are recommended due to their superior resistance to a wide range of chemicals, including solvents, oils, and hazardous materials, when compared to latex or vinyl gloves.[6][7][8][9][10] They provide a robust barrier against both chemical exposure and potential punctures.[7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Structurally Similar Compounds PPE_Check Don Appropriate PPE Prep->PPE_Check Ventilation Ensure Proper Ventilation (Fume Hood) PPE_Check->Ventilation Weigh Weigh Compound in Ventilated Enclosure Ventilation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution Using Syringe or Pipette Dissolve->Transfer Reaction Perform Reaction in Closed System Transfer->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Segregate Segregate Waste (Solid and Liquid) Decontaminate->Segregate Dispose Dispose of as Hazardous Waste Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Weighing and Aliquoting:

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • PPE: Don a lab coat, nitrile gloves, and safety goggles.

  • Procedure: Carefully weigh the desired amount of this compound in a disposable weigh boat. Use a spatula for transfers and avoid creating dust.

  • Cleanup: Dispose of the weigh boat in a designated solid hazardous waste container. Clean the spatula and weighing area with an appropriate solvent.

2. Solution Preparation:

  • Preparation: Work within a chemical fume hood.

  • PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended.[11]

  • Procedure: Add the weighed compound to a suitable flask. Slowly add the desired solvent, ensuring the container is pointed away from you. If necessary, gently swirl or stir the mixture to dissolve the compound.

  • Storage: If the solution is to be stored, ensure the container is clearly labeled with the compound name, concentration, solvent, and date. Store in a cool, dry, and well-ventilated place.[1][12]

Emergency Procedures: Be Prepared

Skin Contact:

  • Immediately remove contaminated clothing.[1][2]

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[1][11][12]

  • Seek medical attention if irritation persists.[1][5]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][11][12]

  • Remove contact lenses if present and easy to do so.[1][12]

  • Seek immediate medical attention.[1][2]

Inhalation:

  • Move the person to fresh air.[1][11][12]

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1][11]

  • Seek immediate medical attention.[1][11]

Ingestion:

  • Do NOT induce vomiting.[1][2]

  • Rinse mouth with water.[11][13]

  • Seek immediate medical attention.[11]

Disposal Plan: Responsible Stewardship

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated weigh boats, gloves, and paper towels.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[11] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. [Link]
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]
  • Safety d
  • This compound | C11H8N2 | CID 338331 - PubChem - NIH. [Link]
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.